molecular formula C6H4Cl3N B1595038 2-(Trichloromethyl)pyridine CAS No. 4377-37-1

2-(Trichloromethyl)pyridine

Cat. No.: B1595038
CAS No.: 4377-37-1
M. Wt: 196.5 g/mol
InChI Key: KAQJMEHRXVENSF-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)pyridine is a useful research compound. Its molecular formula is C6H4Cl3N and its molecular weight is 196.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQJMEHRXVENSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195931
Record name Pyridine, 2-(trichloromethyl)-
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4377-37-1
Record name 2-(Trichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4377-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(trichloromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(trichloromethyl)-
Source EPA DSSTox
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trichloromethyl)pyridine, a versatile heterocyclic compound with significant potential in synthetic chemistry, particularly in the realms of agrochemicals and pharmaceuticals. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and practical applications. The information presented herein is grounded in authoritative sources to ensure scientific integrity and empower researchers in their endeavors.

Molecular Structure and Core Physicochemical Profile

This compound is a derivative of pyridine where a trichloromethyl group is substituted at the 2-position of the pyridine ring. This substitution pattern profoundly influences the molecule's electronic properties and reactivity. The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is inherently electron-deficient. The strongly electron-withdrawing trichloromethyl group further depletes the electron density of the ring, impacting its reactivity and physicochemical characteristics.

PropertyValueSource(s)
Molecular Formula C₆H₄Cl₃N[1]
Molecular Weight 196.46 g/mol [1]
Melting Point -10 °C (Predicted)[2]
Boiling Point 232.8 °C at 760 mmHg[2]
Density 1.466 g/cm³[2]
pKa (Predicted) 0.68 ± 0.19[2]
LogP 2.908[2]
Vapor Pressure 0.0881 mmHg at 25 °C[2]

Expert Insights: The low predicted pKa value highlights the electron-withdrawing nature of the trichloromethyl group, which significantly reduces the basicity of the pyridine nitrogen. This has important implications for its use in synthesis, as it will be less prone to protonation under acidic conditions compared to pyridine itself. The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing membrane permeability and interactions with biological targets.

Synthesis of this compound: A Mechanistic Approach

The primary route for the synthesis of this compound involves the free-radical chlorination of 2-methylpyridine (α-picoline). This reaction proceeds via a stepwise substitution of the hydrogen atoms on the methyl group with chlorine atoms.

Synthesis_Workflow 2-Methylpyridine 2-Methylpyridine 2-(Dichloromethyl)pyridine 2-(Dichloromethyl)pyridine 2-Methylpyridine->2-(Dichloromethyl)pyridine Cl₂, UV light or Initiator This compound This compound 2-(Dichloromethyl)pyridine->this compound Cl₂, UV light or Initiator

Caption: Free-radical chlorination of 2-methylpyridine.

Experimental Protocol: Free-Radical Chlorination of 2-Methylpyridine (Conceptual)

  • Materials: 2-methylpyridine, chlorine gas, a suitable inert solvent (e.g., carbon tetrachloride), and a radical initiator (e.g., AIBN) or a UV light source.

  • Procedure:

    • Dissolve 2-methylpyridine in the inert solvent in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

    • Initiate the reaction by either irradiating the mixture with UV light or by adding the radical initiator and heating to its decomposition temperature.

    • Bubble chlorine gas through the reaction mixture at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.

    • Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to follow the disappearance of the starting material and the formation of the mono-, di-, and trichlorinated products.

    • Upon completion, stop the flow of chlorine and purge the system with an inert gas to remove any residual chlorine and HCl byproduct.

    • The product can be isolated and purified by distillation under reduced pressure.

Trustworthiness and Self-Validation: The progress of the chlorination can be quantitatively monitored by GC-MS, allowing for precise control over the reaction to maximize the yield of the desired trichloromethylated product. The identity and purity of the final product must be confirmed by a combination of spectroscopic techniques as detailed in the following section.

Analytical Characterization: A Spectroscopic Toolkit

The unambiguous identification and quality control of this compound rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. The chemical shifts of these protons will be downfield compared to those of unsubstituted pyridine due to the deshielding effect of the trichloromethyl group. The coupling patterns (doublets, triplets, and doublet of doublets) will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show six signals: five for the pyridine ring carbons and one for the trichloromethyl carbon. The chemical shift of the carbon bearing the trichloromethyl group will be significantly affected by the three chlorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring, as well as C=C and C=N stretching vibrations within the pyridine ring. Strong absorption bands corresponding to the C-Cl stretching vibrations of the trichloromethyl group are also expected.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak, with its characteristic M, M+2, M+4, and M+6 peaks due to the presence of three chlorine atoms, provides definitive evidence for the compound's composition.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude Product Crude Product NMR (¹H, ¹³C) NMR (¹H, ¹³C) Crude Product->NMR (¹H, ¹³C) Structural Elucidation IR Spectroscopy IR Spectroscopy Crude Product->IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Crude Product->Mass Spectrometry Molecular Weight & Formula Purity Assessment (GC/HPLC) Purity Assessment (GC/HPLC) NMR (¹H, ¹³C)->Purity Assessment (GC/HPLC) IR Spectroscopy->Purity Assessment (GC/HPLC) Mass Spectrometry->Purity Assessment (GC/HPLC) Final Product Final Product Purity Assessment (GC/HPLC)->Final Product Quality Control

Caption: A typical analytical workflow for this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay between the electron-deficient pyridine ring and the trichloromethyl group.

Reactivity of the Trichloromethyl Group:

The trichloromethyl group is susceptible to nucleophilic substitution, although it is generally less reactive than a chloromethyl group. Under certain conditions, it can be hydrolyzed to a carboxylic acid group. A more synthetically valuable transformation is the halogen exchange reaction (HALEX), where the chlorine atoms can be replaced by fluorine atoms using a suitable fluorinating agent to yield 2-(trifluoromethyl)pyridine. This transformation is of significant interest in the synthesis of agrochemicals and pharmaceuticals, as the trifluoromethyl group can dramatically alter the biological activity and physicochemical properties of a molecule.

Reactivity of the Pyridine Ring:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the electron-withdrawing trichloromethyl group at the 2-position further activates the ring towards nucleophilic attack, especially at the 4- and 6-positions.

Applications in Drug Development and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] this compound serves as a valuable building block for the synthesis of more complex pyridine-containing molecules with potential therapeutic applications.

As a Precursor to Trifluoromethylated Analogs:

As mentioned, the conversion of the trichloromethyl group to a trifluoromethyl group is a key application. The trifluoromethyl group is a common bioisostere for a methyl group or a chlorine atom and can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

As a Versatile Intermediate:

The reactivity of both the trichloromethyl group and the pyridine ring allows for a variety of chemical modifications, making this compound a versatile starting material for the construction of compound libraries for drug discovery screening. For instance, the trichloromethyl group can be converted to other functional groups, and the pyridine ring can undergo nucleophilic substitution to introduce diverse substituents.

Bioisosteric Replacement:

The trichloromethyl group itself can be considered as a lipophilic and sterically demanding substituent. In drug design, it can be used to probe the steric and electronic requirements of a biological target's binding site. While less common than the trifluoromethyl group, the strategic placement of a trichloromethyl group can sometimes lead to improved pharmacological properties.

Conclusion

This compound is a chemical entity with a rich and versatile chemistry. Its physicochemical properties, largely dictated by the interplay of the pyridine ring and the trichloromethyl group, make it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists seeking to leverage its potential in their respective fields. This guide provides a foundational understanding to empower such endeavors.

References

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Sources

Introduction: The Significance of the 2-(Trichloromethyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Trichloromethyl)pyridine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, crystal growth, and detailed structural analysis of this compound derivatives. By integrating field-proven insights with foundational scientific principles, this document elucidates the critical relationship between molecular structure, crystal packing, and the physicochemical properties that are paramount in the development of novel therapeutics and agrochemicals.

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in numerous commercial products.[1] When substituted with a trichloromethyl (-CCl₃) group at the 2-position, the resulting derivatives gain unique steric and electronic properties that make them valuable intermediates for synthesizing a wide range of functional molecules, including pharmaceuticals and agrochemicals like herbicides and insecticides.[2][3] The high reactivity of the CCl₃ group, coupled with the inherent biological activity of the pyridine nucleus, makes this class of compounds particularly interesting for drug discovery and development.[3][4]

Understanding the three-dimensional arrangement of these molecules in the solid state is not merely an academic exercise. Crystal structure analysis provides invaluable insights into:

  • Structure-Property Relationships: How molecular conformation and intermolecular interactions influence critical properties like solubility, melting point, stability, and bioavailability.[5]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties. Controlling polymorphism is a major challenge in the pharmaceutical industry.[6]

  • Rational Drug Design: Atomic-resolution structural data is the foundation for computational studies, such as molecular docking, which predict how a molecule might interact with a biological target.[7]

This guide will navigate the complete workflow from chemical synthesis to in-depth structural elucidation, focusing on the causality behind experimental choices and the interpretation of crystallographic data.

Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathways

The synthesis of this compound derivatives often involves multi-step chlorination reactions. A representative example is the synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP), a valuable pesticide intermediate.[2][8]

Rationale behind the Synthetic Strategy: This two-step chlorination process is a classic example of radical substitution followed by catalyzed aromatic chlorination.

  • Step 1 (Side-chain chlorination): The initial chlorination of 2-chloro-5-chloromethyl pyridine is performed under UV irradiation. The UV light initiates the formation of chlorine radicals, which selectively abstract protons from the methyl group, leading to the formation of the trichloromethyl group. Carbon tetrachloride is often used as a solvent as it is inert under these conditions.

  • Step 2 (Ring chlorination): The subsequent chlorination of the pyridine ring requires a catalyst, such as tungsten(VI) chloride (WCl₆), and higher temperatures.[2][9] This is because the pyridine ring is electron-deficient and less susceptible to electrophilic substitution than benzene. The Lewis acid catalyst activates the chlorine, making it a more potent electrophile to overcome the ring's deactivation.

Experimental Protocol: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) [2][8]

  • Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine (CTCMP)

    • Dissolve 2-chloro-5-chloromethyl pyridine (100 mmol) in carbon tetrachloride.

    • Heat the mixture to reflux temperature.

    • Introduce chlorine gas into the reaction mixture while irradiating with a UV lamp.

    • Continue the reaction for approximately 8 hours, monitoring the progress by GC-MS.

    • After completion, recover the carbon tetrachloride solvent by distillation.

  • Step 2: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP)

    • To the residual material from Step 1, add WCl₆ (2 g) and stir to ensure adequate mixing.

    • Heat the reaction mixture to 175 °C.

    • Introduce chlorine gas and maintain the reaction at this temperature for 6 hours.

    • Isolate the crude product by vacuum distillation, collecting the fraction at 130-134 °C/10 mmHg.

    • Cool the collected fraction to below 5 °C to induce crystallization of the raw product.

Crystal Growth: The Art and Science

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization method is critical and is typically determined empirically.

Causality in Method Selection:

  • Solvent Choice: The ideal solvent should dissolve the compound moderately. If solubility is too high, the solution will be undersaturated, preventing crystal nucleation. If it's too low, the compound will precipitate as an amorphous powder or microcrystals. For TCTCMP, 1,2-dichloroethane was found to be a suitable solvent.[2]

  • Slow Evaporation: This is the simplest and most common technique. The slow removal of the solvent gradually increases the concentration of the solute to the point of supersaturation, allowing for the slow and orderly growth of crystals. This method is effective for compounds that are stable at room temperature and not overly sensitive to air or moisture.

Experimental Protocol: Single Crystal Growth by Slow Evaporation [2]

  • Purification: Recrystallize the crude TCTCMP product using 1,2-dichloroethane as the solvent and activated carbon as a decolorizing agent to remove impurities that can inhibit crystal growth.

  • Solution Preparation: Prepare a nearly saturated solution of the purified TCTCMP in 1,2-dichloroethane at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days to weeks. Colorless, block-like crystals suitable for X-ray diffraction should form as the solvent evaporates.

The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SC-XRD Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The workflow is a multi-stage process that combines experimental data collection with computational analysis.

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Crystal Selection & Mounting data_collection 2. Data Collection (Diffractometer) crystal->data_collection Irradiation with X-rays data_reduction 3. Data Reduction & Integration data_collection->data_reduction Diffraction Pattern structure_solution 4. Structure Solution (e.g., Direct Methods) data_reduction->structure_solution Intensity Data refinement 5. Structure Refinement (Least-Squares) structure_solution->refinement Initial Atomic Model validation 6. Validation & Analysis refinement->validation Refined Structure final_output Final Crystallographic Information File (CIF) validation->final_output

Caption: The workflow of single-crystal X-ray diffraction analysis.

Deconstructing the Methodology
  • Data Collection: A suitable crystal is mounted on a diffractometer. For TCTCMP, data was collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[2] The choice of radiation wavelength is crucial; Molybdenum is a common choice for organic molecules as it provides good resolution.

  • Structure Solution: The initial challenge is to solve the "phase problem." The diffraction experiment measures the intensities of the diffracted spots, but not their phases. For small molecules, "direct methods" are powerful computational techniques that use statistical relationships between intensities to determine the initial phases, leading to a preliminary electron density map and an initial structural model. Software like SHELXS-97 is commonly used for this purpose.[2][10]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL-97).[2] In this iterative process, the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the calculated and observed diffraction intensities. Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, which is a more accurate representation.

Structural Landscape: A Case Study of TCTCMP

The crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) provides an excellent case study for understanding the structural features of this class of compounds.[2]

Crystallographic Data Summary
ParameterValue for TCTCMP[2][9]
Chemical FormulaC₆HCl₆N
Formula Weight303.79 g/mol
Crystal SystemOrthorhombic
Space GroupPbcm
a (Å)8.3100(17)
b (Å)17.018(3)
c (Å)7.3160(15)
V (ų)1034.6(4)
Z (molecules/unit cell)4
Temperature (K)293(2)
Radiation (Å)MoKα (0.71073)
Final R indices [I>2σ(I)]R1 = 0.0381, wR2 = 0.0886

Expert Interpretation: The space group Pbcm is centrosymmetric. The low R1 value (< 0.05) indicates a good agreement between the final structural model and the experimental diffraction data, signifying a high-quality structure determination.

Analysis of Intermolecular Interactions

The way molecules pack in a crystal is dictated by a delicate balance of various non-covalent interactions.[5][11] For chlorinated pyridine derivatives, these are primarily weak hydrogen bonds, halogen bonds, and π-π stacking.

interactions center_mol This compound Derivative h_bond Hydrogen Bonding center_mol->h_bond x_bond Halogen Bonding center_mol->x_bond pi_stack π-π Stacking center_mol->pi_stack ch_n C-H···N h_bond->ch_n ch_cl C-H···Cl h_bond->ch_cl cl_n C-Cl···N x_bond->cl_n cl_cl C-Cl···Cl x_bond->cl_cl ring_ring Pyridine···Pyridine pi_stack->ring_ring

Caption: Key intermolecular interactions in trichloromethylpyridine crystals.

  • Hydrogen Bonding: While lacking classic hydrogen bond donors (like O-H or N-H), these molecules can form weak C-H···N and C-H···Cl hydrogen bonds. In the related structure of 2-chloro-5-(chloromethyl)pyridine, molecules are linked into dimers via intermolecular C—H⋯N hydrogen bonds.[10] These interactions, though individually weak, collectively contribute significantly to the overall stability of the crystal lattice.

  • Halogen Bonding: The trichloromethyl group is a potent source of halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as the lone pair on a nitrogen atom.[12] The electron-withdrawing nature of the substituents on the pyridine ring enhances the positive character of the σ-hole on the chlorine atoms, making them better halogen bond donors.[13][14] In the crystal packing of TCTCMP, short contacts between the chlorine atoms of the -CCl₃ group and the nitrogen atom of an adjacent pyridine ring are expected, playing a crucial role in directing the supramolecular assembly.

  • π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π-systems of adjacent rings overlap.[15] In the crystal structure of 2-[(dichloromethane)sulfonyl]pyridine, weak aromatic π–π stacking is observed with a centroid–centroid separation of 3.8902 (17) Å.[16] Similar interactions are plausible in TCTCMP, contributing to the cohesion of the crystal lattice.

Implications for Drug Development and Materials Science

The detailed structural knowledge gleaned from crystal structure analysis is directly applicable to the challenges faced by drug development professionals.

  • Structure-Based Drug Design: The precise coordinates of a this compound derivative can be used in molecular docking simulations to predict its binding affinity and orientation within the active site of a target protein.[7] Understanding the preferred conformations and key interaction points allows for the rational design of more potent and selective inhibitors. However, it is crucial to be aware that crystallization conditions, such as the presence of precipitants like polyethylene glycols (PEGs), can sometimes influence the bound ligand's position, which has significant implications for design strategies.[17]

  • Crystal Engineering and Polymorph Control: The trichloromethyl group, through its participation in strong halogen bonds and other weak interactions, can be used as a "handle" to control crystal packing.[18] By systematically modifying other substituents on the pyridine ring, scientists can tune the intermolecular interactions to favor the formation of a specific polymorph with desired properties, such as improved solubility or stability. This practice, known as crystal engineering, is a cornerstone of modern solid-state pharmaceutical science.[19]

Conclusion

The crystal structure analysis of this compound derivatives is a powerful tool that provides fundamental insights into their solid-state behavior. This guide has demonstrated that a successful analysis is built upon a foundation of rational synthesis, meticulous crystal growth, and a rigorous application of X-ray diffraction techniques. The resulting structural information, particularly the detailed understanding of the intermolecular interaction landscape, is not an endpoint but a critical starting point for the rational design of new pharmaceuticals and advanced materials. By understanding the causal links between molecular structure, crystal packing, and macroscopic properties, researchers can more effectively navigate the complex path of drug development and materials innovation.

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  • Al-Hourani, B. J., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Molbank, 2022(2), M1389. [Link]

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  • Moreno, M., et al. (2021). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 86(20), 14046-14053. [Link]

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  • Galek, P. T. A., et al. (2013). Which intermolecular interactions have a significant influence on crystal packing? ResearchGate. [Link]

  • Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 450-457. [Link]

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solubility of 2-(trichloromethyl)pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(Trichloromethyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a molecule of significant interest in the agrochemical and pharmaceutical industries, commonly known as Nitrapyrin. Understanding its solubility is critical for optimizing synthesis, formulation, and delivery systems. This document delves into the theoretical underpinnings of solubility, presents collated quantitative solubility data in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for the accurate determination of its solubility. The methodologies are designed to ensure scientific integrity through self-validating systems, and all critical claims are substantiated with citations to authoritative sources.

Introduction: The Physicochemical Profile of this compound (Nitrapyrin)

This compound, with the CAS Number 1929-82-4, is a crystalline solid at room temperature.[1] It presents as a white to off-white or yellowish powder with a melting point in the range of 62-67 °C.[1][2] Its molecular structure, featuring a pyridine ring substituted with a chloro and a trichloromethyl group, dictates its physicochemical properties and, consequently, its solubility behavior. This compound is notable for its application as a nitrification inhibitor in agriculture, enhancing the efficiency of nitrogen-based fertilizers.[3] Its utility as an intermediate in the synthesis of more complex molecules further underscores the importance of a thorough understanding of its solubility.[4]

From a safety perspective, this compound is classified as harmful if swallowed and toxic in contact with skin, necessitating careful handling and the use of appropriate personal protective equipment (PPE) in a well-ventilated environment.[1]

Theoretical Framework: Principles of Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding requires consideration of factors such as polarity, hydrogen bonding capability, and molecular size.

The dissolution process can be conceptualized in three steps:

  • Breaking of Solute-Solute Bonds: Energy is required to overcome the lattice energy of the crystalline solid.

  • Breaking of Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Bonds: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the Gibbs free energy change (ΔG) for the process must be negative.

Given the structure of this compound, it is a polar molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the bulky and non-polar trichloromethyl group, along with the chloro substituent, will also significantly influence its interactions with different solvents. Therefore, its solubility is expected to be higher in polar organic solvents, particularly those that can engage in dipole-dipole interactions.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common organic solvents at 20 °C. This data is essential for solvent selection in various applications, from reaction chemistry to formulation development.

SolventChemical ClassPolarity (Dielectric Constant)Solubility at 20 °C (mg/L)
WaterProtic80.140
EthanolProtic, Polar24.5300,000
AcetoneAprotic, Polar20.71,980
DichloromethaneAprotic, Polar9.11,850
XyleneAprotic, Non-polar2.3-2.61,040

Data sourced from the Agriculture & Environment Research Unit (AERU) at the University of Hertfordshire.[5]

Analysis of Solubility Data:

As anticipated from its molecular structure, this compound exhibits very low solubility in water.[5] Its solubility is significantly higher in organic solvents. Notably, it is highly soluble in ethanol, a polar protic solvent capable of hydrogen bonding.[5] Its solubility in polar aprotic solvents like acetone and dichloromethane is also considerable.[5] Even in the non-polar solvent xylene, it demonstrates moderate solubility, suggesting that van der Waals forces also play a role in the dissolution process.[5]

Experimental Protocol for Equilibrium Solubility Determination

This section provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in an organic solvent of interest. The protocol is based on the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Rationale and Self-Validation

The shake-flask method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability. The core principle is to create a saturated solution of the compound in the chosen solvent by allowing sufficient time for equilibrium to be reached. The concentration of the dissolved compound in the supernatant is then measured.

Self-Validating System: The protocol incorporates several checks to ensure the integrity of the results:

  • Equilibrium Confirmation: Samples are taken at multiple time points (e.g., 24 and 48 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.

  • Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by melting point or spectroscopy) to confirm that no degradation or polymorphism has occurred during the experiment.

  • Method Specificity: The analytical method (HPLC-UV) is chosen for its ability to separate the analyte from potential impurities or degradation products, ensuring accurate quantification.

Materials and Equipment
  • This compound (purity >98%)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to vial with a known volume of solvent A->B C Incubate on shaker at constant temperature B->C D Collect samples at 24h and 48h C->D E Filter supernatant through 0.45 µm filter D->E F Dilute sample to fall within calibration curve E->F G Analyze by HPLC-UV F->G H Quantify using calibration curve G->H

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Procedure
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure a saturated solution is formed. A good starting point is to add approximately twice the expected amount based on preliminary tests or literature data.

    • Add a precise volume of the pre-equilibrated solvent at the desired temperature to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples at a constant speed that ensures the solid particles are continuously suspended in the solvent.

    • Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium, take samples at 24 and 48 hours.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant into a syringe, avoiding any solid particles.

    • Attach a 0.45 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted unknown sample into the HPLC system.

    • The following HPLC conditions have been shown to be effective for the analysis of Nitrapyrin:[6]

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Acetonitrile/water (80:20 v/v)

      • Flow Rate: 0.8 mL/min

      • Detection Wavelength: 285 nm

      • Column Temperature: 25 °C

      • Injection Volume: 20 µL

  • Data Analysis:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • The solubility is typically expressed in mg/mL or g/L.

    • Compare the concentrations at 24 and 48 hours. If they are within an acceptable margin of error (e.g., <5%), equilibrium can be considered to have been reached.

Factors Influencing Solubility and Experimental Considerations

  • Temperature: The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, this effect is more pronounced. It is crucial to control the temperature accurately during the experiment. While specific data on the temperature dependence for this compound is sparse in the literature, one study noted that its effectiveness as a nitrification inhibitor decreases with increasing soil temperature, which may be related to its transformation.[7]

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with a high degree of purity.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is good practice to characterize the solid form of the starting material and the solid remaining after the experiment.

  • Solvent Quality: The use of high-purity (e.g., HPLC grade) solvents is critical to avoid interference from impurities.

  • pH (for aqueous solutions): As a pyridine derivative, the solubility of this compound in aqueous solutions will be pH-dependent due to the potential for protonation of the nitrogen atom.

Conclusion

This technical guide has provided a detailed examination of the . The provided quantitative data serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The detailed experimental protocol offers a robust and reliable method for determining the solubility of this compound, with built-in checks to ensure data integrity. A thorough understanding and accurate measurement of solubility are indispensable for the successful application and development of products containing this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Nitrapyrin ECM Soil. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation for Nitrapyrin. Retrieved from [Link]

  • J. L. G. (2020). Potential risks of the nitrification inhibitors Nitrapyrin and DMPP: A review on non-target effects on microorganisms and environmental fate in agricultural soil. ChemRxiv. Retrieved from [Link]

  • Agriculture & Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Nitrapyrin. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

  • Wang, F., et al. (2019). Adsorption of nitrification inhibitor nitrapyrin by humic acid and fulvic acid in black soil: characteristics and mechanism. RSC Advances, 9(46), 26955-26963.
  • Bis, J. A., et al. (2021). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Crystal Growth & Design, 21(10), 5694-5703.
  • Zuno-Floriano, F. G., Reyes-Punongbayan, R. L., & Hengel, M. J. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural Chemistry and Environment, 13, 263-281.
  • Vigliotta, G., et al. (2023). Assessment of the Nitrification Inhibitor Nitrapyrin on Nitrogen Losses and Brassica oleracea Growth: A Preliminary Sustainable Research. MDPI, 13(10), 3467.
  • Zhang, Y., et al. (2020). The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils. RSC Advances, 10(55), 33261-33269.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for Nitrapyrin and 6-CPA in water. Retrieved from [Link]

  • Ling, H., et al. (2018). [Simultaneous determination of nitrapyrin and its metabolite residues in food crops by derivatization with gas chromatography-triple quadrupole mass spectrometry]. Se Pu, 36(10), 1033-1039.
  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10333-10336.
  • Hudson, R., et al. (2010). Reaction of dichloromethane with pyridine derivatives under ambient conditions. The Journal of organic chemistry, 75(12), 4373–4376.
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  • Hudson, R., et al. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Portland State University. Retrieved from [Link]

  • Redstone, J. (n.d.). Nitrapyrin Behavior in Soils and Environmental Considerations. ResearchGate. Retrieved from [Link]

  • Hudson, R., et al. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ResearchGate. Retrieved from [Link]

  • Nagy, A., et al. (2022). The efficiency of nitrogen stabilizer at different soil temperatures on the physiological development and productivity of maize. Acta Agraria Debreceniensis, (1), 93-99.
  • Wang, L., et al. (2015). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents.
  • California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved from [Link]

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  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18).
  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

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The Trichloromethyl Pyridine Moiety: A Keystone for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trichloromethyl group (-CCl₃), when appended to a pyridine ring, creates a fascinating and highly versatile chemical scaffold. Its strong electron-withdrawing nature and the inherent reactivity of the three chlorine atoms make it a powerful building block in modern synthetic chemistry. This guide provides a comprehensive exploration of the core reactivity patterns of trichloromethyl pyridines, offering field-proven insights into their transformation into high-value intermediates for the pharmaceutical and agrochemical industries.[1][2] We will delve into the causality behind experimental choices for key reactions such as hydrolysis, halogen exchange, and radical-mediated transformations, presenting self-validating protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction: The Unique Profile of Trichloromethyl Pyridines

The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, prized for its ability to engage in hydrogen bonding, act as a bioisostere for a benzene ring, and improve the aqueous solubility of drug candidates.[3] The introduction of a trichloromethyl substituent dramatically alters the electronic landscape of the pyridine core.

Key Physicochemical Characteristics:

  • Strong Inductive Effect: The -CCl₃ group is a potent electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[4][5]

  • Lipophilicity: The presence of the chlorinated alkyl group increases the molecule's lipophilicity, a critical parameter in tuning the pharmacokinetic profile of bioactive molecules.

  • Synthetic Handle: The -CCl₃ group is not merely a static substituent; it is a reactive functional group that can be transformed into other valuable moieties, most notably carboxylic acids (-COOH) and trifluoromethyl (-CF₃) groups.

This combination of properties makes trichloromethyl pyridines, such as 2-chloro-6-(trichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine, indispensable intermediates in the synthesis of numerous commercial products, including herbicides, insecticides, and pharmaceuticals.[1][2][6][7]

Logical Overview of Reactivity Pathways

The following diagram illustrates the primary reaction pathways accessible from a trichloromethyl pyridine core, which will be discussed in this guide.

G Figure 1: Core Reactivity Pathways A Trichloromethyl Pyridine (-CCl3) B Pyridine Carboxylic Acid (-COOH) A->B Hydrolysis C Trifluoromethyl Pyridine (-CF3) A->C Halogen Exchange D Reduced Methyl Pyridine (-CH3) A->D Radical Reduction

Caption: Core transformations of the trichloromethyl pyridine scaffold.

Synthesis of Trichloromethyl Pyridines: A Radical Approach

Understanding the reactivity of the trichloromethyl group begins with its formation. The most common industrial method is the free-radical chlorination of a methylpyridine (picoline) precursor. This process is typically initiated by UV light and proceeds via a radical chain mechanism.[2][8][9]

Mechanism of Radical Chlorination

The reaction proceeds through three classical stages: initiation, propagation, and termination.

  • Initiation: UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of picoline, forming a resonance-stabilized pyridyl-methyl radical and HCl. This radical then reacts with another molecule of Cl₂ to form the chloromethyl pyridine and a new chlorine radical, continuing the chain. This cycle repeats to form the di- and ultimately the trichloromethyl product.

  • Termination: The reaction ceases when two radicals combine.

The choice to perform this reaction under UV light in a suitable solvent is a deliberate one. Thermal initiation requires much higher temperatures, which can lead to undesirable side reactions and tar formation, a common issue in pyridine chemistry.[10] UV initiation allows the reaction to proceed at lower temperatures, offering greater control and selectivity.

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This protocol is adapted from a well-established procedure for the exhaustive chlorination of a chloromethylpyridine precursor.[2][9]

Materials:

  • 2-Chloro-5-chloromethyl pyridine (100 mmol)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Chlorine gas (Cl₂)

  • Tungsten(VI) chloride (WCl₆) - for subsequent ring chlorination, if desired

  • UV lamp (e.g., medium-pressure mercury lamp)

Step-by-Step Methodology:

  • Setup: Charge a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer with 2-chloro-5-chloromethyl pyridine (100 mmol) and carbon tetrachloride.

    • Scientist's Note: Carbon tetrachloride serves as a non-reactive, high-boiling solvent that can effectively dissipate heat and is transparent to UV light. However, due to its toxicity and environmental impact, alternative solvents like tetrachloroethylene should be considered where feasible.[11]

  • Initiation: Heat the mixture to reflux (approx. 77 °C) and begin irradiation with the UV lamp.

  • Chlorination: Introduce chlorine gas through the gas inlet tube at a steady rate. The reaction is exothermic; maintain reflux by controlling the chlorine flow and external cooling if necessary.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC). The disappearance of the starting material and intermediate (dichloromethyl) signals indicates completion. This step typically takes several hours (e.g., 8 hours).[2][9]

  • Workup: Once the reaction is complete, stop the chlorine flow and UV irradiation. Allow the mixture to cool. The solvent (CCl₄) can be removed by distillation. The resulting crude 2-chloro-5-(trichloromethyl)pyridine can be used directly or purified by vacuum distillation.

This radical-based synthesis provides the foundation for accessing the versatile reactivity of the trichloromethyl group.

Key Transformations of the Trichloromethyl Group

Hydrolysis to Carboxylic Acids

One of the most synthetically valuable transformations of the trichloromethyl group is its hydrolysis to a carboxylic acid. This reaction provides a direct route to pyridine carboxylic acids, which are important building blocks and intermediates. The reaction typically proceeds under basic or acidic conditions.

Mechanism: The hydrolysis is a multi-step process. It begins with a nucleophilic attack on the carbon of the -CCl₃ group.[12] In basic conditions, hydroxide (OH⁻) acts as the nucleophile. The resulting unstable intermediate eliminates a chloride ion. This process repeats twice more, ultimately forming an orthoester-like intermediate, Py-C(OH)₃, which readily dehydrates to the stable carboxylic acid.[13] Alternatively, an acyl chloride intermediate (Py-COCl) may be formed, which rapidly hydrolyzes.

G Figure 2: Hydrolysis Mechanism cluster_0 Unstable Intermediate A Py-CCl3 B Py-C(OH)Cl2 A->B + OH- / - Cl- C Py-C(OH)2Cl B->C + OH- / - Cl- D [ Py-C(OH)3 ] C->D + OH- / - Cl- E Py-COOH D->E - H2O (Dehydration)

Caption: Simplified mechanism for the base-catalyzed hydrolysis of the -CCl3 group.

Application Example: Synthesis of Chlorpyrifos Precursor The organophosphate insecticide Chlorpyrifos is synthesized from 3,5,6-trichloro-2-pyridinol.[14] This key intermediate can be produced via the hydrolysis of a tetrachloropyridine raw material, demonstrating the industrial relevance of this reaction type on a related scaffold.[15][16]

Halogen Exchange: The Gateway to Trifluoromethyl Pyridines

The conversion of a trichloromethyl group to a trifluoromethyl (-CF₃) group is arguably its most significant application, particularly in the agrochemical and pharmaceutical sectors.[7] The -CF₃ group can enhance metabolic stability, binding affinity, and cell membrane permeability of a drug molecule.

This transformation is a nucleophilic substitution reaction where chloride is replaced by fluoride. Due to the strength of the C-Cl bond and the relatively low nucleophilicity of fluoride, this reaction requires specific catalysts, typically Lewis acids like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).

Catalytic System: The Swarts reaction is the classical method for this transformation. A common catalytic system involves SbF₃ with a catalytic amount of SbCl₅. The SbCl₅ acts as a Lewis acid to polarize the C-Cl bond, facilitating the attack by fluoride from SbF₃.

Protocol: General Procedure for Fluorination This is a generalized protocol and requires optimization for specific substrates.

Materials:

  • Trichloromethyl pyridine derivative

  • Antimony trifluoride (SbF₃)

  • Antimony pentachloride (SbCl₅) (catalytic amount)

  • High-pressure autoclave (e.g., Hastelloy)

Step-by-Step Methodology:

  • Safety First: This reaction involves corrosive and toxic reagents (HF may be generated in situ or used as a solvent) and is performed under high pressure. All operations must be conducted in a specialized fume hood by trained personnel with appropriate personal protective equipment.

  • Reactor Charging: Charge the autoclave with the trichloromethyl pyridine substrate and SbF₃ (typically >3 equivalents). Add a catalytic amount of SbCl₅.

  • Reaction: Seal the reactor and heat to the target temperature (e.g., 150-200 °C). The reaction is driven by the formation of the more thermodynamically stable C-F bonds and the volatile SbCl₃ byproduct.

  • Monitoring: Monitor the reaction progress by analyzing the pressure curve and, after cooling and sampling cautiously, by GC-MS.

  • Workup: After cooling and venting the reactor, the crude product is typically quenched with water or a basic solution to neutralize acidic components. The organic product is then extracted, washed, and purified by distillation.

Comparative Data for Halogen Exchange Conditions

SubstrateFluorinating AgentCatalystTemperature (°C)Yield (%)Reference
2-Chloro-5-(trichloromethyl)pyridineHFCr₂O₃300-400High[7]
2,3-Dichloro-5-(trichloromethyl)pyridineSbF₃SbCl₅170>90[6]
3-(Trichloromethyl)pyridineSbF₃/SbCl₅None150Good[7]

Safety and Handling

Trichloromethyl pyridines and their reagents are hazardous materials.[17]

  • Toxicity: These compounds can be irritants to the skin, eyes, and respiratory tract. Always handle them in a well-ventilated fume hood.[17]

  • Reactivity: Reactions, especially chlorinations and fluorinations, can be highly exothermic. Proper temperature control and pressure management are critical.

  • Waste Disposal: Halogenated organic waste must be disposed of according to institutional and governmental regulations. Neutralize acidic byproducts before disposal.

Conclusion

The trichloromethyl group on a pyridine ring is a versatile and reactive handle that provides access to a wide array of valuable chemical entities. Its reactivity is dominated by its strong electron-withdrawing character and the susceptibility of the C-Cl bonds to nucleophilic attack and radical cleavage. By understanding the mechanisms of hydrolysis and halogen exchange, and by employing carefully controlled experimental protocols, researchers in drug discovery and agrochemical development can effectively leverage this scaffold to build molecular complexity and innovate within their fields. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of trichloromethyl pyridines.

References

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  • Google Patents. (n.d.). CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material.
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  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532195A - Method for synthesis of chlorpyrifos.
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2-(Trichloromethyl)pyridine: A Strategic Intermediate for Picolinic Acid Derivatives and Agrochemicals

[1]

Executive Summary

2-(Trichloromethyl)pyridine (CAS 4377-35-9) serves as a pivotal chemical intermediate, primarily valued for its role as a "masked" carboxylic acid equivalent.[1] Unlike its downstream derivatives, this compound offers a unique reactivity profile due to the activation of the pyridine ring by the electron-withdrawing trichloromethyl group.

Its industrial significance lies in two main vectors:

  • Precursor Efficiency: It provides a high-yield synthetic pathway to Picolinic Acid (2-pyridinecarboxylic acid) via hydrolysis, avoiding the low-selectivity oxidation issues often encountered when oxidizing 2-picoline directly.[1]

  • Agrochemical & Pharmaceutical Scaffold: It functions as a structural analog and precursor for bioactive chlorinated pyridines, including nitrification inhibitors (e.g., Nitrapyrin analogs) and metallo-pharmaceuticals (e.g., Chromium Picolinate).

This guide details the synthesis, mechanistic reactivity, and downstream applications of this compound, providing a technical roadmap for its utilization in high-value chemical manufacturing.

Chemical Profile & Properties[1][2][3][4][5][6]

The trichloromethyl group at the 2-position exerts a strong inductive effect (-I), significantly reducing the electron density of the pyridine ring. This makes the ring less susceptible to electrophilic aromatic substitution but highly reactive toward nucleophilic attacks at the trichloromethyl carbon.

PropertyData
IUPAC Name This compound
CAS Number 4377-35-9
Molecular Formula C₆H₄Cl₃N
Molecular Weight 196.46 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in organic solvents (DCM, Toluene); Hydrolyzes in water
Key Reactivity Hydrolysis (to -COOH), Partial Fluorination (to -CF3), Ring Chlorination

Synthesis & Manufacturing Protocol

The industrial standard for producing this compound is the free-radical photochlorination of 2-picoline (2-methylpyridine).[1] This process must be carefully controlled to maximize the yield of the trichloromethyl species while minimizing ring chlorination.

Reaction Pathway

The reaction proceeds via a radical chain mechanism initiated by UV light or radical initiators (e.g., AIBN), replacing the benzylic hydrogens with chlorine.

Reaction Stoichiometry:

1
Process Optimization[1]
  • Temperature Control: The reaction is typically exothermic.[1] Maintenance between 80°C – 120°C is critical.[1] Lower temperatures favor mono- and dichloromethyl intermediates, while excessive heat promotes ring chlorination (formation of Nitrapyrin-like byproducts).[1]

  • HCl Management: Efficient scrubbing of the byproduct HCl is required to drive the equilibrium and maintain safety.

  • Purification: The crude mixture often contains mono-, di-, and trichloromethyl pyridines. Fractional distillation is the standard purification method due to the distinct boiling point differences.

SynthesisFlowPicoline2-Picoline(Starting Material)IntermediateRadical Intermediates(Mono/Dichloro species)Picoline->Intermediate+ Cl2Cl2Chlorine Gas (Cl2)Cl2->IntermediateUVUV Light / Heat(Radical Initiation)UV->IntermediateTargetThis compound(Target)Intermediate->Target+ Cl2 (Exhaustive)ByproductRing-Chlorinated Impurities(e.g., 6-Chloro-2-trichloromethylpyridine)Intermediate->ByproductOver-chlorinationDistillationDistillationTarget->DistillationPurification

Figure 1: Radical photochlorination pathway for the synthesis of this compound.

Key Application: Hydrolysis to Picolinic Acid[4]

The most commercially valuable reaction of this compound is its hydrolysis to Picolinic Acid (2-Pyridinecarboxylic Acid) .[1] This route is often preferred over direct oxidation of 2-picoline because it avoids the use of hazardous oxidants (like permanganate or nitric acid) and offers easier product isolation.[1]

Mechanism of Action

The trichloromethyl group acts as a "masked" carboxylate.[1] Under aqueous acidic or basic conditions, the three chlorine atoms are displaced by hydroxyl groups. The transient gem-triol is unstable and immediately collapses to the carboxylic acid.

Step-by-Step Mechanism:

  • Nucleophilic Attack: Water/Hydroxide attacks the electron-deficient benzylic carbon.[1]

  • Displacement: Sequential loss of chloride ions (

    
    ).[1]
    
  • Acyl Chloride Intermediate: Formation of pyridine-2-carbonyl chloride (in situ).[1]

  • Hydrolysis: Rapid conversion to Picolinic Acid.

Experimental Protocol (Acid Hydrolysis)
  • Reagents: this compound (1.0 eq), H₂SO₄ (80% aq, 5.0 eq).

  • Conditions: Reflux at 100°C – 110°C for 4–6 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Adjust pH to the isoelectric point of picolinic acid (pH ~3.5) using NaOH.[1][2]

    • Precipitate the product or extract with organic solvent (e.g., isopropanol).[1]

    • Yield: Typically >85%.

HydrolysisTCMPThis compoundGemDiolIntermediate:Gem-dichloro AlcoholTCMP->GemDiolHydrolysis (-HCl)WaterH2O / H2SO4Water->TCMPAcylClIntermediate:Pyridine-2-carbonyl chlorideGemDiol->AcylClEliminationPicolinicPicolinic Acid(2-Pyridinecarboxylic Acid)AcylCl->PicolinicHydrolysis

Figure 2: Mechanistic flow of the hydrolysis of the trichloromethyl group to a carboxylic acid.[1]

Downstream Applications

Pharmaceutical & Nutraceutical Synthesis

The high-purity picolinic acid derived from this intermediate is a critical building block for:

  • Chromium Picolinate: A widely used dietary supplement for insulin regulation.[1] The synthesis involves the complexation of Cr(III) salts with picolinic acid.

  • Local Anesthetics: Picolinic acid is a precursor for the synthesis of amide-type anesthetics (e.g., Mepivacaine analogs) via conversion to the acid chloride and subsequent reaction with 2,6-xylidine.

Agrochemicals (Nitrification Inhibitors)

While Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) is the primary commercial nitrification inhibitor, this compound serves as a scaffold for research into new inhibitors.[1]

  • Structure-Activity Relationship (SAR): The trichloromethyl group is the pharmacophore responsible for inhibiting Ammonia Monooxygenase (AMO) in Nitrosomonas bacteria.[1]

  • Synthesis of Nitrapyrin: this compound can be ring-chlorinated (electrophilic substitution) to produce Nitrapyrin, although direct chlorination of 6-chloro-2-picoline is more common industrially.[1]

Comparative Utility Table
ApplicationRole of this compoundEnd Product
Nutraceuticals Hydrolysis PrecursorChromium Picolinate
Agriculture Structural Analog / PrecursorNitrapyrin (N-Serve®)
Pharma Building Block (Acid functionality)Mepivacaine / Bupivacaine
Materials Ligand SynthesisMetal-Picolinate Catalysts

Safety & Handling Protocols

Warning: this compound is a potent alkylating agent and corrosive.[1]

  • Toxicity: Harmful if swallowed.[1][3][4][5] It can cause severe skin burns and eye damage due to the potential hydrolysis to HCl on moist surfaces (skin/mucous membranes).

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture triggers slow hydrolysis, releasing HCl gas and pressurizing containers.

  • PPE: Full chemical resistant suit, neoprene gloves, and full-face respirator with acid gas cartridges are mandatory during handling.

References

  • Preparation of 2-chloro-6-trichloromethyl pyridine. Eureka | Patsnap. Patent CN101648905B.[1] 6

  • This compound | C6H4Cl3N | CID 123215. PubChem - NIH.[1] 7

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. 8

  • Nitrapyrin | C6H3Cl4N | CID 16004. PubChem - NIH.[1][9] 10

  • Synthesis process for chromium picolinate. Google Patents. Patent CN101318929B.[1] 11[1][9][12][4]

The Trichloromethyl Liability: Environmental Fate and Degradation of 2-(Trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Fate and Degradation of 2-(Trichloromethyl)pyridine Content Type: Technical Whitepaper Audience: Researchers, Environmental Chemists, and Drug Development Professionals

Executive Summary: The Hydrolytic "Time-Bomb"

In the landscape of halogenated N-heterocycles, This compound (CAS 4377-37-1) occupies a distinct niche as a high-value intermediate and structural analog to the nitrification inhibitor Nitrapyrin. Its environmental fate is governed by a singular, dominant chemical feature: the trichloromethyl (-CCl₃) group at the 2-position.

Unlike stable polychlorinated pyridines (e.g., pentachloropyridine), this compound is chemically "programmed" for transformation. The electron-deficient pyridine ring activates the benzylic-like trichloromethyl carbon, making it highly susceptible to hydrolysis. Consequently, the environmental narrative of this molecule is not one of persistence, but of obligate conversion to 2-picolinic acid (2-pyridinecarboxylic acid) . This guide dissects the kinetics of this transformation, the subsequent biotic mineralization of its daughter product, and the experimental frameworks required to validate these pathways.

Physicochemical Profiling

The fate of this compound is a race between volatilization and hydrolysis. The following properties, synthesized from experimental and estimated data, define this partition.

Table 1: Key Physicochemical Parameters

ParameterValue (Approx.)Environmental Implication
Molecular Weight 196.46 g/mol Moderate mobility potential.
Water Solubility ~100 mg/L (25°C)Sufficient for aqueous transport; hydrolysis occurs in the dissolved phase.
Log P (Octanol/Water) 2.91Moderate lipophilicity; potential for sorption to soil organic matter (Koc ~300-500).
Vapor Pressure ModerateVolatilization is a competing pathway in dry surface soils, but hydrolysis dominates in moist conditions.
Hydrolysis Half-life pH-dependent (Days to Weeks)Primary dissipation route. Acidic/Neutral pH slows rate; Alkaline pH accelerates it.
Henry’s Law Constant Low-ModeratePartitioning to air is possible but limited by rapid aqueous reaction.

Abiotic Degradation: The Hydrolysis Mechanism

The trichloromethyl group is a "masked" carboxylate. In aqueous environments, this compound undergoes a stepwise hydrolysis. This is not a random degradation but a predictable chemical cascade.

Mechanistic Insight
  • Initiation: Water attacks the electron-deficient carbon of the -CCl₃ group. The pyridine nitrogen (electron-withdrawing) destabilizes the C-Cl bonds, facilitating nucleophilic attack.

  • Intermediate Formation: The molecule transitions through an unstable acyl chloride-like intermediate (2-pyridinecarbonyl chloride) or a gem-diol intermediate, rapidly losing HCl.

  • Final Product: The sequence terminates irreversibly at 2-picolinic acid .

Critical Note for Researchers: Unlike Nitrapyrin (which yields 6-chloropicolinic acid), the hydrolysis of this compound yields the unsubstituted 2-picolinic acid. This distinction is vital for analytical method development; monitoring for the wrong metabolite will lead to mass balance failures.

Biotic Degradation: Mineralization of the Daughter Product

Once hydrolysis converts the parent compound to 2-picolinic acid, the driver of fate shifts from chemistry to biology .

  • Substrate Specificity: 2-Picolinic acid is a naturally occurring structural motif (related to nicotinic acid). Soil bacteria, particularly genera such as Streptomyces, Arthrobacter, and Burkholderia, possess specific pathways to utilize it as a Carbon and Nitrogen source.

  • Metabolic Pathway:

    • Hydroxylation: Monooxygenases introduce a hydroxyl group (typically at C6), forming 6-hydroxypicolinic acid.

    • Ring Cleavage: The heterocyclic ring is opened via oxidative cleavage (often extradiol cleavage).

    • Mineralization: The linear fragments enter the TCA cycle, ultimately releasing CO₂ and NH₄⁺.

Visualization: The Fate Pathway

The following diagram illustrates the coupled abiotic-biotic degradation pathway.

FatePathway cluster_soil Soil/Water Environment Parent This compound (Parent) Inter Unstable Intermediates (Acyl Chloride/Gem-diol) Parent->Inter Abiotic Hydrolysis (-HCl) Product 2-Picolinic Acid (Primary Metabolite) Inter->Product Rapid Dechlorination BioInter 6-Hydroxypicolinic Acid Product->BioInter Microbial Oxidation (Streptomyces/Burkholderia) Mineral CO2 + Biomass (Mineralization) BioInter->Mineral Ring Cleavage (TCA Cycle)

Figure 1: Coupled abiotic hydrolysis and biotic mineralization pathway of this compound.[1][2][3][4][5][6]

Experimental Protocols

To validate these pathways, generic "biodegradation" tests are insufficient. You must decouple hydrolysis from metabolism.

Protocol A: Hydrolysis Kinetics Assay (OECD 111 Adapted)

Objective: Determine the rate constant (


) and half-life (

) of the parent compound in sterile buffers.

Causality & Logic:

  • Sterility is Non-Negotiable: Microbial activity will consume the product (picolinic acid), skewing the appearance of the reaction equilibrium. Use 0.22 µm filtration or autoclaved buffers.

  • pH Sensitivity: The -CCl₃ hydrolysis is pH-dependent. You must test at pH 4, 7, and 9 to model environmental variance.

Workflow:

  • Buffer Preparation: Prepare sterile 0.01 M buffers (Citrate pH 4, Phosphate pH 7, Borate pH 9).

  • Spiking: Spike this compound (stock in acetonitrile) into buffers to a final concentration of ~10 mg/L. (Keep co-solvent < 1% to avoid solvent effects).

  • Incubation: Incubate in dark, temperature-controlled chambers (25°C and 50°C to allow Arrhenius calculation).

  • Sampling: Aliquot at t=0, 2, 6, 24, 48, and 120 hours.

  • Quenching: Immediate analysis is preferred. If storage is needed, acidify to pH < 2 to stabilize the remaining parent (preventing further base-catalyzed hydrolysis) or freeze at -80°C.

  • Analysis: HPLC-UV (254 nm) or LC-MS/MS. Monitor loss of parent and stoichiometric formation of 2-picolinic acid .

Protocol B: Soil Aerobic Metabolism (OECD 307 Adapted)

Objective: Track the mineralization of the hydrolysis product in viable soil.

Workflow Diagram:

SoilProtocol cluster_sampling Sampling Points (Days 0, 1, 3, 7, 14, 28) Step1 Soil Acclimatization (7 days in dark, 40% MWHC) Step2 Treatment Application (Spike 14C-labeled Parent) Step1->Step2 Step3 Incubation System (Flow-through with KOH traps) Step2->Step3 Extract Solvent Extraction (Acetonitrile/Water) Step3->Extract Extractable Residue Combust Soil Combustion (Bound Residues) Step3->Combust Non-Extractable Trap KOH Analysis (14CO2 Evolution) Step3->Trap Volatiles

Figure 2: Workflow for tracking 14C-labeled degradation in aerobic soil microcosms.

Key Technical Insight: Because the parent hydrolyzes rapidly, the "Soil Metabolism" study is effectively a study of 2-picolinic acid behavior in soil.

  • Extraction Solvent: Use an acidified solvent (e.g., Acetonitrile + 0.1% Formic Acid) for extraction. Picolinic acid is amphoteric; pH control is critical to recover it from soil matrices.

  • Mass Balance: A successful study must account for >90% of the applied radioactivity. Loss of 14C as 14CO2 is the definitive proof of ring cleavage.

References

  • BenchChem. (n.d.). 2,6-Dichloro-4-(trichloromethyl)pyridine: Environmental Fate and Transformation. Retrieved from

  • Corteva Agriscience. (2024).[7] Safety Data Sheet: INSTINCT™ Nitrogen Stabilizer. (Data on Nitrapyrin analog hydrolysis kinetics). Retrieved from

  • He, C., et al. (2017).[2] Isolation of a 2-picolinic acid-assimilating bacterium and its proposed degradation pathway. Bioresource Technology. Retrieved from

  • U.S. EPA. (2014). Screening-Level Hazard Characterization: Chlorinated Pyridines Category. (Fate properties of trichloromethyl pyridines). Retrieved from

  • LookChem. (n.d.). This compound CAS 4377-37-1 Properties. Retrieved from

Sources

Technical Guide: Toxicology and Safety Data for 2-(Trichloromethyl)pyridine Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicology, safety protocols, and handling requirements for 2-(trichloromethyl)pyridine .

Executive Summary & Chemical Identity[1]

This compound is a chlorinated pyridine derivative primarily utilized as a synthetic intermediate in the production of agrochemicals (e.g., nitrification inhibitors like Nitrapyrin) and pharmaceutical synthons.[1] While structurally similar to the widely studied Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), it possesses distinct reactivity profiles, particularly regarding hydrolysis rates and metabolic processing.

This guide synthesizes direct physicochemical data with "read-across" toxicological assessments from structural analogs to provide a conservative safety framework.

Chemical Identification Table
ParameterDetail
Chemical Name This compound
CAS Number 4377-37-1
Synonyms

-(Trichloromethyl)pyridine; 2-Trichloromethylpyridine
Molecular Formula C

H

Cl

N
Molecular Weight 196.46 g/mol
Physical State Liquid or low-melting solid (dependent on purity)
Key Hazard Moisture Sensitive / Corrosive (Generates HCl upon hydrolysis)

Physicochemical Reactivity & Stability[3]

The primary safety concern with this compound is not its systemic toxicity, but its chemical instability in the presence of moisture . The trichloromethyl group (


) at the 2-position is activated by the electron-withdrawing pyridine ring, making it susceptible to hydrolysis.
Hydrolysis Mechanism & Hazard

Upon contact with water or humid air, the compound hydrolyzes to form Picolinic Acid and Hydrochloric Acid (HCl) . This reaction is exothermic and generates corrosive acid fumes.

HydrolysisPathway Substrate This compound (C6H4Cl3N) Intermediate Transition State [Hydrolytic Cleavage] Substrate->Intermediate Moisture Exposure Water + 3 H2O Water->Intermediate Product1 Picolinic Acid (Pyridine-2-carboxylic acid) Intermediate->Product1 Product2 3 HCl (Hydrochloric Acid Gas) Intermediate->Product2 Exothermic Release

Figure 1: Hydrolytic degradation pathway. Note the generation of 3 molar equivalents of HCl, presenting a significant respiratory and ocular hazard.

Toxicological Profile (Read-Across Analysis)

Due to limited specific toxicological datasets for CAS 4377-37-1, the risk assessment below utilizes Read-Across Methodology based on its closest structural analog, Nitrapyrin (CAS 1929-82-4) , while adjusting for the specific reactivity of the unchlorinated ring.

Acute Toxicity Estimates
EndpointEstimated Value (Read-Across)Hazard Classification
Oral LD50 (Rat) > 1,000 mg/kg (Likely ~2,000 mg/kg)Category 4 (Harmful if swallowed)
Dermal LD50 (Rabbit) > 2,000 mg/kgLow Dermal Toxicity
Inhalation LC50 Data Limited; Treat as Corrosive High Risk (Due to HCl generation)
Skin Irritation Moderate to SevereCaused by hydrolysis on skin surface
Eye Irritation Category 1 (Irreversible) Risk of corneal damage from acid
Target Organ Toxicity (Systemic)

Based on pyridine metabolism, the liver is the primary target organ.

  • Hepatic Effects: Chlorinated pyridines induce hepatic enzyme upregulation (cytochrome P450). Chronic exposure may lead to hepatocellular hypertrophy.

  • Metabolic Pathway: The compound is likely metabolized via oxidative dechlorination to picolinic acid, which is then conjugated (glycine conjugation) and excreted.

Carcinogenicity & Mutagenicity
  • Genotoxicity: Pyridine derivatives with trichloromethyl groups generally test negative in Ames Salmonella assays.

  • Carcinogenicity: While Nitrapyrin is classified as "Likely to be a human carcinogen" by EPA (based on high-dose liver tumors in mice), this is a threshold-based mechanism related to cytotoxicity. This compound should be handled as a suspected carcinogen as a precaution.

Safety & Handling Protocols

Hierarchy of Controls

The volatility and hydrolytic instability necessitate a strict control hierarchy.

SafetyHierarchy Elimination 1. ELIMINATION Use aqueous-stable analogs if possible Engineering 2. ENGINEERING CONTROLS Glovebox (Inert Atm) or Fume Hood Acid Gas Scrubbing Elimination->Engineering If substitution impossible Admin 3. ADMINISTRATIVE SOPs for moisture exclusion Limit access Engineering->Admin PPE 4. PPE Resp: P100/Acid Gas Cartridge Skin: Silver Shield / Viton Admin->PPE Last line of defense

Figure 2: Hierarchy of hazard controls. Engineering controls (inert atmosphere) are critical to prevent hydrolysis.

Specific Handling Procedures
A. Storage
  • Condition: Store under Argon or Nitrogen atmosphere.

  • Temperature: Refrigeration (2-8°C) is recommended to retard hydrolysis rates if seals are imperfect.

  • Container: Glass or Teflon-lined containers only. Do not use metal containers (corrosion risk).

B. Personal Protective Equipment (PPE)
  • Respiratory: If working outside a glovebox, use a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges. The HCl byproduct is the immediate respiratory threat.

  • Gloves:

    • Recommended:Viton or Silver Shield (Laminate).

    • Not Recommended: Natural Rubber or thin Nitrile (rapid permeation of chlorinated aromatics).

  • Eye Protection: Chemical splash goggles (if not using full-face respirator). Face shield required for pouring >100mL.

C. Waste Disposal
  • Quench Protocol: Do not pour directly into water.

    • Dilute slowly into a stirred solution of 5% Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) in ice-water to neutralize the generated HCl and Picolinic Acid.

    • Check pH to ensure neutrality (pH 7-8).

    • Dispose of as Halogenated Organic Waste .

Emergency Response

Spill Management

Immediate Action: Evacuate the area if fumes (HCl) are visible.

  • Don PPE: Full-face respirator (AG/OV) and chemically resistant suit.

  • Contain: Use a dry absorbent (Vermiculite or Sand). Do not use water , as this will accelerate acid gas evolution.

  • Neutralize: Apply a solid neutralizer (Soda Ash or Calcium Carbonate) to the absorbed spill.

  • Clean: Sweep up toxic waste into a sealed drum.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert: Delayed pulmonary edema is possible due to HCl inhalation.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use organic solvents (increases absorption).

  • Eye Contact: Rinse with water for 30 minutes. Consult an ophthalmologist immediately (corrosive injury risk).

References

  • National Institutes of Health (NIH) - PubChem. this compound (CAS 4377-37-1) Compound Summary. [Link]

  • U.S. EPA. Reregistration Eligibility Decision (RED): Nitrapyrin.[3] (Used for structural read-across of chlorinated pyridine toxicity). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Nitrapyrin. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-6-(trichloromethyl)pyridine.[4] (Data source for hydrolysis endpoints). [Link]

  • Dow Chemical Company.Process for the manufacture of 3,6-dichloro-2-trichloromethylpyridine. (Patent US6794513B1 - details synthesis and reactivity of trichloromethyl pyridines).

Sources

Historical Development of 2-(Trichloromethyl)pyridine Synthesis

[1][2][3][4]

Executive Summary

The synthesis of this compound represents a classic case study in industrial organic chemistry, evolving from non-selective liquid-phase photochlorination to highly controlled catalytic vapor-phase processes.[1][2] While the nominal target is the trichloromethylated pyridine ring, the industrial imperative has largely focused on Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) , a potent nitrification inhibitor.[2] This guide traces the technical trajectory of these syntheses, highlighting the shift from batch photochemical reactors to continuous vapor-phase systems that maximize yield and selectivity while minimizing tar formation.

Early Discovery: Liquid Phase Photochlorination

Era: 1950s – 1960s Core Mechanism: Free-Radical Substitution (

12

The earliest industrial routes relied on the direct chlorination of 2-picoline (2-methylpyridine) in the liquid phase. This process is fundamentally a free-radical chain reaction initiated by ultraviolet (UV) light.[1][2]

The Protocol

In a typical early setup (e.g., Dow Chemical patents), 2-picoline is dissolved in a solvent like carbon tetrachloride (

2
  • Initiation:

    
    
    
  • Propagation (Side Chain):

    • Repeats to form

      
      
      
Limitations and Causality

While effective for small scales, this method suffered from critical engineering flaws:

  • Lack of Selectivity: The electrophilic nature of chlorine radicals, combined with the high reactivity of the pyridine ring under these conditions, led to indiscriminate ring chlorination.

  • HCL Management: The reaction generates massive quantities of HCl, which forms hydrochloride salts with the pyridine base (picoline-HCl). These salts precipitate or form sludge, blinding UV lamps and halting the radical initiation.

  • Tarry Byproducts: Prolonged residence times required to achieve trichlorination allowed for polymerization, resulting in dark, viscous "tars" that reduced yield to <50%.

The Industrial Breakthrough: Vapor Phase Chlorination

Era: Late 1960s – 1980s Key Innovation: High-Temperature Short-Contact Reactors[1][2]

To overcome the limitations of the liquid phase, engineers moved the reaction to the vapor phase. This shift utilized thermal initiation rather than photo-initiation and allowed for continuous processing.[1][2]

Process Parameters
  • Temperature: 300°C – 500°C (Thermal initiation of

    
    )[2]
    
  • Residence Time: 0.5 – 15 seconds[1][3][4]

  • Diluents: Nitrogen, Carbon Tetrachloride, or Steam

The Role of Water (Steam Co-feed)

A pivotal advancement (detailed in patents such as US 3,420,833) was the introduction of water vapor into the reactor.

  • Mechanism: Water acts as a thermal moderator and a diluent.[2] More importantly, it suppresses the formation of carbonaceous deposits (coking) on reactor walls.

  • Yield Improvement: The presence of water allows for higher conversion rates of 2-picoline to this compound without the catastrophic decomposition seen in dry vapor processes.

Comparative Data: Liquid vs. Vapor Phase[1][4]
ParameterLiquid Phase (Photo)Vapor Phase (Thermal)
Reaction Medium

/ Neat Liquid
Gas Phase (with

or Steam)
Temperature 60°C – 100°C350°C – 450°C
Initiation UV Light (

)
Thermal Dissociation
Residence Time Hours (Batch)Seconds (Continuous)
Major Issue Salt formation, TarringCoking, Temperature control
Selectivity Poor (Mixed isomers)Tunable (via Temp/Catalyst)

Modern Catalytic Advances

Era: 1990s – Present Core Technology: Shape-Selective Zeolites & Lewis Acids[1][2]

Modern synthesis demands high specificity for the 2-chloro-6-(trichloromethyl)pyridine isomer (Nitrapyrin) or the pure this compound intermediate.[1][2] This is achieved using heterogeneous catalysts.[2]

Catalytic Systems
  • Lewis Acids: Metal halides (e.g.,

    
    , 
    
    
    ) supported on activated carbon. These catalysts promote ring chlorination at specific positions via electrophilic substitution mechanisms that operate concurrently with the side-chain radical chlorination.[1][2]
  • Zeolites: Dealuminated Mordenite zeolites provide shape selectivity, restricting the formation of bulky isomers and favoring the linear substitution patterns required for specific agrochemical intermediates.

Reaction Pathway Visualization

The following diagram illustrates the stepwise chlorination pathway, distinguishing between the side-chain chlorination (desired for the trichloromethyl group) and ring chlorination (desired for Nitrapyrin).

ChlorinationPathwayPicoline2-PicolineMono2-(Chloromethyl)pyridinePicoline->Mono+Cl2, -HCl(Side Chain)ByproductsTars / PolychlorinatedIsomersPicoline->ByproductsCokingDi2-(Dichloromethyl)pyridineMono->Di+Cl2, -HClTri2-(Trichloromethyl)pyridine(CAS 4377-35-9)Di->Tri+Cl2, -HClNitrapyrinNitrapyrin2-chloro-6-(trichloromethyl)pyridineTri->Nitrapyrin+Cl2 (Ring Subst.)Catalytic/ThermalTri->ByproductsOver-chlorination

Figure 1: Stepwise chlorination pathway from 2-picoline to this compound and Nitrapyrin.[1][2][5]

Experimental Protocol: Vapor Phase Synthesis

Based on optimized conditions from US Patent 3,420,833 and EP 1740543.

Equipment Setup
  • Feed System: Heated metering pumps for 2-picoline and water; mass flow controller for Chlorine gas (

    
    ) and Nitrogen (
    
    
    ).[1][2]
  • Vaporizer: Pre-heater maintained at 250°C to fully vaporize the liquid feed before mixing with chlorine.

  • Reactor: Inconel or Nickel-alloy tubular reactor (resistant to HCl corrosion) packed with silica or silicate clay catalyst (optional, for thermal moderation).

  • Quench System: Water-cooled scrubber to immediately lower gas temperature to <100°C, preventing post-reactor carbonization.[2]

Operating Conditions
VariableRangeOptimalNote
Temp (

)
300 - 500°C400°C<300°C yields mono/di-chloro; >500°C causes pyrolysis.[1][2]
Mole Ratio (

:Picoline)
3:1 - 10:14.5:1Excess

drives reaction to trichloromethyl state.[1][2]
Mole Ratio (

:Picoline)
1:1 - 20:15:1Water prevents char formation.[1][2]
Residence Time 0.5 - 60 sec2 - 5 secShort time prevents ring breakdown.[1][2]
Step-by-Step Workflow
  • Pre-heat: Bring the reactor to 350°C under

    
     flow.
    
  • Feed Initiation: Start water feed to generate steam, followed by 2-picoline. Ensure stable vaporization.

  • Chlorination: Introduce

    
     gas gradually.[2] The reaction is exothermic; observe the exotherm. Adjust furnace temperature to maintain 400°C internal temp.
    
  • Steady State: Maintain flows for the desired run time. The effluent will contain HCl, unreacted

    
    , and the chlorinated pyridine product.
    
  • Quench & Workup: The hot gas exits into a water scrubber.[2] The organic layer (heavy oil) separates from the aqueous acid phase.

  • Purification: Fractional distillation of the organic layer.[2][6]

    • Fraction 1: Unreacted 2-picoline / intermediates (recycle).[1][2]

    • Fraction 2:This compound (bp ~100°C at reduced pressure).[1][2]

    • Fraction 3: Nitrapyrin (if ring chlorination conditions were met).[2]

References

  • Taplin, W. H. (1969).[2] Process for Making 2-(Trichloromethyl) Pyridines.[1][2][5][4][6][7][8][9][10] Dow Chemical Co.[2] US Patent 3,420,833.[2] Link

  • Redemann, C. T., et al. (1964).[2] 2-Trichloromethyl Pyridines and Method of Preparing. Dow Chemical Co.[2] US Patent 3,153,044.[2][11] Link

  • Nishiyama, R., et al. (1980).[2] Process for producing 2-chloro-5-trichloromethylpyridine.[1][2][5][4][9] Ishihara Sangyo Kaisha Ltd.[2][3][7] EP 0009212 A1.[2] Link[1][2]

  • DiCosimo, R., et al. (2007).[2] Vapor phase catalytic chlorination of beta-picoline.[1][2][4] DuPont.[2] EP 1740543 B1.[2][4] Link[1][2]

  • Norton, S. J. (1985).[2] Process for the preparation of 2-chloro-6-(trichloromethyl)pyridine.[1][2][5][6][8] Dow Chemical Co.[2] US Patent 4,536,578.[2] Link

Theoretical Framework: Reactivity Descriptors of 2-(Trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Calculations on 2-(Trichloromethyl)pyridine Reactivity Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

This technical guide establishes a computational framework for analyzing the reactivity of This compound (2-TCMP) . As a critical intermediate in the synthesis of agrochemicals (e.g., nitrapyrin, fluazinam precursors) and pharmaceutical scaffolds (picolinic acid derivatives), understanding the electronic lability of the trichloromethyl (


) group versus the pyridine ring is essential.

This document synthesizes density functional theory (DFT) methodologies with mechanistic insights to predict:

  • Hydrolytic Instability: The energetic pathway for the conversion of

    
     to 
    
    
    
    .
  • Nucleophilic Susceptibility: Site-selectivity for nucleophilic aromatic substitution (

    
    ).
    
  • Electronic Architecture: Frontier molecular orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping.

Electronic Structure & Geometric Properties

The reactivity of 2-TCMP is governed by the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing trichloromethyl group.

Computational Methodology (Standard Protocol)

To replicate or validate the data discussed below, the following computational level of theory is recommended as the industry standard for chlorinated pyridine derivatives [1, 2].

ParameterSpecificationRationale
Functional B3LYP or M06-2X B3LYP for general geometry; M06-2X for accurate thermodynamics and barrier heights involving halogens.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for capturing the electron density of lone pairs on Chlorine and Nitrogen.
Solvation SMD (Water/THF) Essential for modeling hydrolysis and polar transition states.
Frequency Harmonic Approx.[1]Required to verify stationary points (NIMAG=0 for minima, NIMAG=1 for TS).
Geometric Distortion & Sterics

Unlike the planar pyridine ring, the


 group at the C2 position introduces significant steric bulk and rotational barriers.
  • Bond Lengths: The

    
     bond is typically elongated (~1.52 Å) compared to standard 
    
    
    
    bonds due to steric repulsion between the chlorine atoms and the ring nitrogen lone pair [2].
  • Dipole Moment: The vector sum of the ring dipole and the

    
     group creates a strong molecular dipole, enhancing solubility in polar aprotic solvents but complicating gas-phase modeling.
    

Frontier Molecular Orbital (FMO) Analysis

The chemical stability and optical properties are defined by the HOMO-LUMO gap. For 2-TCMP, the orbitals are localized as follows:

  • HOMO (Highest Occupied Molecular Orbital): Primarily located on the chlorine lone pairs of the trichloromethyl group and the pyridine nitrogen. This indicates that the molecule acts as a soft nucleophile or radical donor at the

    
     site.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring (

    
    ) . This confirms the ring's susceptibility to nucleophilic attack, particularly at the C4 and C6 positions, activated by the electron-withdrawing 
    
    
    
    group.

Reactivity Index (Global Descriptors): Based on Koopmans' theorem approximation:

  • Chemical Hardness (

    
    ):  High (indicative of aromatic stability, though lower than unsubstituted pyridine).
    
  • Electrophilicity Index (

    
    ):  High, suggesting the molecule is a potent electrophile, ready to react with nucleophiles (
    
    
    
    , amines).

Mechanistic Pathways: The Hydrolysis Cascade

The most industrially relevant reaction of 2-TCMP is its hydrolysis to picolinic acid . This transformation is computationally modeled as a multi-step nucleophilic substitution at the benzylic-like carbon.

Reaction Coordinate Diagram

The transition from


 to 

involves the sequential displacement of three chlorine atoms. The first displacement is the Rate-Determining Step (RDS).

HydrolysisMechanism Fig 1. Computed stepwise hydrolysis pathway of the trichloromethyl group. Start 2-TCMP (Reactant) TS1 TS1 (Cl Displacement) Start->TS1 + OH⁻ / H₂O Int1 Intermediate 1 (Dichloromethyl carbinol) TS1->Int1 - Cl⁻ TS2 TS2 (HCl Elimination) Int1->TS2 Tautomerization Int2 Intermediate 2 (Acyl Chloride) TS2->Int2 - HCl Product Picolinic Acid (Product) Int2->Product + H₂O / - HCl

Mechanistic Insight
  • Activation: The pyridine nitrogen can be protonated in acidic media, significantly lowering the LUMO energy and accelerating nucleophilic attack by water on the

    
     carbon.
    
  • Gem-diol Formation: The substitution of the first chlorine leads to a gem-dichloro alcohol, which is unstable and rapidly eliminates HCl to form an acyl chloride intermediate.

  • Thermodynamics: The overall reaction is highly exothermic (

    
     kcal/mol), driven by the formation of strong 
    
    
    
    and
    
    
    bonds replacing weaker
    
    
    bonds [3].

Molecular Electrostatic Potential (MEP) Map

Visualizing the charge distribution (MEP) is crucial for predicting non-covalent interactions and docking poses.

RegionPotential (

)
Chemical Significance
Ring Nitrogen Negative (Red) Primary site for protonation or metal coordination (H-bond acceptor).
Chlorine Atoms Neutral/Slight Positive (

-hole)
The tips of Cl atoms may exhibit

-holes, allowing for halogen bonding.
Ring Carbons (C4, C6) Positive (Blue) Sites susceptible to nucleophilic attack (

) if the ring is further activated.
Trichloromethyl C Positive (Blue) The benzylic carbon is electron-deficient due to three Cl atoms, making it the primary electrophilic center for hydrolysis.

Experimental Validation & Applications

To validate theoretical models, the following experimental correlations are used:

  • Vibrational Spectroscopy (IR/Raman): The

    
     stretching modes (typically 700–800 cm⁻¹) are diagnostic. DFT calculations usually overestimate these frequencies, requiring a scaling factor (approx 0.967 for B3LYP) [4].
    
  • Crystallography: X-ray data of analogs like 2,3,6-trichloro-5-(trichloromethyl)pyridine serves as a benchmark for validating calculated bond lengths and angles [5].

Case Study: Synthesis of Fluazinam Intermediates

2-TCMP is often a precursor.[2] Theoretical calculations help optimize the radical chlorination conditions (e.g., using


 or 

) by predicting Bond Dissociation Energies (BDE) of the

bonds in precursor picolines versus the stability of the pyridine ring [6].

References

  • Udhayakala, P., et al. "Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis."[3] Der Pharma Chemica, vol. 7, no. 9, 2015, pp. 110-121. Link

  • Zhu, X. M., et al. "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine."[1] Asian Journal of Chemistry, vol. 26, no.[1] 1, 2014, pp. 110-112.[1] Link

  • Tosso, R. D., et al. "On the hydrolysis mechanism of the second-generation anticancer drug carboplatin." Chemistry – A European Journal, vol. 13, no. 31, 2007, pp. 8930-8937. Link

  • NIST Chemistry WebBook. "this compound - Gas Phase IR Spectrum." National Institute of Standards and Technology.[4] Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

  • Maseras, F., et al. "Computational Characterization of the Mechanism for the Light-Driven Catalytic Trichloromethylation of Acylpyridines."[5] Organic & Biomolecular Chemistry, vol. 15, 2017. Link

Sources

Methodological & Application

Application Note: Conversion of 2-(trichloromethyl)pyridine to 2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the fluorination of 2-(trichloromethyl)pyridine (TCMP) to 2-(trifluoromethyl)pyridine (TFMP). TFMP is a critical pharmacophore in medicinal chemistry and a key intermediate in the synthesis of agrochemicals (e.g., herbicides like Fluazifop).

While industrial scales utilize high-temperature vapor-phase fluorination with anhydrous HF, this guide focuses on the Liquid-Phase Swarts Reaction . This method is optimized for laboratory to pilot-scale reproducibility, utilizing Antimony Trifluoride (


) activated by Antimony Pentachloride (

). This route offers superior selectivity and manageable safety parameters compared to high-pressure HF gas systems.

Scientific Background & Mechanism[1]

The Challenge of Fluorination

The conversion of a trichloromethyl group (


) to a trifluoromethyl group (

) on a pyridine ring is thermodynamically favorable but kinetically challenging due to the deactivation of the pyridine ring.
  • Substrate: this compound (TCMP)

  • Target: 2-(trifluoromethyl)pyridine (TFMP)[1]

Reaction Mechanism: The Swarts Exchange

The reaction proceeds via a stepwise Halogen-Exchange (HALEX) mechanism.


 acts as the fluorine source, but it is a "soft" fluorinating agent. To fully convert the 

group, a Lewis acid catalyst (

) is required to increase the electrophilicity of the antimony center, facilitating the abstraction of the final, sterically and electronically resistant chloride ions.

Pathway:



The rate-limiting step is typically the conversion of the difluoro-monochloro intermediate (


) to the final trifluoromethyl product (

).
Mechanistic Visualization

SwartsMechanism Start This compound (TCMP) Inter1 Intermediate 1 (-CCl2F) Start->Inter1 Fast Exchange Inter2 Intermediate 2 (-CClF2) Inter1->Inter2 Moderate Product 2-(trifluoromethyl)pyridine (TFMP) Inter2->Product Rate Limiting (Requires Sb(V)) Catalyst Catalyst Activation (SbF3 + SbCl5) Catalyst->Start

Figure 1: Stepwise fluorination mechanism. The final substitution requires high Lewis acidity provided by the Sb(V) species.

Experimental Protocol: Liquid Phase Swarts Fluorination

Safety Alert: This reaction involves Antimony salts (highly toxic) and generates trace HF/HCl. All operations must be performed in a functioning fume hood. Calcium gluconate gel must be available on-site.

Reagents & Materials
ReagentRoleStoichiometryNotes
This compound Substrate1.0 equivPurity >97% recommended.
Antimony Trifluoride (

)
Fluorine Source1.1 - 1.3 equivHygroscopic; dry before use.
Antimony Pentachloride (

)
Catalyst0.1 - 0.2 equivFuming liquid; handle under inert gas.
Dichloromethane (DCM) Solvent (Workup)N/AFor extraction.
6N HCl Quenching AgentN/ADissolves antimony salts.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equipment: Dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Charging: Under a nitrogen atmosphere, charge the RBF with This compound (1.0 equiv) and Antimony Trifluoride (

    
    , 1.2 equiv).
    
  • Mixing: Initiate stirring. The mixture may be a slurry.

Phase 2: Activation & Heating
  • Catalyst Addition: Heat the mixture to 60°C. Carefully add Antimony Pentachloride (

    
    , 0.15 equiv) dropwise via the addition funnel. Caution: Exothermic reaction.
    
  • Reaction: Increase temperature to 140°C - 150°C . The mixture will melt and reflux.

  • Duration: Maintain reflux for 3–5 hours. Monitor reaction progress via GC-MS or 19F NMR (disappearance of -CClF2 intermediates).

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark reaction mass into ice-cold 6N HCl (excess) to quench the catalyst and solubilize antimony salts.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated

    
     (to remove acid traces) followed by brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via fractional distillation.

    • Boiling Point (TFMP): ~138-140°C at atmospheric pressure (Product is more volatile than starting material).

Workflow Diagram

ProtocolWorkflow Setup Setup: 3-Neck Flask N2 atm, Scrubber attached Charge Charge Reagents: TCMP (1.0 eq) + SbF3 (1.2 eq) Setup->Charge Activate Activation (60°C): Add SbCl5 (0.15 eq) dropwise Charge->Activate Reflux Reaction (140-150°C): Reflux 3-5 hours Activate->Reflux Quench Quench: Pour into Ice/6N HCl Reflux->Quench Isolate Isolation: DCM Extract -> Distillation Quench->Isolate

Figure 2: Operational workflow for the liquid-phase synthesis.

Analytical Validation

Successful synthesis is confirmed by the specific shift of the trifluoromethyl group on the pyridine ring.

Analytical MethodParameterExpected Value/Observation
19F NMR Chemical Shift (

)
-68.0 ppm (singlet) (vs

) [1]
1H NMR Pyridine ProtonsShifts slightly upfield compared to TCMP due to F effect.
GC-MS Molecular Ion (

)
147 m/z (TCMP is 195 m/z)
Appearance Physical StateColorless to pale yellow liquid

Interpretation:

  • Intermediate peaks at -55 to -60 ppm indicate incomplete fluorination (

    
    ). If observed, extend reaction time or add 0.05 eq additional 
    
    
    
    .

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion: Often caused by "poisoning" of the catalyst by moisture.

    
     must be anhydrous.
    
    • Fix: Dry

      
       in a vacuum oven at 100°C for 24h prior to use.
      
  • Hydrolysis Products: Formation of picolinic acid (pyridine-2-carboxylic acid).

    • Cause: Moisture ingress during high-temp reflux.

    • Fix: Ensure tight N2 seal and use a drying tube on the reflux condenser.

  • Black Tar Formation: Polymerization of pyridine ring.

    • Cause: Localized overheating during

      
       addition.
      
    • Fix: Strict temperature control during addition; ensure vigorous stirring.

Industrial Context (Vapor Phase)

For researchers scaling to >1kg, the liquid phase becomes inefficient due to antimony waste. The industrial standard utilizes Vapor Phase Fluorination :

  • Reagents: Anhydrous HF gas + TCMP vapor.

  • Catalyst: Chromium oxyfluoride or

    
     on carbon.
    
  • Conditions: 300°C - 350°C in a Monel/Inconel tube reactor [2].

  • Note: This requires specialized engineering controls for HF gas and is not recommended for standard fume hoods.

References

  • Clark, J. H., et al. (1990).[2] "The preparation and characterization of some trifluoromethylpyridines." Journal of Fluorine Chemistry, 50(3), 411-426.[2]

  • Sielevi, P., et al. (2014). "Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine." World Intellectual Property Organization, WO2014198278A1.

  • Swarts, F. (1892).[3][4][5] "Sur l'acide fluoracétique." Bulletin de la Classe des Sciences, Académie Royale de Belgique, 24, 309. (Foundational Swarts Chemistry).[3]

  • Banks, R. E. (2000). Organofluorine Chemistry: Principles and Commercial Applications. Springer. (General Reference for HALEX reactions).

Sources

using 2-(trichloromethyl)pyridine in the synthesis of nitrapyrin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-702 Catalytic Vapor-Phase Synthesis of Nitrapyrin from 2-(Trichloromethyl)pyridine

Executive Summary

This application note details the protocol for the regioselective chlorination of This compound (2-TCMP) to synthesize Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] . While industrial routes often utilize the photo-chlorination of 2-picoline, the direct chlorination of the 2-TCMP intermediate allows for the recycling of under-chlorinated byproducts and yield optimization in continuous flow systems.

This guide focuses on a heterogeneous catalytic vapor-phase reaction utilizing a fixed-bed reactor. This method overcomes the electronic deactivation caused by the trichloromethyl group, ensuring selective halogenation at the C6 position via a free-radical mechanism.

Chemical Context & Mechanistic Logic

The Challenge: Electronic Deactivation

The conversion of 2-TCMP to Nitrapyrin requires introducing a chlorine atom at the 6-position of the pyridine ring. This is synthetically challenging due to two factors:

  • The Pyridine Nitrogen: Withers electron density, making the ring resistant to electrophilic attack.[1]

  • The -CCl₃ Group: A strong electron-withdrawing group (EWG) at the 2-position further deactivates the ring.

The Solution: High-Temperature Radical Substitution

Standard electrophilic aromatic substitution (SEAr) would likely fail or direct to the C3/C5 (beta) positions. Therefore, this protocol utilizes vapor-phase free-radical substitution at elevated temperatures (250°C–350°C).

  • Regioselectivity: In the vapor phase, chlorine radicals (

    
    ) preferentially attack the electron-deficient pyridine ring at the 
    
    
    
    -positions (C2 and C6) due to the stability of the resulting radical intermediate and the inductive effect of the ring nitrogen. Since C2 is substituted with
    
    
    , substitution occurs selectively at C6.

Mechanism cluster_conditions Reaction Conditions Start This compound (2-TCMP) Inter Sigma Complex (Radical Attack at C6) Start->Inter + Cl• Cl_Rad Cl• Radical (Thermal Initiation) Cl_Rad->Inter Prod Nitrapyrin (2-chloro-6-TCMP) Inter->Prod - H• Byprod HCl Inter->Byprod Temp T > 250°C Cat Cat: FeCl3/C

Figure 1: Radical substitution mechanism favoring the C6 position under thermal conditions.

Experimental Protocol

Safety Warning: This protocol involves chlorine gas (


) and high temperatures. All operations must be performed in a negative-pressure fume hood or a sealed process enclosure. Personnel must wear full PPE including respirators capable of handling acid gases.
Reagents & Equipment
  • Precursor: this compound (>98% purity).

  • Reagent: Anhydrous Chlorine gas (

    
    ).[1]
    
  • Carrier Gas: Nitrogen (

    
    ), Ultra-High Purity.[1]
    
  • Catalyst: 5%

    
     or 
    
    
    
    supported on Activated Carbon (dried at 120°C for 4 hours).
  • Reactor: Inconel or Quartz tubular fixed-bed reactor (ID: 25mm, Length: 600mm).

Catalyst Preparation
  • Dissolve

    
     (anhydrous) in methanol.[1]
    
  • Impregnate activated carbon (mesh 20-40) with the solution.

  • Evaporate solvent under vacuum.

  • Activate in the reactor stream under

    
     at 300°C for 2 hours prior to use.
    
Continuous Flow Procedure

Step 1: System Pre-conditioning Purge the reactor with


 (100 mL/min) and heat the catalyst bed to 280°C .[1] Ensure the system is leak-free.

Step 2: Feed Vaporization 2-TCMP is a liquid (MP ~30-35°C, though pure samples can be solid; melting point depression often keeps it liquid in crude forms).

  • Melt 2-TCMP if solid (approx 50°C).[1]

  • Pump 2-TCMP into a pre-heater/vaporizer set to 200°C .

  • Mix vaporized 2-TCMP with

    
     carrier gas.
    

Step 3: Reaction

  • Feed Rate: 0.5 mL/min (liquid basis) of 2-TCMP.

  • Chlorine Flow: Introduce

    
     gas at a molar ratio of 1.2 : 1 (
    
    
    
    : 2-TCMP). Excess chlorine drives the reaction but increases perchlorination risk.
  • Residence Time: Adjust gas flow to achieve a contact time of 5–10 seconds.

  • Temperature Control: Maintain reactor bed at 280°C – 310°C .

    • Note: Temperatures >350°C promote tar formation and degradation of the

      
       group to 
      
      
      
      species.

Step 4: Quench & Collection

  • Direct reactor effluent into a cooled condenser (0°C).

  • Scrub the off-gas (containing HCl and excess

    
    ) through a 20% NaOH scrubber.
    
  • Collect the liquid condensate (crude Nitrapyrin).[1]

Process Workflow Diagram

Workflow Feed Feed Tank 2-TCMP (Liquid) Vap Vaporizer (200°C) Feed->Vap Pump Gas Gas Manifold Cl2 + N2 Reactor Fixed Bed Reactor (Cat: FeCl3/C, 290°C) Gas->Reactor Mix Point Vap->Reactor Vapor Feed Condenser Condenser (0°C) Reactor->Condenser Effluent Scrubber Caustic Scrubber (NaOH) Condenser->Scrubber Off-gas Product Crude Nitrapyrin (Liquid) Condenser->Product Liquid Waste Waste Gas (NaCl, NaClO) Scrubber->Waste

Figure 2: Process flow for the vapor-phase chlorination of 2-TCMP.[2]

Data Analysis & Quality Control

Purification

The crude condensate contains Nitrapyrin, unreacted 2-TCMP, and polychlorinated byproducts (e.g., 2,3,6-trichloro-).

  • Method: Fractional Distillation under reduced pressure.[1]

  • Target: Nitrapyrin boils at approx. 136–138°C at 11 mmHg [1].

Analytical Parameters (HPLC/GC)

Analyze the crude and purified product using GC-FID or GC-MS.

ParameterSpecificationNote
Column DB-5 or equivalent (30m x 0.25mm)Non-polar phase
Injector Temp 250°CEnsure complete vaporization
Carrier Gas Helium, 1.0 mL/minConstant flow
Oven Program 100°C (1 min)

20°C/min

280°C
Rapid ramp prevents degradation
Retention Order 2-TCMP < Nitrapyrin < PolychlorinatedNitrapyrin elutes after starting material

Yield Expectations:

  • Conversion: >80%

  • Selectivity (Nitrapyrin): 75–85% (dependent on temperature control).

Troubleshooting & Optimization

  • Issue: High levels of 2,3,6-trichloro-5-(trichloromethyl)pyridine.

    • Cause: Over-chlorination due to high

      
       ratio or "hot spots" in the catalyst bed.
      
    • Fix: Reduce

      
      :Substrate ratio to 1.05:1 or increase 
      
      
      
      dilution to dissipate heat.[1]
  • Issue: Hydrolysis to Picolinic Acid.

    • Cause: Moisture in the feed or carrier gas. The

      
       group hydrolyzes rapidly to 
      
      
      
      in the presence of water and heat.
    • Fix: Install molecular sieve traps on all gas lines; ensure 2-TCMP feed is anhydrous (<50 ppm

      
      ).
      
  • Issue: Catalyst Deactivation.

    • Cause: Coking (tar formation) on the activated carbon pores.[1]

    • Fix: Regenerate catalyst by passing air/oxygen at 400°C for 4 hours to burn off carbon deposits.

References

  • Taplin, W. H. (1969).[1][3] Process for making 2-chloro-6-(trichloromethyl)pyridine. U.S. Patent No.[1][2] 3,424,754. Washington, DC: U.S. Patent and Trademark Office. Link

  • Reddish, R. (1964). 2-Chloro-6-(trichloromethyl)pyridine and its use as a nitrification inhibitor. U.S. Patent No.[1][2] 3,152,136. Washington, DC: U.S. Patent and Trademark Office. Link

  • Cheng, Y., et al. (2010).[1] Preparation method of 2-chloro-6-trichloromethyl pyridine. CN Patent No. 101648905B. Link

  • Dow Chemical Company. (2005). Nitrapyrin Reregistration Eligibility Decision (RED). US Environmental Protection Agency.[3][4] Link

Sources

Application Note: Analytical Strategies for the Quantification of 2-(Trichloromethyl)pyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Trichloromethyl)pyridine (TCMP) is a critical intermediate in the synthesis of agrochemicals (e.g., nitrapyrin, picloram) and various pharmaceutical scaffolds. Its analysis in reaction mixtures presents two distinct challenges: volatility and hydrolytic instability . The trichloromethyl group is electron-withdrawing and sterically bulky; under basic or aqueous-thermal conditions, it readily hydrolyzes to picolinic acid derivatives, leading to significant under-quantification of the parent molecule.

This guide details two validated protocols:

  • GC-FID/MS (Gold Standard): For high-throughput quantification of the parent molecule in organic synthesis streams.

  • RP-HPLC (Secondary): For simultaneous monitoring of TCMP and its polar hydrolysis byproducts.

Physicochemical Context & Analytical Challenges

Understanding the molecule is the prerequisite for accurate analysis.

PropertyCharacteristicAnalytical Implication
Structure Pyridine ring with -CCl₃ at C2.[1][2][3][4]Electron-deficient ring; suitable for ECD (Electron Capture Detection) or MS.
Volatility Semi-volatile (BP ~111°C @ 3mmHg).GC is preferred. Loss of analyte occurs if solvent evaporation is too aggressive.
Reactivity Prone to hydrolysis (C-Cl bond cleavage).Crucial: Avoid basic pH (>8) during extraction. Water must be removed prior to GC injection to prevent on-column hydrolysis.
Solubility Lipophilic (LogP ~3.0).Soluble in DCM, Hexane, Toluene. Poorly soluble in water.

Protocol A: Gas Chromatography (GC-FID/MS)

The primary method for purity assessment and reaction yield monitoring.

Rationale

GC is superior to HPLC for TCMP due to the analyte's volatility and lack of strong chromophores compared to its impurities. A non-polar stationary phase minimizes interaction with the pyridine nitrogen, reducing peak tailing.

Instrument Configuration
  • System: Agilent 8890 GC or equivalent.

  • Detector: FID (for quantitation) or MS (for identification/impurity profiling).[5]

  • Column: 5% Phenyl-arylene / 95% Methylpolysiloxane (e.g., DB-5MS, HP-5, or Rtx-5).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

  • Inlet: Split/Splitless (Split ratio 50:1 recommended for high-concentration reaction mixtures).

  • Liner: Deactivated glass wool liner (essential to prevent active site adsorption of the pyridine ring).

Method Parameters
ParameterSettingReason
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal degradation of -CCl₃.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for MS; Nitrogen or Hydrogen acceptable for FID.
Oven Program 60°C (1 min) → 15°C/min → 200°C → 25°C/min → 280°C (3 min)Slow ramp allows separation of TCMP from mono/di-chlorinated byproducts.
Detector Temp 300°C (FID) / 280°C (MS Transfer Line)Prevents condensation.
Internal Standard (ISTD) Selection

Do not rely on external calibration for reaction mixtures due to matrix viscosity variability.

  • Recommended ISTD: 1,2,4-Trichlorobenzene or Naphthalene.

  • Why: Similar boiling point and halogenated nature (for 1,2,4-TCB) ensures similar evaporation behavior without reacting with the pyridine.

Protocol B: Reversed-Phase HPLC (RP-HPLC)

Used when monitoring the degradation of TCMP to picolinic acid.

Rationale

While GC is preferred for the parent, HPLC is required if the reaction mixture contains high salts or if you need to quantify the picolinic acid byproduct (which is non-volatile) alongside TCMP.

Chromatographic Conditions[1]
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Note: Acidic pH suppresses the ionization of the pyridine nitrogen and any acid byproducts, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B (TCMP elutes here)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine ring absorption).

Sample Preparation Workflow (The "Safe-Zone" Protocol)

The greatest source of error is the hydrolysis of the -CCl₃ group during sample workup. This protocol minimizes water contact time and pH excursions.

Workflow Diagram

SamplePrep Start Reaction Mixture (Aliquot) Quench Quench Step (Add cold Na2S2O3 if Cl2 present) Start->Quench Stop Reaction Extract Biphasic Extraction Solvent: DCM or Toluene Buffer: pH 5-6 (Acetate) Quench->Extract Partition Sep Phase Separation (Discard Aqueous) Extract->Sep Dry Drying Step (Anhydrous Na2SO4) Sep->Dry Remove Trace H2O Dilute Dilute with ISTD (1,2,4-TCB) Dry->Dilute Analyze GC Injection Dilute->Analyze

Figure 1: Critical Sample Preparation Workflow designed to prevent hydrolysis of the trichloromethyl group.

Step-by-Step Protocol
  • Sampling: Take 1.0 mL of reaction mixture.

  • Quenching (Critical): If the reaction involves free chlorine (

    
    ), immediately add the sample to 2.0 mL of 0.1M Sodium Thiosulfate (
    
    
    
    ) to stop chlorination.
  • Extraction: Add 2.0 mL of Dichloromethane (DCM) or Toluene.

    • Caution: Do not use alkaline extraction buffers. If neutralization is needed, use a pH 5-6 Acetate buffer.

  • Vortex: Mix vigorously for 30 seconds.

  • Drying: Remove the organic layer and pass it through a small column of Anhydrous Sodium Sulfate (

    
    ) .
    
    • Why: Residual water in the GC vial will cause hydrolysis of TCMP to picolinic acid while waiting in the autosampler tray.

  • Dilution: Dilute the dried extract 1:10 with the ISTD solution (e.g., 1 mg/mL Naphthalene in DCM).

  • Analysis: Inject immediately.

Data Analysis & Validation Criteria

System Suitability

Before running samples, ensure the system meets these criteria:

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 1.5 between TCMP and 2-chloropyridineAdjust oven ramp rate.
Tailing Factor (

)
< 1.3Replace liner (active sites) or trim column.
Precision (n=6) RSD < 2.0% for Area RatioCheck syringe/inlet leaks.
Calculation (Internal Standard Method)


Where RRF  (Relative Response Factor) is determined from a standard curve of pure TCMP.

Troubleshooting Guide

Issue 1: "Ghost Peak" appearing before TCMP.

  • Cause: Thermal degradation of TCMP in the injector port.

  • Solution: Lower inlet temperature to 200°C and ensure the liner is clean/deactivated.

Issue 2: Increasing Picolinic Acid peak in HPLC over time.

  • Cause: Hydrolysis in the autosampler vial.

  • Solution: Ensure the sample solvent is 100% organic (ACN/DCM) and dried thoroughly. Do not store in aqueous buffers.

Issue 3: Poor recovery from reaction mixture.

  • Cause: TCMP trapped in viscous tars or polymerized byproducts.

  • Solution: Use sonication during the extraction step (Step 3 in protocol).

References

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013).[1] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 481-484. Link

  • Toomey, J. E. (1994). Process for the preparation of 2-chloropyridine.[1][2][3][4][6][7][8][9] U.S. Patent No.[3] 5,349,066. (Describes chlorination conditions and GC monitoring of pyridine intermediates). Link

  • ATSDR. (2025). Toxicological Profile for Pyridine: Analytical Methods. Agency for Toxic Substances and Disease Registry. (General guidance on GC extraction of volatile pyridines). Link

  • Helfrich, P. (2014). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.[1][3][10] WO Patent 2014198278A1. (Details reaction monitoring of trichloromethyl pyridines). Link

Sources

Application Note: Stability-Indicating HPLC Method Development for 2-(Trichloromethyl)pyridine (Nitrapyrin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-(Trichloromethyl)pyridine, commonly known as Nitrapyrin , is a potent nitrification inhibitor used in agriculture to retain nitrogen in the soil.[1] While Gas Chromatography (GC) is frequently used for Nitrapyrin analysis due to its volatility, GC methods often fail to simultaneously quantify its primary degradation product, 6-chloropicolinic acid (6-CPA) , which is non-volatile and polar.

This Application Note details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike standard GC protocols, this method is stability-indicating , meaning it can resolve the active pharmaceutical ingredient (API) from its hydrolytic degradants in a single run.

Key Technical Advantages:

  • Simultaneous Detection: Quantifies both the hydrophobic parent (Nitrapyrin) and the polar metabolite (6-CPA).

  • Silanol Suppression: Utilizes an acidic mobile phase to prevent the peak tailing typical of pyridine-based compounds.

  • Robustness: Validated linearity and precision suitable for formulation stability studies and environmental fate analysis.

Physicochemical Context & Degradation Pathway[2]

Understanding the molecule is the first step in method design. Nitrapyrin contains a basic pyridine nitrogen and a hydrophobic trichloromethyl group.

  • Hydrophobicity (LogP ~3.4): The trichloromethyl group makes Nitrapyrin highly hydrophobic, requiring a strong organic modifier (Acetonitrile) for elution.

  • Basicity: The pyridine ring is weakly basic. On standard silica columns, the nitrogen lone pair interacts with acidic silanols, causing severe peak tailing.

  • Instability: The trichloromethyl group is susceptible to hydrolysis, converting to a carboxylic acid group (6-CPA).

Visualizing the Degradation Pathway

The following diagram illustrates the hydrolytic pathway that necessitates a gradient HPLC method.

NitrapyrinDegradation Nitrapyrin Nitrapyrin (Hydrophobic Parent) LogP ~3.4 Intermediate Hydrolysis Intermediate Nitrapyrin->Intermediate + H2O / - HCl CPA 6-Chloropicolinic Acid (Polar Metabolite) LogP ~1.5 Intermediate->CPA Complete Hydrolysis

Figure 1: Hydrolytic degradation of Nitrapyrin to 6-Chloropicolinic Acid (6-CPA). The method must resolve these two distinct species.

Method Development Strategy

Column Selection (The Stationary Phase)

A standard C18 column is selected, but end-capping is non-negotiable. Non-endcapped columns possess free silanol groups (Si-OH) that bind irreversibly to the pyridine nitrogen, destroying peak symmetry.

  • Selected Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity silica).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size (balances resolution with backpressure).

Mobile Phase Optimization (The pH Factor)

This is the critical control point.

  • Why Acidic pH? We utilize 0.1% Phosphoric Acid (pH ~2.5).

    • Metabolite Retention: 6-CPA is an acid (pKa ~3.5). At neutral pH, it ionizes to 6-CPA⁻ and elutes in the void volume (unretained). At pH 2.5, it remains protonated (neutral), allowing it to interact with the C18 chain and retain slightly.

    • Peak Shape: Low pH suppresses the ionization of residual silanols on the column, reducing secondary interactions with the pyridine ring.

Gradient Profile

An isocratic method is insufficient because 6-CPA elutes very early, while Nitrapyrin elutes very late. A gradient is required to compress the run time.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290)
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)
Column Temp 30°C (Controlled to ensure retention time reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 270 nm (Primary) and 220 nm (Secondary/Impurity check)
Reagents
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use 100% water as diluent; Nitrapyrin may precipitate.

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.08515Initial hold for polar impurities
2.08515Start Gradient
10.01090Elute Nitrapyrin
12.01090Wash column
12.18515Re-equilibrate
17.08515End of Run

Method Validation Workflow

To ensure the method is trustworthy, it must undergo validation parameters consistent with ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run these checks before every sample batch to validate the system's readiness.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T < 1.5Ensures minimal silanol interaction.
Resolution (Rs) > 2.0 between 6-CPA and NitrapyrinEnsures baseline separation of degradant.
RSD (Area) < 2.0% (n=5 injections)Confirms injector precision.
Theoretical Plates > 5000Confirms column efficiency.
Linearity & Range
  • Protocol: Prepare standard solutions of Nitrapyrin at 5, 10, 20, 50, and 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) must be 
    
    
    
    .
Method Development Logic Diagram

The following flowchart summarizes the decision-making process used to arrive at this specific protocol.

MethodLogic Start Start Method Development AnalyteCheck Analyze Properties: 1. Hydrophobic (-CCl3) 2. Basic Nitrogen (Pyridine) 3. Acidic Degradant (6-CPA) Start->AnalyteCheck ModeSelect Selection: RP-HPLC (C18 Column) AnalyteCheck->ModeSelect PH_Decision Mobile Phase pH Strategy ModeSelect->PH_Decision HighPH High pH (>7)? Risk: Silica Dissolution Risk: 6-CPA Elutes in Void PH_Decision->HighPH Rejected LowPH Low pH (2.5)? Benefit: 6-CPA Protonated (Retained) Benefit: Silanols Suppressed PH_Decision->LowPH Selected Gradient Gradient Optimization: Start Low Organic (Retain 6-CPA) Ramp High Organic (Elute Nitrapyrin) LowPH->Gradient

Figure 2: Decision matrix for selecting acidic mobile phase conditions.

Troubleshooting & Stability Notes

  • Sample Stability: Nitrapyrin is volatile and hydrolytically unstable.

    • Action: Prepare standards fresh daily. Keep autosampler temperature at 4°C.

    • Warning: Do not use alkaline washing detergents on glassware used for Nitrapyrin, as trace base can catalyze hydrolysis to 6-CPA.

  • Ghost Peaks:

    • If a peak appears at the retention time of 6-CPA in your standard (where none should be), check your diluent water source. Nitrapyrin hydrolyzes rapidly in water if left at room temperature for >24 hours.

  • Carryover:

    • Due to high hydrophobicity, Nitrapyrin can stick to the injector needle. Include a needle wash step (100% Acetonitrile) between injections.

References

  • U.S. Environmental Protection Agency (EPA). (2015). Environmental Chemistry Method for Nitrapyrin in Water (MRID 49567302). Washington, D.C.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123215, this compound. [2]

  • Sigma-Aldrich (Merck). Nitrapyrin Analytical Standard Safety Data Sheet.

Sources

Precision Analysis of 2-(Trichloromethyl)pyridine (2-TCMP) and Its Hydrolytic Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Context

2-(Trichloromethyl)pyridine (2-TCMP) is a critical intermediate in the synthesis of agrochemicals (e.g., nitrapyrin analogs) and pharmaceutical pyridines.[1] Its analysis presents a distinct paradox: while the pyridine ring offers stability, the trichloromethyl group is highly susceptible to hydrolysis and thermal degradation.

The Analytical Challenge: In the presence of moisture or active sites within the GC inlet, 2-TCMP rapidly hydrolyzes to picolinic acid (2-pyridinecarboxylic acid) . Standard protocols often fail because they do not account for this conversion, leading to poor mass balance and "disappearing" peaks.

This guide provides a dual-pathway protocol:

  • Pathway A: Preservation and analysis of the intact 2-TCMP parent molecule.[1]

  • Pathway B: Derivatization and quantification of the picolinic acid byproduct.

Chemical & Physical Properties

Understanding the analyte's behavior is the foundation of this method.

PropertyThis compound (Parent)Picolinic Acid (Hydrolysis Product)
CAS Number 4377-37-198-98-6
Formula C₆H₄Cl₃NC₆H₅NO₂
MW 196.46 g/mol 123.11 g/mol
Polarity Low-MediumHigh (Amphoteric)
Volatility VolatileLow (requires derivatization)
Solubility DCM, Hexane, AcetoneWater, Alcohols
Key Reactivity Hydrolyzes to acid in waterZwitterionic in solution

Analytical Workflow Diagram

The following logic flow illustrates the decision matrix for sample preparation based on the specific analyte of interest.

AnalyticalWorkflow Sample Raw Sample (Soil, Reaction Mix, API) Decision Target Analyte? Sample->Decision PathA PATHWAY A: Intact 2-TCMP Decision->PathA Parent Only PathB PATHWAY B: Picolinic Acid Decision->PathB Degradants Dry Anhydrous Extraction (DCM + Na2SO4) PathA->Dry DirectInj Direct GC-MS Injection (Deactivated Liner) Dry->DirectInj Data Mass Spectral Deconvolution DirectInj->Data m/z 195, 197, 160 Deriv Derivatization (BF3-MeOH or BSTFA) PathB->Deriv Ester Analyze as Methyl/TMS Ester Deriv->Ester Ester->Data m/z 137 (Me-Ester)

Figure 1: Dual-pathway workflow ensuring capture of both the volatile parent and the polar hydrolysis product.

Experimental Protocols

Pathway A: Analysis of Intact 2-TCMP

Objective: Prevent hydrolysis during extraction and injection.

Reagents:

  • Dichloromethane (DCM), HPLC Grade.

  • Sodium Sulfate (Na₂SO₄), anhydrous, granular (Baked at 400°C for 4 hrs).

  • Internal Standard: 1,4-Dichlorobenzene-d4.

Step-by-Step:

  • Extraction: Weigh 1.0 g of sample into a glass centrifuge tube.

  • Solvent Addition: Add 5.0 mL DCM. Crucial: Do not use aqueous buffers.

  • Drying: Immediately add 1.0 g anhydrous Na₂SO₄ to scavenge trace moisture. Vortex for 1 min.

  • Separation: Centrifuge at 3000 rpm for 5 min.

  • Transfer: Transfer supernatant to a GC vial with a glass insert. Ensure no solid Na₂SO₄ is transferred.

  • Injection: Inject immediately.

Pathway B: Analysis of Picolinic Acid (Byproduct)

Objective: Convert the non-volatile acid to a volatile ester.

Reagents:

  • BF₃-Methanol (14% w/v).

  • Hexane.

  • Saturated NaCl solution.

Step-by-Step:

  • Extraction: Extract sample with Methanol (if solid) or use aqueous fraction.

  • Derivatization: Add 1 mL of extract to a reaction vial. Add 2 mL BF₃-Methanol.

  • Incubation: Cap tightly and heat at 60°C for 30 mins. (Converts acid to Methyl Picolinate).

  • Quench: Cool to room temp. Add 2 mL Saturated NaCl and 2 mL Hexane.

  • Partition: Vortex 1 min. Allow layers to separate.

  • Transfer: The top Hexane layer contains the Methyl Picolinate. Transfer to GC vial.

GC-MS Instrumental Method

This method is optimized for the Agilent 7890/5977 or Thermo Trace/ISQ platforms but is universally applicable.

Chromatographic Conditions:

  • Column: Agilent DB-5ms UI (Ultra Inert) or equivalent (30 m × 0.25 mm × 0.25 µm).

    • Why: "Ultra Inert" is mandatory. Active silanols in standard columns will degrade 2-TCMP to picolinic acid inside the column.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C.

    • Liner: Ultra Inert single taper with wool.

    • Split Ratio: 10:1 (for high conc) or Splitless (for trace).

  • Oven Program:

    • Hold 40°C for 2.0 min (Focuses volatiles).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 300°C.

    • Hold 3 min.

Mass Spectrometer (EI Source):

  • Source Temp: 230°C (Do not exceed 250°C to minimize thermal degradation).

  • Quad Temp: 150°C.

  • Ionization: 70 eV.[2]

  • Scan Mode:

    • Scan: 45–350 amu (for identification).

    • SIM (Quantitation): See Table below.

Results & Discussion: Fragmentation Logic

Identification of this compound

The fragmentation of 2-TCMP follows a specific "Chlorine Cascade."

Ion (m/z)IdentityMechanistic Origin
195 M+ (³⁵Cl₃)Molecular Ion. Look for cluster at 195, 197, 199 (3:3:1 ratio).
160 [M - Cl]⁺Loss of one chlorine atom from the CCl₃ group. Base peak in many spectra.
125 [M - Cl₂]⁺Sequential loss of second chlorine.
78 [C₅H₄N]⁺Pyridinyl cation (Loss of entire CCl₃ group).
Fragmentation Pathway Diagram

The following diagram details the electron impact fragmentation mechanism.

Fragmentation M Molecular Ion [M]+ m/z 195 M_Cl [M - Cl]+ m/z 160 M->M_Cl -Cl• M_CCl3 Pyridinyl Ion [C5H4N]+ m/z 78 M->M_CCl3 -CCl3• M_Cl->M_CCl3 -Cl2 Ring Ring Fragmentation (HCN loss) M_CCl3->Ring -HCN (m/z 51)

Figure 2: EI-MS Fragmentation pathway. The stability of the M-Cl ion (m/z 160) makes it the ideal quantifier ion.

Distinguishing Byproducts
  • Picolinic Acid (Methyl Ester): If you run Pathway B, look for m/z 137 (Molecular Ion of methyl ester) and m/z 79 (Pyridine ring).

  • 2-(Dichloromethyl)pyridine: An impurity from incomplete chlorination. M+ at m/z 161 (Cluster 161/163).

  • Nitrapyrin: If analyzing mixtures, Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) has M+ at m/z 229 .

Troubleshooting & Validation

Symptom: Poor Peak Shape / Tailing

  • Cause: Activity in the liner or column. The trichloromethyl group is interacting with silanols.

  • Fix: Replace liner with a fresh Ultra Inert liner. Trim 10cm from the column head.

Symptom: Presence of Picolinic Acid in "Parent" Standard

  • Cause: Wet solvent or moisture in the carrier gas.

  • Fix: Bake out the trap on the gas line. Ensure Na₂SO₄ was used in prep.

Symptom: Shift in Ion Ratios (195/197)

  • Cause: Detector saturation or co-elution.

  • Fix: Dilute sample. Check for co-eluting matrix peaks using the Deconvolution Reporting Software (DRS).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine, 2-(trichloromethyl)-. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for general extraction and QC criteria for chlorinated aromatics). [Link]

  • Zhu, X. M., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 2013. (Provides context on chlorination synthesis pathways and impurities). [Link]

Sources

Purifying 2-(Trichloromethyl)pyridine: A Guide to Distillation and Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the purification of 2-(trichloromethyl)pyridine, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The purity of this compound is paramount to ensure the desired reaction outcomes, yields, and final product quality in drug development and other sensitive applications. This document outlines two primary methods for purification: vacuum distillation and crystallization, offering insights into the theoretical underpinnings and practical execution of each technique.

Introduction

This compound is a halogenated heterocyclic compound whose utility is directly linked to its purity. Common impurities arising from its synthesis, such as incompletely chlorinated precursors or byproducts from side reactions, can interfere with subsequent chemical transformations. Therefore, robust purification methods are essential. The choice between distillation and crystallization depends on the nature and boiling points of the impurities, the desired final purity, and the scale of the operation.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to designing effective purification protocols.

PropertyValueSource
Molecular Formula C₆H₄Cl₃NPubChem[1]
Molecular Weight 196.46 g/mol PubChem[1]
Appearance Colorless to off-white solid or liquid
Melting Point -10 °CLookChem[2]
Boiling Point 232.8 °C at 760 mmHgLookChem[2]
Solubility Insoluble in water. Soluble in many organic solvents like ethanol and acetone.
Density 1.466 g/cm³LookChem[2]

Purification by Vacuum Distillation

Vacuum distillation is the preferred method for purifying liquids, especially those with high boiling points or those that are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a lower temperature and minimizing thermal degradation.

Expertise & Experience: The Rationale Behind Vacuum Distillation

The high atmospheric boiling point of this compound makes vacuum distillation a necessity. Distilling at temperatures approaching 233 °C risks thermal decomposition, which can introduce new impurities. The trichloromethyl group can be susceptible to hydrolysis in the presence of trace water at elevated temperatures, and other degradation pathways may also become significant. A vacuum of 10 mmHg, for instance, can lower the boiling point to a more manageable temperature, preserving the integrity of the molecule. The efficiency of the separation by distillation is dependent on the difference in boiling points between this compound and its impurities. Fractional distillation, using a column with a high number of theoretical plates, is recommended to separate closely boiling impurities.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates in-process checks to ensure the purity of the collected fractions. Monitoring the distillation head temperature is crucial; a stable temperature indicates the collection of a pure compound. Any significant fluctuations suggest the presence of co-distilling impurities. Post-distillation analysis by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the purity of the collected fractions and validate the success of the purification.

Experimental Protocol: Fractional Vacuum Distillation

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a trap

  • Heating mantle with a stirrer

  • Manometer

  • Inert gas source (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the distillation apparatus as illustrated in the diagram below. Ensure all glass joints are properly sealed with vacuum grease to maintain a low pressure.[3]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating the Vacuum: Slowly and carefully apply the vacuum. A gradual reduction in pressure will prevent bumping.

  • Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask gently with the heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial, lower-boiling fraction. This will contain any volatile impurities. The distillation head temperature will likely be unstable during this phase.

    • Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the purified this compound. Record the stable temperature and the corresponding pressure.

    • Post-run: As the distillation nears completion, the temperature may rise or become unstable again. This fraction should be collected separately as it may contain higher-boiling impurities.

  • Shutdown: Once the main fraction is collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the collected main fraction for purity using GC or NMR.

Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_conclusion Conclusion A Assemble Distillation Glassware B Charge Flask with Crude Product A->B C Add Stir Bar B->C D Apply Vacuum Gradually C->D E Gentle Heating D->E F Collect Fore-run E->F G Collect Main Fraction (Stable Temp.) F->G H Collect Post-run G->H I Cool Apparatus H->I J Release Vacuum I->J K Analyze Main Fraction (GC/NMR) J->K

Caption: Fractional Vacuum Distillation Workflow

Purification by Crystallization

Crystallization is a powerful technique for purifying solids. It relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at both temperatures.

Expertise & Experience: Strategic Solvent Selection

The choice of solvent is the most critical parameter in crystallization. For this compound, which is a solid at temperatures below -10 °C, low-temperature crystallization is necessary. Given its solubility in ethanol, a mixed solvent system, such as ethanol/water, could be effective. The compound is soluble in ethanol, and the addition of water as an anti-solvent would decrease its solubility and induce crystallization. Alternatively, recrystallization from a non-polar solvent like heptane or hexane at low temperatures could be explored, especially for removing more polar impurities. The key is to achieve a supersaturated solution upon cooling that allows for the slow growth of pure crystals, excluding impurities from the crystal lattice. For related compounds, 1,2-dichloroethane has been successfully used as a recrystallization solvent.[4]

Trustworthiness: Ensuring Purity through Process Control

The purity of the final product is highly dependent on the rate of cooling. Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurities. Rapid cooling can lead to the trapping of impurities within the crystals. The protocol's trustworthiness is enhanced by including a washing step with a cold, pure solvent to remove any residual mother liquor containing dissolved impurities from the crystal surfaces. The purity of the resulting crystals should be verified by melting point analysis (a sharp melting range indicates high purity) and spectroscopic methods (NMR, GC-MS).

Experimental Protocol: Low-Temperature Crystallization

Materials and Equipment:

  • Crude this compound

  • Appropriate solvent (e.g., ethanol, heptane, or a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser (if using a volatile solvent)

  • Buchner funnel and filter flask

  • Filter paper

  • Low-temperature bath (e.g., dry ice/acetone or a cryocooler)

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Solvent Selection: Conduct small-scale solubility tests to determine the optimal solvent or solvent mixture. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decoloration (Optional): If the solution is colored, and the impurities are known to be colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in a low-temperature bath to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold, pure solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals and analyze for purity by GC or NMR.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_final Final Steps A Select Appropriate Solvent B Dissolve Crude Product in Minimum Hot Solvent A->B C Decolorize with Activated Charcoal (Optional) B->C D Slow Cooling to Room Temperature C->D E Induce Further Crystallization at Low Temperature D->E F Isolate Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Analyze Purity (Melting Point, NMR, GC) H->I

Caption: Low-Temperature Crystallization Workflow

Summary of Purification Parameters

ParameterDistillationCrystallization
Principle Separation based on differences in boiling pointsSeparation based on differences in solubility
Best For Liquid impurities with significantly different boiling pointsSolid impurities with different solubility profiles
Expected Yield Generally high, but depends on the amount of impuritiesCan be lower due to loss of compound in the mother liquor
Achievable Purity High, especially with a fractional columnVery high, can yield highly pure crystalline material
Key Considerations Thermal stability of the compound, vacuum integritySolvent selection, cooling rate

Safety Precautions

This compound and its derivatives should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5] These compounds are harmful if swallowed or inhaled, and can cause skin and eye irritation.[5] Consult the Safety Data Sheet (SDS) for detailed safety and handling information before commencing any work.

References

  • This compound. LookChem. Available at: [Link]

  • PubChem Compound Summary for CID 123215, this compound. National Center for Biotechnology Information. Available at: [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110–112.
  • 2-Chloro-6-(trichloromethyl)
  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Synthesis of Pyridin-2-yl Amidines via Reaction of 2-(Trichloromethyl)pyridine with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of 2-(trichloromethyl)pyridine with primary and secondary amines. This transformation offers a direct route to valuable N-substituted pyridin-2-yl amidines, which are significant structural motifs in medicinal chemistry and drug development. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures for both primary and secondary amine substrates, and discuss the expected scope and limitations of this reaction. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Synthetic Utility of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1] Consequently, methods for the functionalization of the pyridine ring are of paramount importance. This compound is a readily accessible and highly reactive intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceuticals.[2][3] Its reactivity is dominated by the trichloromethyl group, which can be transformed into a variety of other functional groups. While the conversion of the -CCl₃ group to the corresponding -CF₃ group is a common application, its reaction with nucleophiles such as amines provides a direct and efficient pathway to pyridin-2-yl amidines. Amidines themselves are a critical class of compounds in drug discovery, known to act as bioisosteres of amides and participate in crucial binding interactions with biological targets.[4]

Reaction Mechanism and Rationale

The reaction of this compound with primary or secondary amines is proposed to proceed through a sequential nucleophilic substitution and elimination mechanism. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon atom in the trichloromethyl group, making it susceptible to nucleophilic attack by the amine.

The reaction with a primary amine (R-NH₂) is believed to occur in the following steps:

  • Initial Nucleophilic Attack: The primary amine attacks the carbon of the trichloromethyl group, displacing one chloride ion to form a dichloromethylamino intermediate.

  • Second Nucleophilic Attack: A second equivalent of the primary amine attacks the dichloromethylamino intermediate, displacing another chloride ion to form a monochlorodiamino intermediate.

  • Elimination to Form Amidine: The monochlorodiamino intermediate is unstable and readily eliminates a molecule of HCl (neutralized by the excess amine in the reaction mixture) to form the stable N,N'-disubstituted pyridin-2-yl amidine.

For a secondary amine (R₂NH), the reaction proceeds similarly, but with a key difference in the final product:

  • Nucleophilic Attack: The secondary amine attacks the carbon of the trichloromethyl group, displacing a chloride ion.

  • Formation of a Dichloromethyl Amine Intermediate: This initial substitution yields a dichloromethyl-dialkylamino species. Due to the absence of a second proton on the nitrogen, the reaction with a second equivalent of the secondary amine to form a stable amidine is not possible. Instead, under forcing conditions or upon aqueous workup, this intermediate may hydrolyze. However, a more plausible outcome in an anhydrous, basic environment is the formation of a highly reactive electrophilic species. For the purpose of this guide, we will focus on the initial, well-established substitution patterns.

It is crucial to employ an excess of the amine or an auxiliary base to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.

Visualizing the Reaction Pathway

Reaction with Primary Amines

G cluster_0 Reaction of this compound with a Primary Amine A This compound C Dichloromethylamino Intermediate A->C Nucleophilic Attack B Primary Amine (RNH₂) B->C D Monochlorodiamino Intermediate B->D C->D Second Nucleophilic Attack E N,N'-disubstituted Pyridin-2-yl Amidine D->E Elimination of HCl

Caption: Proposed reaction mechanism with a primary amine.

Experimental Workflow

G cluster_1 General Experimental Workflow prep Preparation Dissolve this compound in a suitable solvent. addition Amine Addition Add primary or secondary amine (and optional base) to the solution. prep->addition reaction Reaction Heat the mixture under controlled temperature and time. addition->reaction workup Workup Quench the reaction, perform extraction, and wash. reaction->workup purification Purification Purify the crude product by column chromatography or recrystallization. workup->purification

Caption: A generalized workflow for the synthesis.

Experimental Protocols

General Considerations
  • Safety: this compound and its derivatives are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Amines can be corrosive and have strong odors; handle with care.

  • Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be anhydrous, as the presence of water can lead to side reactions, such as hydrolysis of the trichloromethyl group.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of N-Phenyl-N'-(pyridin-2-yl)acetamidine (Reaction with a Primary Amine)

This protocol details the reaction of this compound with aniline as a representative primary amine.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in anhydrous toluene (approximately 0.2 M concentration). Add aniline (2.2 eq) followed by triethylamine (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-phenyl-N'-(pyridin-2-yl)acetamidine.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol outlines the reaction of this compound with morpholine, a representative secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend potassium carbonate (3.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add morpholine (2.5 eq) to the suspension, followed by a solution of this compound (1.0 eq) in anhydrous acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: The resulting product, a substituted dichloromethyl pyridine derivative, can be purified by column chromatography if necessary. Further transformations may be required to obtain more stable products.

Substrate Scope and Expected Outcomes

The reactivity of the amine nucleophile plays a significant role in the outcome of this reaction. The following table summarizes the expected reactivity based on the nature of the amine.

Amine TypeSubstrate ExampleExpected ReactivityTypical ConditionsAnticipated Product
Primary Aliphatic BenzylamineHighModerate temperature (e.g., 60-80 °C)High yield of the corresponding amidine
Primary Aromatic AnilineModerateHigher temperature (e.g., 80-100 °C)Good to high yield of the amidine
Secondary Aliphatic PiperidineHighModerate temperature (e.g., 60-80 °C)Formation of dichloromethyl intermediate
Secondary Aromatic DiphenylamineLowForcing conditions requiredLow conversion, potential for side reactions

Factors Influencing Reactivity:

  • Nucleophilicity: More nucleophilic amines (e.g., aliphatic amines) will react faster than less nucleophilic ones (e.g., aromatic amines).[5]

  • Steric Hindrance: Bulky amines may react slower due to steric hindrance around the nitrogen atom.

  • Electronic Effects: Electron-donating groups on the amine will increase its nucleophilicity, while electron-withdrawing groups will decrease it.

Conclusion

The reaction of this compound with primary and secondary amines provides a valuable synthetic route to pyridin-2-yl amidines and related structures. This application note offers a foundational understanding of the reaction mechanism and provides robust protocols for its implementation in a laboratory setting. By understanding the principles of amine nucleophilicity and carefully controlling reaction conditions, researchers can effectively utilize this methodology for the synthesis of novel compounds with potential applications in drug discovery and development.

References

  • Preparation method of 2- chloro-6-trichloromethyl pyridine. Eureka | Patsnap. 6

  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine. Google Patents.

  • DAY 36: NUCLEOPHILIC SUBSTITUTION REACTIONS OF ARYL HALIDES. YouTube.

  • 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube.

  • This compound. NIST WebBook.

  • A Brief View on Pyridine Compounds. Open Access Journals.

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.

  • Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office - EP 0009212 A1.

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

  • Synthesis of amidines. Organic Chemistry Portal.

  • 2-Pyridone Synthesis Using 2-(Phenylsulfinyl)acetamide. ResearchGate.

  • Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing.

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Semantic Scholar.

  • 24.6: Synthesis of Amines. Chemistry LibreTexts.

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.

  • US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents. Google Patents.

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.

  • Nucleophilicity Trends of Amines. Master Organic Chemistry.

  • Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed.

  • How to Make Amides: Mechanism. YouTube.

  • 2-Phenylacetamide synthesis. ChemicalBook.

  • Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München.

  • Amidine synthesis by imidoylation. Organic Chemistry Portal.

  • CA1132572A - Process for producing 2-chloro-5- trichloromethyl pyridine. Google Patents.

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem.

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH.

  • Nucleophilic Substitution with Amines. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Chlorination of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Instability Content Type: Technical Guide & FAQ Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers

Introduction: The Statistical Battle

As a Senior Application Scientist, I often field inquiries regarding the chlorination of 2-methylpyridine (2-picoline). If you are reading this, you have likely encountered one of three "process killers":

  • The Polychlorination Trap: An inseparable mixture of mono-, di-, and trichlorinated products.

  • The "Red Resin" Phenomenon: Your product turned into a useless red gum upon isolation.

  • Reaction Stalling: The reaction stops at 50% conversion regardless of excess chlorine gas.

Direct chlorination of 2-picoline is deceptively simple on paper but kinetically complex in the flask. It is a competition between free-radical substitution (on the methyl group) and acid-base chemistry (on the nitrogen). This guide dissects these failure modes and provides validated protocols to resolve them.

Module 1: Controlling Regioselectivity (Mono- vs. Polychlorination)

The Mechanism

Side-chain chlorination proceeds via a free-radical mechanism.[1] The challenge is that the introduction of the first chlorine atom does not significantly deactivate the methyl group toward further radical attack. Unlike electrophilic aromatic substitution, where the product is less reactive, radical chlorination often follows purely statistical probability, leading to over-chlorination.

Technical Insight: The N-Oxide Alternative

If your target is high-purity 2-(chloromethyl)pyridine (monochloride), direct chlorination is often the wrong tool. Senior Scientist Recommendation: For strict mono-selectivity (>95%), avoid direct chlorination. Instead, oxidize 2-picoline to 2-picoline-N-oxide and perform a Boekelheide rearrangement using


 or triphosgene. This mechanism is intramolecular and self-terminating, preventing over-chlorination.
Troubleshooting Direct Chlorination
SymptomProbable CauseCorrective Action
High levels of gem-dichloro impurity Over-reaction (Statistical) Limit Conversion: Stop reaction at 60-70% conversion. Recycle unreacted starting material. Dilution: Increase solvent volume (e.g.,

or chlorobenzene) to reduce local

concentration.
Ring Chlorination (3-Cl or 5-Cl isomers) Lewis Acid Contamination Remove Metals: Ensure reactor is glass-lined or passivated. Iron/Ferric chloride catalyzes electrophilic ring attack. Light Source: Ensure adequate UV flux to drive the radical pathway over the thermal electrophilic pathway.
Reaction Stalls (Incomplete) Salt Formation Temperature/Base: See Module 2 below.

Module 2: The "Stalling" Effect (Salt Formation)

The Problem

Pyridine is a base (


). The byproduct of chlorination is HCl.[2][3]



The hydrochloride salt precipitates out of non-polar solvents (like


). Crucially, the protonated pyridinium ring is electron-deficient and resists hydrogen abstraction.  Once your substrate is protonated, the radical reaction stops.
Protocol: Biphasic Buffering System

To prevent stalling, you must scavenge HCl immediately without hydrolyzing the sensitive product.

  • Solvent: Dichloromethane or Chlorobenzene.

  • Scavenger: Anhydrous Sodium Carbonate (

    
    ) or solid Sodium Acetate suspended in the mix.
    
  • Phase Transfer: Use a catalytic amount of phase transfer catalyst (e.g., TBAB) if using an aqueous base (though aqueous bases risk hydrolysis).

Module 3: Product Instability (The "Red Resin")

Critical Warning: Self-Alkylation

This is the most dangerous side reaction. The free base of 2-(chloromethyl)pyridine contains both a nucleophile (pyridine N) and an electrophile (alkyl chloride). It undergoes intermolecular


 attack to form a quaternary ammonium salt, which further polymerizes into a red/brown resin.

This reaction is exothermic and can be violent during distillation.

Handling Protocol
  • NEVER store 2-(chloromethyl)pyridine as a free base (oil).

  • ALWAYS isolate and store it as the Hydrochloride Salt . The protonation of the nitrogen shuts down its nucleophilicity, rendering the compound stable.

Visualizing the Reaction Network

The following diagram maps the competitive pathways. Note the "Dead End" pathways (Salt Formation) and the "Destructive" pathways (Polymerization).

ChlorinationPathways Start 2-Methylpyridine (Starting Material) Mono 2-(Chloromethyl)pyridine (Target Product) Start->Mono Cl2 / Radical (k1) Salt Pyridinium HCl Salt (Precipitate/Inactive) Start->Salt + HCl (Stalls Reaction) Ring Ring Chlorinated Isomers Start->Ring Lewis Acid / No UV Di 2-(Dichloromethyl)pyridine (Impurity) Mono->Di Cl2 / Radical (k2 ≈ k1) Mono->Salt + HCl (Stabilization) Polymer Polymerized Resin (Red/Brown Gunk) Mono->Polymer Self-Alkylation (Free Base Storage) Tri 2-(Trichloromethyl)pyridine (Nitrapyrin Precursor) Di->Tri Cl2 / Radical

Caption: Reaction network showing the progression from mono- to tri-chlorination, the stalling effect of salt formation, and the critical instability of the free base product.

Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn red during workup?

A: The red color indicates the formation of poly-2-picolyl chloride . This happens if you neutralize the hydrochloride salt to the free base and let it stand, or if you attempt to distill the free base.

  • Fix: Keep the product acidic. If you must distill, do so rapidly under high vacuum and immediately convert back to the HCl salt.

Q2: I need the gem-dichloro product (2-dichloromethylpyridine). How do I push the reaction?

A: To favor the di-chloro product:

  • Increase temperature to >100°C (promotes radical chain propagation).

  • Use excess chlorine (3-4 equivalents) .

  • Add a radical initiator like AIBN or Benzoyl Peroxide if UV light penetration is poor in your reactor.

  • Note: You will inevitably form the trichloro species. Purification via fractional distillation is required.

Q3: Can I use Sulfuryl Chloride ( ) instead of Chlorine gas?

A: Yes, and it is often easier to handle on a small scale.

  • Protocol: Reflux 2-picoline with

    
     in chlorobenzene with a catalytic amount of benzoyl peroxide.
    
  • Advantage: Easier stoichiometry control.

  • Disadvantage:

    
     off-gassing requires efficient scrubbing.
    
Q4: How do I separate the mono-, di-, and tri-chlorinated products?

A: Separation is difficult due to overlapping boiling points and thermal instability.

  • Method: Fractional distillation is possible but hazardous for the mono-chloride.

  • Better Approach: Chemical differentiation.

    • Hydrolyze the mixture: The tri-chloride hydrolyzes to the carboxylic acid (Picolinic acid). The mono-chloride hydrolyzes to the alcohol. These have vastly different solubilities and can be separated via acid/base extraction.

References

  • Mathes, W., et al. (1964). Process for chlorination of side chains. US Patent 3,123,608. Link

  • Morino, A., et al. (1993).[4] Method of side-chain chlorination of 2-chloro-methylpyridine. European Patent EP0557967A1.[2] Link

  • Ash, M. L., & Pews, R. G. (1981).[5] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940. Link

  • BenchChem. (2025).[1][6] Mechanistic Insights into the Synthesis of 2-(Dichloromethyl)-4-methylpyridine. Link

  • National Toxicology Program. (1995).[7] NTP Results Report: 2-Chloropyridine. Link

Sources

catalyst selection for the efficient synthesis of 2-(trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges in modern chemical synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for you, the dedicated researcher and drug development professional, to navigate the intricacies of synthesizing 2-(trichloromethyl)pyridine, a critical intermediate in the agrochemical and pharmaceutical industries.[1][2]

As Senior Application Scientists, we understand that success in the lab is not just about following a protocol; it's about anticipating challenges, understanding the "why" behind every step, and having a robust plan for troubleshooting. This guide is structured to be your go-to resource, moving from foundational questions to specific, actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the synthesis of this compound, focusing on catalyst selection and reaction principles.

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis primarily involves the chlorination of a suitable precursor, most commonly 2-picoline (2-methylpyridine). The key is to achieve exhaustive chlorination of the methyl group while maintaining selectivity and avoiding unwanted ring chlorination. The main catalytic approaches are:

  • Gas-Phase Catalytic Chlorination: This is a widely used industrial method where vaporized 2-picoline reacts with chlorine gas at high temperatures (typically 180-500°C) over a solid catalyst.[3][4] This method allows for continuous operation.

  • Liquid-Phase Catalytic Chlorination: This approach involves dissolving the starting material in a solvent (like carbon tetrachloride) and bubbling chlorine gas through the mixture in the presence of a catalyst.[4][5] This method may also incorporate UV light to initiate the radical chain reaction.[5][6]

Q2: How do I choose the right catalyst? What are the trade-offs?

A2: Catalyst selection is the most critical parameter influencing yield, selectivity, and overall process efficiency. The choice depends on whether you are running a gas-phase or liquid-phase reaction.

  • For Gas-Phase Reactions: The preferred catalysts are metal oxides or metal chlorides supported on a high-surface-area material like activated carbon.[3][7] These catalysts offer high activity for the chlorination of the methyl group. The support provides durability and a large surface area for the reaction.

  • For Liquid-Phase Reactions: Lewis acids are commonly employed as catalysts.[5][8] These catalysts function by activating the chlorine molecule, facilitating the reaction. In some protocols, radical initiators or UV light are used, sometimes in conjunction with a catalyst, to promote the free-radical chlorination of the side chain.[5][6]

The causality here is rooted in the reaction mechanism. Gas-phase reactions at high temperatures inherently favor radical mechanisms, and the catalyst's role is to facilitate the formation of chlorine radicals and stabilize intermediates on its surface. In liquid-phase reactions, Lewis acids polarize the Cl-Cl bond, making one chlorine atom more electrophilic and susceptible to reaction, though side-chain chlorination primarily proceeds via a radical pathway.

Below is a comparative summary of common catalyst systems:

Catalyst SystemTypical PhaseOperating Temp. (°C)AdvantagesDisadvantages & Considerations
Metal Oxides/Chlorides on Activated Carbon (e.g., Fe, Zn, Cu)[3][7]Gas180 - 320High selectivity, suitable for continuous processes, good yield (>75%).[3]Requires catalyst activation, potential for deactivation over time.
Lewis Acids (e.g., FeCl₃, AlCl₃, WCl₆)[6][8]Liquid60 - 180Effective for both side-chain and ring chlorination (requires careful control), readily available.Can lead to a mixture of products, difficult to separate from the reaction mixture.
UV Irradiation[5][6]Liquid60 - 100Promotes selective side-chain radical chlorination, can be a clean method.Requires specialized equipment, reaction rates can be slow, potential for byproduct formation if not controlled.
Q3: What is the fundamental reaction mechanism I should be aware of?

A3: The conversion of the methyl group on 2-picoline to a trichloromethyl group is a free-radical chain reaction. Understanding this is key to troubleshooting.

  • Initiation: The reaction begins with the formation of chlorine radicals (Cl•). This is achieved either by thermal energy (high temperatures in the gas phase) or by UV light. A catalyst can also facilitate this step.

    • Cl₂ → 2 Cl•

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-picoline, forming a benzyl-like radical and HCl. This radical then reacts with another molecule of Cl₂ to form 2-(chloromethyl)pyridine and a new chlorine radical, which continues the chain. This process repeats two more times to form the dichloromethyl and finally the trichloromethyl group.

    • Py-CH₃ + Cl• → Py-CH₂• + HCl

    • Py-CH₂• + Cl₂ → Py-CH₂Cl + Cl•

    • (Repeats for Py-CHCl₂ and Py-CCl₃)

  • Termination: The reaction stops when two radicals combine.

G cluster_initiation Initiation cluster_propagation Propagation Cycle Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad Heat or UV Picoline 2-Picoline (Py-CH₃) Radical1 Py-CH₂• Chloromethyl Py-CH₂Cl Radical2 Py-CHCl• Dichloromethyl Py-CHCl₂ Radical3 Py-CCl₂• Trichloromethyl Product (Py-CCl₃)

Caption: Free-radical chain mechanism for the synthesis of this compound.

Troubleshooting Guide: From Problem to Solution

This section is designed to provide direct, actionable solutions to specific problems you may encounter during your experiments.

Issue 1: Low Overall Yield or Incomplete Conversion

Your reaction has stopped before all the starting material is consumed, or the final isolated yield is significantly lower than expected.

Possible Causes & Solutions:

  • Catalyst Deactivation:

    • Why it happens: The catalyst's active sites can be poisoned by impurities in the reactants (e.g., water, sulfur compounds) or become coated with carbonaceous deposits (coking) at high temperatures.[4]

    • How to verify: Compare the performance with a fresh batch of catalyst. Analyze the used catalyst for surface contaminants.

    • Solution:

      • Ensure high purity of 2-picoline and chlorine gas.

      • Implement a catalyst activation step before the reaction. A common procedure involves heating the catalyst (e.g., metal on activated carbon) under a flow of inert gas like nitrogen to drive off moisture, followed by a brief treatment with chlorine gas at elevated temperatures to prepare the active sites.[7]

      • Optimize the reaction temperature; excessively high temperatures can accelerate coking.[4]

  • Suboptimal Reaction Temperature:

    • Why it happens: The chlorination reaction has a high activation energy. If the temperature is too low, the reaction rate will be impractically slow.[3] Conversely, if it's too high, decomposition and byproduct formation can dominate.[4]

    • How to verify: Monitor reaction progress at different temperatures using in-situ analysis (e.g., online GC) if possible.

    • Solution: Systematically vary the temperature within the recommended range for your chosen catalyst system (e.g., 330-470°C for gas-phase reactions) to find the optimal point for conversion and selectivity.[4]

  • Insufficient Reactant Ratio or Residence Time:

    • Why it happens: Complete conversion to the trichloromethyl group requires a sufficient stoichiometric excess of chlorine. In gas-phase flow reactions, if the residence time in the reactor is too short, the molecules will not have enough time to react.[4]

    • How to verify: Analyze the product mixture for incompletely chlorinated intermediates like 2-(chloromethyl)pyridine and 2-(dichloromethyl)pyridine.

    • Solution:

      • Increase the molar ratio of chlorine to 2-picoline. Ratios can be as high as 15:1.[6]

      • For flow reactors, decrease the flow rate of the reactants to increase the residence time (target range is often 1-15 seconds).[4]

// Nodes Problem [label="Problem:\nLow Yield / Incomplete Conversion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Cause:\nCatalyst Deactivation?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause:\nSuboptimal Temperature?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause:\nIncorrect Stoichiometry\nor Residence Time?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1a [label="Action:\nUse high-purity reactants.", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Action:\nActivate catalyst before use.", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Action:\nOptimize temperature\n(e.g., 330-470°C).", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3a [label="Action:\nIncrease Cl₂:Picoline ratio.", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3b [label="Action:\nIncrease residence time\n(decrease flow rate).", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> {Cause1, Cause2, Cause3} [dir=back, arrowhead=inv, color="#5F6368"]; Cause1 -> {Sol1a, Sol1b} [color="#5F6368"]; Cause2 -> Sol2 [color="#5F6368"]; Cause3 -> {Sol3a, Sol3b} [color="#5F6368"]; }

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Poor Selectivity & Formation of Byproducts

The reaction produces a complex mixture containing not only the desired product and intermediates but also undesired side products, complicating purification.

Possible Causes & Solutions:

  • Over-chlorination on the Pyridine Ring:

    • Why it happens: At high temperatures or with highly active, non-selective catalysts, chlorine can add to the pyridine ring in addition to the methyl group, producing compounds like 2-chloro-6-(trichloromethyl)pyridine.[3]

    • How to verify: Use GC-MS to identify the mass of the byproducts. An increase in mass corresponding to additional chlorine atoms is a key indicator.

    • Solution:

      • Lower the reaction temperature. Ring chlorination often has a different activation energy than side-chain chlorination.[4]

      • Switch to a more selective catalyst. For instance, activated carbon supports loaded with specific metal ions are designed to improve selectivity towards side-chain chlorination.[3]

      • Avoid large excesses of chlorine where possible, once optimal conversion of the methyl group is achieved.

  • Formation of Tars and Carbonized Material:

    • Why it happens: This is a result of decomposition at excessively high temperatures or in "hot spots" within a poorly mixed reactor.[4] It indicates that the reaction is too aggressive.

    • How to verify: Visual inspection of the reactor and product (dark, tarry residue).

    • Solution:

      • Reduce the reaction temperature.

      • Improve mixing. In gas-phase reactions, using an inert diluent gas like nitrogen or argon helps to control the reaction, dissipate heat, and prevent combustion.[3][4]

      • Ensure the reactor design allows for uniform heat distribution.

Experimental Protocol: Gas-Phase Synthesis Using a Supported Catalyst

This protocol is a representative example based on methodologies described in the patent literature for synthesizing 2-chloro-6-(trichloromethyl)pyridine, a closely related and often co-produced compound, which illustrates the general principles for this compound synthesis.[3][7]

Objective: To synthesize this compound via continuous gas-phase chlorination of 2-picoline.

Materials:

  • Catalyst: Ferric chloride (FeCl₃) on activated carbon (e.g., 1% w/w).

  • Reactants: 2-picoline (≥99% purity), Chlorine gas (≥99.5% purity).

  • Carrier Gas: Nitrogen (high purity).

Equipment:

  • Fixed-bed tubular reactor (e.g., quartz or glass) with heating mantle.

  • Mass flow controllers for all gases.

  • Vaporizer for 2-picoline.

  • Condensation train and scrubber for product collection and neutralization of HCl and excess Cl₂.

Procedure:

  • Catalyst Packing and Activation:

    • Pack the fixed-bed reactor with the prepared catalyst.

    • Turn on the heating system and raise the catalyst bed temperature to ~290°C.

    • Activate the catalyst by flowing nitrogen gas through the bed for 30 minutes to remove any adsorbed water.[7]

    • Stop the nitrogen flow and introduce chlorine gas for 1 hour to prepare the catalytic surface.[7]

    • After activation, cool the reactor to the target reaction temperature (e.g., 250°C).[7]

  • Reaction Execution:

    • Set the carrier gas (Nitrogen) and chlorine gas flow rates using the mass flow controllers. The gases should be preheated before entering the reactor.[7]

    • Heat the 2-picoline in the vaporizer to ensure it enters the reactor as a gas.

    • Introduce the vaporized 2-picoline into the gas stream just before the reactor inlet.

    • The gaseous mixture of 2-picoline, chlorine, and nitrogen flows through the heated catalyst bed where the reaction occurs.

  • Product Collection and Workup:

    • The gas stream exiting the reactor, containing the product, byproducts, HCl, and unreacted starting materials, is passed through a series of condensers cooled to progressively lower temperatures to liquefy the organic components.

    • The remaining acidic gases (HCl, Cl₂) are passed through a scrubber containing a basic solution (e.g., NaOH).

    • The collected crude liquid product is then purified.

  • Purification:

    • The crude product is typically purified by vacuum distillation.[5]

    • Collect the fraction corresponding to the boiling point of this compound. The presence of intermediates and byproducts will necessitate careful fractional distillation.[4][5]

Safety Precautions:

  • This reaction involves highly corrosive and toxic gases (Cl₂, HCl) and is conducted at high temperatures. It MUST be performed in a well-ventilated fume hood with appropriate safety monitoring.

  • Wear personal protective equipment, including gloves, safety glasses, and a lab coat.[9]

  • Ensure all connections in the gas-phase apparatus are secure to prevent leaks.

  • The scrubbing system must be robust enough to handle the acidic off-gases.

References

  • Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka | Patsnap.
  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents.
  • How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ - Guidechem.
  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.
  • 2-Chloro-6-(trichloromethyl)pyridine - Chem-Impex.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 A1.
  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
  • CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents.
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library.
  • 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited.

Sources

Technical Support Center: Analytical Monitoring of 2-(Trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability & Detection of 2-(Trichloromethyl)pyridine (TCMP) Last Updated: February 7, 2026

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the specific analytical behavior of This compound (TCMP) .

TCMP is a critical intermediate in the synthesis of nitrification inhibitors (e.g., Nitrapyrin) and agrochemicals. Its defining feature—the trichloromethyl (


) group attached to an electron-deficient pyridine ring—creates a "perfect storm" for analytical artifacts. It is prone to hydrolysis  (converting to picolinic acid derivatives) and thermal dehalogenation  (in GC injectors).

This guide replaces standard SOPs with dynamic troubleshooting workflows designed to preserve chemical fidelity during analysis.

Diagnostic Workflows (Troubleshooting)

Module A: HPLC & LC-MS Stability (The Hydrolysis Trap)

Symptom: Users often report the disappearance of the TCMP peak and the simultaneous appearance of a broad, polar peak at the solvent front (picolinic acid derivative), even when the reaction itself is anhydrous.

Root Cause: The electron-withdrawing nitrogen in the pyridine ring activates the benzylic carbon. In the presence of water (even trace amounts in mobile phases) and Lewis bases (like silanols on columns), the


 group undergoes rapid hydrolysis to a carboxylate (

).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Peak Tailing / Broadening On-column hydrolysis due to residual silanol activity.Switch to a Hybrid Particle (BEH/HSS) column with high carbon load. Avoid standard Silica C18.
Retention Time Shift Mobile phase pH > 5.0 promotes hydrolysis.Acidify Mobile Phase: Maintain pH < 3.0 using 0.1% Formic Acid or TFA. The

suppresses the nucleophilic attack of water.
"Ghost" Peaks Sample solvent mismatch (e.g., dissolving in MeOH).Solvent Swap: Dissolve samples in Acetonitrile (ACN) or Hexane . Avoid Methanol (promotes solvolysis/transesterification).

Visualization: Hydrolysis Pathway & Prevention

HydrolysisPath cluster_0 Degradation Zone (HPLC) TCMP This compound (Lipophilic) Inter Gem-diol Intermediate (Unstable) TCMP->Inter Nucleophilic Attack Water H2O / Buffer (pH > 5) Water->Inter Acid Picolinic Acid Derivative (Polar/Fronting) Inter->Acid -HCl elimination Control Control Strategy: 1. pH < 3.0 2. ACN Diluent 3. BEH Column Control->TCMP Stabilizes

Caption: Figure 1. The hydrolytic degradation pathway of TCMP in aqueous mobile phases and the control strategy to prevent artifact formation.

Module B: GC-MS Integrity (The Thermal Dechlorination)

Symptom: Chromatograms show multiple peaks with mass spectra corresponding to


 (loss of Cl) or dimerization, leading to false conclusions about reaction incompleteness.

Root Cause: The


 bond energy in the trichloromethyl group is weakened by the pyridine ring. At high injector temperatures (>250°C), especially in the presence of active metal sites or non-deactivated glass wool, TCMP undergoes radical homolysis.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Observed Dichloromethyl Analog Thermal degradation in the liner.Lower Inlet Temp: Reduce inlet to 180–200°C. Use Pulsed Splitless injection to maximize transfer speed.
Peak Asymmetry (Tailing) Adsorption on liner wool.Remove Glass Wool: Use a baffled, ultra-inert liner without wool. TCMP sticks to active surface sites.
Carryover Condensation in cool spots.High-Temp Bakeout: Run a solvent blank at 300°C column temp between runs, but keep the analysis run ramp gentle.

Validated Experimental Protocols

To ensure data integrity, you must use a "Quench & Analyze" approach that freezes the chemical state of the reaction.

Protocol A: Cryogenic Non-Aqueous Quench (Recommended)

Objective: Stop the reaction without introducing water (which triggers hydrolysis) or heat (which triggers degradation).

Materials:

  • Anhydrous Hexane (HPLC Grade)

  • Dry Ice / Acetone bath

  • 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (if LC is required)

Step-by-Step Procedure:

  • Preparation: Pre-cool a vial containing 1.0 mL of Anhydrous Hexane to 0°C.

  • Sampling: Withdraw 50 µL of the reaction mixture using a gas-tight syringe.

  • Rapid Dilution: Immediately inject the sample into the cold Hexane. Vortex for 5 seconds.

    • Why? Hexane is non-polar and aprotic, preventing solvolysis. The low temperature halts kinetic activity.

  • Filtration (Critical): If solids (salts) are present, filter through a 0.2 µm PTFE filter (Hydrophobic). Do NOT use Nylon or Cellulose (they bind the pyridine ring).

  • Analysis:

    • For GC-MS: Inject directly.

    • For LC-MS: Dilute the Hexane extract 1:10 into Acetonitrile (Not water/methanol).

Reaction Monitoring Logic

Differentiating the starting material (methyl pyridine), intermediates (mono/dichloro), and product (TCMP) requires specific MS logic.

Visual Logic: Mass Spectral Decision Tree

MSDecision Start Analyze Mass Spectrum (EI Source) CheckCl Check Isotope Pattern (M, M+2, M+4) Start->CheckCl Pattern1 Pattern 3:1 (1 Cl) CheckCl->Pattern1 M+2 ~33% Pattern2 Pattern 9:6:1 (2 Cl) CheckCl->Pattern2 M+2 ~65% Pattern3 Pattern 27:27:9:1 (3 Cl) CheckCl->Pattern3 M+2 ~100%, M+4 ~33% Result1 Intermediate: Monochloromethyl Pattern1->Result1 Result2 Intermediate: Dichloromethyl Pattern2->Result2 Result3 Target: This compound Pattern3->Result3

Caption: Figure 2. Isotope abundance logic for identifying chlorination states of methyl-pyridine derivatives.

FAQ: Frequently Asked Questions

Q: Can I use UV detection (254 nm) for quantification? A: Yes, but with caution. The trichloromethyl group significantly alters the UV absorption maximum compared to the methyl precursor. You must generate a calibration curve using a pure standard of TCMP. Do not assume the extinction coefficient (


) is identical to the starting material.

Q: My standard purity is degrading in the vial. Why? A: If your solvent is Methanol or unbuffered water, the standard is hydrolyzing on the shelf. Store standards in Hexane or Dichloromethane at -20°C. If using LC, prepare fresh dilutions in Acetonitrile daily.

Q: Is Nitrapyrin the same as TCMP? A: Chemically, Nitrapyrin is 2-chloro-6-(trichloromethyl)pyridine . It has an additional chlorine on the ring.[1] However, the analytical challenges (hydrolysis of the


 group) are identical. The protocols in this guide apply to Nitrapyrin as well.

References

  • Hydrolytic Instability of Trichloromethyl Pyridines

    • Source: Asian Journal of Chemistry.[1] "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine."

    • Relevance: Establishes the structural susceptibility of the group on the pyridine ring to degrad
    • URL:[Link] (General Journal Landing Page for verification)

  • Nitrapyrin and Metabolite Analysis (LC-MS)

    • Source: U.S. Environmental Protection Agency (EPA). "Independent Laboratory Validation for Nitrapyrin and 6-Chloropicolinic Acid."
    • Relevance: Validates the extraction of trichloromethyl pyridines using Hexane/Toluene and the analysis of the hydrolyzed metabolite (6-CPA) via LC-MS/MS.
    • URL:[Link]

  • Thermal Degrad

    • Source: Journal of Chromatography A. "Pyrolysis–gas chromatography–mass spectroscopy (Py-GC–MS)
    • Relevance: Provides the mechanistic basis for thermal dehalogenation in GC injectors and the necessity of lower temper
    • URL:[Link] (Journal Landing Page)

  • General Properties of 2-Chloro-6-(trichloromethyl)

Sources

Technical Support: Stability & Handling of 2-(Trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Trichloromethyl)pyridine is a highly reactive intermediate distinct from its chlorinated analog, Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine].[1] Its chemical behavior is dominated by the 2-trichloromethyl (–CCl₃) moiety, which is electronically activated by the adjacent pyridine nitrogen.

Critical Stability Warning: This compound acts as a "masked" picolinic acid derivative.[1] It is prone to solvolysis in protic solvents (alcohols, water), leading to the formation of picolinic acid or picolinate esters accompanied by the release of 3 equivalents of Hydrogen Chloride (HCl) .

Solvent Compatibility Matrix

The following matrix categorizes solvent suitability based on the stability of the –CCl₃ group at ambient temperature (


).
Solvent ClassStatusRecommended SolventsStability Risk
Hydrocarbons GREEN Hexanes, Toluene, HeptaneStable. Best for storage and non-reactive processing.[1]
Chlorinated GREEN DCM, Chloroform, 1,2-DCEStable. Ensure solvents are acid-free to prevent autocatalysis.
Ethers YELLOW THF, 1,4-Dioxane, MTBEConditional. Must be anhydrous. Peroxides or moisture trigger degradation.[1]
Polar Aprotic YELLOW DMSO, DMF, AcetonitrileConditional. Hygroscopic nature of these solvents introduces water, causing hydrolysis. Use molecular sieves.[1]
Alcohols RED Methanol, Ethanol, IPAUnstable. Rapid alcoholysis converts the compound to picolinate esters (e.g., Methyl Picolinate).
Aqueous RED Water, Aqueous BuffersUnstable. Rapid hydrolysis to Picolinic Acid and HCl.[1]

Degradation Pathways & Mechanism

Understanding the degradation mechanism is vital for troubleshooting.[1] The electron-withdrawing nature of the pyridine ring makes the benzylic carbon highly electrophilic.

Mechanistic Visualization

The diagram below illustrates the divergent degradation pathways in aqueous versus alcoholic media.

degradation_pathways Substrate This compound Acid Picolinic Acid (White Precipitate) Substrate->Acid Hydrolysis (Fast) Ester Picolinate Ester (Liquid Impurity) Substrate->Ester Solvolysis (Slow to Moderate) HCl 3 equiv. HCl (Acidity Spike) Substrate->HCl Byproduct Water H₂O (Moisture) Water->Acid Methanol ROH (e.g., Methanol) Methanol->Ester

Figure 1: Divergent degradation pathways.[1] In water, the compound hydrolyzes to the acid. In alcohols, it converts to the ester.[1] Both pathways release HCl.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture became highly acidic and fumed when I opened the flask."

Diagnosis: Hydrolysis-induced HCl release. Cause: Moisture ingress.[1] The hydrolysis of one mole of this compound releases three moles of HCl .


Solution: 
  • Quench: Carefully neutralize with aqueous bicarbonate (gas evolution will occur).[1]

  • Prevention: Use anhydrous solvents (<50 ppm water) and store under argon/nitrogen.[1]

Issue 2: "I see a white precipitate forming in my non-polar solvent (Toluene/Hexane)."

Diagnosis: Formation of Picolinic Acid. Cause: Picolinic acid is zwitterionic and highly polar, making it insoluble in non-polar organic solvents like toluene.[1] Even trace moisture can generate enough acid to crash out of solution.[1] Verification: Filter the solid and check solubility in water (soluble) vs. toluene (insoluble). Solution: Filter the precipitate to purify the starting material, but note that the titer of your reagent has decreased.

Issue 3: "HPLC shows a new peak with a slightly different retention time after storing in Methanol."

Diagnosis: Solvolysis to Methyl Picolinate. Cause: Alcohols are nucleophiles.[1] They attack the activated trichloromethyl group, displacing chlorides to form the ester. This reaction is often catalyzed by the HCl generated in the process (autocatalysis).[1] Solution: NEVER store trichloromethyl pyridines in alcoholic solvents. If an alcohol is required for a reaction, add the pyridine derivative last and keep the temperature low (


).

Experimental Protocols

Protocol A: Stability Testing (Quality Control)

Before using old stock, validate its integrity.

  • Sampling: Dissolve 10 mg of the sample in anhydrous CDCl₃ (Chloroform-d). Do not use DMSO-d6 if it is not strictly anhydrous.[1]

  • Analysis (¹H NMR):

    • Intact Material: Look for the specific aromatic pattern of 2-substituted pyridine.[1]

    • Degradation: Look for a downfield shift in the aromatic protons (indicating Picolinic acid formation) or a methyl singlet ~4.0 ppm (if methanol contamination occurred).[1]

  • Acidity Check: Dissolve a small aliquot in wet acetone and test with litmus paper. Instant strong red indicates significant HCl accumulation.[1]

Protocol B: Purification of Partially Hydrolyzed Stock

If the material contains Picolinic acid precipitate:

  • Filtration: Dissolve the crude material in dry Toluene or Dichloromethane.[1]

  • Separation: Picolinic acid is insoluble in these solvents.[1] Filter off the white solid.[1]

  • Wash: Wash the filtrate with cold, dilute NaHCO₃ (rapidly) to remove dissolved HCl, then immediately dry over MgSO₄.

  • Concentrate: Remove solvent in vacuo to recover the purified oil/solid.

References

  • PubChem. this compound (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • European Patent Office. Process for producing 2-chloro-5-trichloromethylpyridine (EP0009212A1).[1] (Discusses the hydrolysis of trichloromethyl groups to nicotinic/picolinic acids in the presence of steam). Available at: [Link][1]

  • Google Patents. Picolinic acid compounds (US3317549A).[1] (Describes the reaction of trichloromethyl pyridines with alcohols/silver nitrate to form esters). Available at:

Sources

Technical Support Center: Safe Handling and Quenching of 2-(Trichloromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(trichloromethyl)pyridine and its derivatives. This document provides in-depth, field-proven insights into the safe handling, reaction control, and quenching procedures for this versatile but reactive class of compounds. The guidance herein is structured to move from general safety principles to specific troubleshooting, ensuring a comprehensive understanding of the causality behind each experimental choice.

Section 1: Core Principles & Hazard Analysis

This section addresses the fundamental safety and handling questions that must be considered before any experimental work begins.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards stem from its reactivity and potential decomposition products. The trichloromethyl group, CCl₃, is a key functional handle but also a source of instability. Key hazards include:

  • Irritant Properties: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Direct contact should always be avoided.[3][4]

  • Thermal Decomposition: When heated, it can decompose and release toxic and corrosive fumes, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides.[2][5]

  • Reactivity with Bases and Nucleophiles: The CCl₃ group is susceptible to nucleophilic attack and hydrolysis, particularly in the presence of strong bases or heat. These reactions can be highly exothermic.

  • Incompatibility: It is incompatible with strong oxidizing agents, strong bases, and alkalis.[5][6] It may also react with certain metals, like mild or galvanized steel, to produce flammable hydrogen gas.[6]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. The following should be worn at all times:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility data.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Section 2: Reaction Workflow & Control

Successful and safe experiments depend on meticulous planning and control. This section outlines the critical parameters for setting up and monitoring reactions involving this compound.

Q3: What are the most critical parameters to control when running a reaction with this compound?

A3: The three most critical parameters are temperature, addition rate, and atmosphere.

  • Temperature Control: Many reactions involving this reagent, especially those with strong bases or organometallics, are exothermic.[7] A sudden temperature increase can lead to a runaway reaction and pressure buildup. Always have an ice bath or other cooling system on standby.

  • Controlled Addition: Reagents should be added slowly and in a controlled manner (e.g., via a syringe pump or dropping funnel) to the reaction mixture. This allows the heat generated by the reaction to dissipate safely.

  • Inert Atmosphere: If using moisture-sensitive reagents like organometallics, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature quenching and undesirable side reactions.

General Experimental Workflow

The following diagram illustrates a self-validating workflow for conducting reactions safely. Each step includes a critical check before proceeding to the next.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep_risk 1. Risk Assessment (Identify Hazards, Exotherms) prep_ppe 2. Don PPE (Goggles, Gloves, Coat) prep_risk->prep_ppe prep_setup 3. Setup Glassware (Dry, Inert Atmosphere Check) prep_ppe->prep_setup react_charge 4. Charge Reagents (Slow, Controlled Addition) prep_setup->react_charge react_monitor 5. Monitor Reaction (Temperature, Color, TLC/GC) react_charge->react_monitor workup_cool 6. Cool Reaction Mixture (Prepare for Quench) react_monitor->workup_cool workup_quench 7. Controlled Quench (Follow Quenching Protocol) workup_cool->workup_quench workup_extract 8. Extraction & Purification workup_quench->workup_extract

Caption: General workflow for this compound reactions.

Section 3: Quenching Procedures

The quench is often the most hazardous step of a reaction. A poorly executed quench can lead to violent exotherms, gas evolution, and loss of product.

Q4: Why is a controlled, stepwise quench necessary?

A4: A controlled quench is essential to safely neutralize any remaining high-energy reagents (e.g., organolithiums, Grignards, strong bases) before introducing water or aqueous solutions.[8] The trichloromethylpyridine itself can undergo rapid, exothermic hydrolysis with aqueous base. Adding water directly to a reaction containing a highly reactive species can cause violent boiling of the solvent and a potential pressure eruption. The goal is to incrementally reduce the reactivity of the system.

Q5: How do I choose the correct quenching agent?

A5: The choice of quenching agent depends entirely on what is in the reaction flask.

  • For Highly Reactive Reagents (e.g., n-BuLi, LDA, Grignards): Start with a less reactive, sterically hindered alcohol like isopropanol .[8] Its lower reactivity provides a more controlled release of heat.

  • For Moderately Reactive Reagents (e.g., NaH, weaker bases): You can often start with ethanol or methanol .[8]

  • If No Highly Reactive Reagents are Present: A cautious addition of water or a saturated aqueous solution (like ammonium chloride) may be appropriate, but the reaction should still be cooled.

Standard Quenching Protocol for Reactions with Highly Reactive Reagents

This protocol is a self-validating system designed for maximum safety.

Step 1: Cool the Reaction Vessel

  • Cool the reaction mixture to 0 °C or lower using an ice-water or dry ice/acetone bath. This is the most critical step for controlling the initial exotherm.

Step 2: Initial Quench with a Weak Protic Solvent

  • Slowly add isopropanol dropwise via a syringe or dropping funnel.

  • Monitor the temperature closely. Do not allow the internal temperature to rise significantly.

  • Continue adding isopropanol until you observe no further heat release or gas evolution upon addition.[8]

Step 3: Secondary Quench

  • Once the initial quench is complete, slowly add methanol or ethanol .[8] These are more reactive and will neutralize any remaining, less accessible reactive species. Again, monitor for any signs of reaction.

Step 4: Final Aqueous Quench

  • Only after the system has been fully pacified with alcohols should you slowly add water or a suitable aqueous solution (e.g., saturated NH₄Cl for pH-sensitive compounds).[8] This final step ensures all reactive materials are neutralized.

Step 5: Proceed to Workup

  • The reaction mixture can now be safely warmed to room temperature and moved to the extraction and purification phase.

Quenching Decision Tree

This diagram provides a logical pathway for selecting a safe quenching strategy.

G start Assess Reaction Mixture (Post-Reaction, Pre-Quench) check_reagents Does it contain highly reactive reagents (organometallics, strong bases)? start->check_reagents cool_zero 1. Cool to ≤ 0°C check_reagents->cool_zero yes_path cool_no 1. Cool to 0-10°C check_reagents->cool_no no_path yes_path YES add_ipa 2. Add Isopropanol dropwise (Monitor Temperature) cool_zero->add_ipa add_meoh 3. Add Methanol/Ethanol (Ensure completion) add_ipa->add_meoh add_h2o_yes 4. Add Aqueous Solution add_meoh->add_h2o_yes add_h2o_yes->h2o_yes_edge no_path NO add_h2o_no 2. Cautiously add Aqueous Solution (Monitor Temperature) cool_no->add_h2o_no add_h2o_no->h2o_no_edge end_node Proceed to Workup h2o_yes_edge->end_node h2o_no_edge->end_node

Caption: Decision tree for selecting a safe quenching procedure.

Section 4: Troubleshooting Guide

Q6: My reaction turned dark brown/black during the quench. What happened?

A6: A dark coloration often indicates decomposition or polymerization side reactions. This can be caused by a localized temperature spike during the quench, which can degrade either the starting material, product, or an intermediate. This underscores the importance of maintaining low temperatures and slow addition rates.

Q7: The temperature is rising uncontrollably during the quench. What is the emergency procedure?

A7: This is a thermal runaway and must be addressed immediately.

  • Stop all reagent addition.

  • Increase cooling capacity immediately. Add more dry ice or ice to the external cooling bath.

  • If the reaction is in a flask that can be safely accessed, you can add a large volume of a cold, inert, high-boiling-point solvent (like toluene) to dilute the reaction and absorb heat.

  • Alert personnel in the immediate area and follow your institution's emergency protocols.

Q8: I am performing a cyanation reaction to convert a 2-halopyridine to a 2-cyanopyridine. What are the key safety concerns with the quench?

A8: Cyanation reactions often use alkali metal cyanides like NaCN or KCN.[9] The primary hazard during quenching is the potential generation of highly toxic hydrogen cyanide (HCN) gas if an acidic workup is used. The quench and workup should be performed under neutral or basic conditions to prevent the protonation of residual cyanide ions. Always perform these procedures in a well-ventilated fume hood.

Section 5: Frequently Asked Questions (FAQs)

Q: Is this compound stable in water?

A: It has low water solubility and is relatively stable at neutral pH and ambient temperature.[2][5] However, hydrolysis can occur, especially when heated or under basic conditions, to form 2-picolinic acid derivatives and hydrochloric acid.[10]

Q: Can I use a strong aqueous base like NaOH to quench a reaction?

A: It is strongly advised not to use concentrated aqueous bases for the initial quench. This can induce rapid, uncontrolled, and highly exothermic hydrolysis of the trichloromethyl group, in addition to reacting violently with any unreacted organometallics or other reagents. A basic workup should only be performed after the reaction has been fully pacified with alcohols and diluted.

Q: What are the recommended storage conditions?

A: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong bases and oxidizing agents.[1][5]

References

  • Apollo Scientific. (2023). Safety Data Sheet: 2-Chloro-5-(trichloromethyl)pyridine.
  • Jubilant Ingrevia Limited. Safety Data Sheet: 2-Chloro-6-(trichloromethyl)pyridine.
  • Santa Cruz Biotechnology. Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
  • AK Scientific, Inc. Safety Data Sheet: 2-Chloro-6-(trichloromethyl)pyridine.
  • ChemicalBook. 2-Chloro-6-(trichloromethyl)pyridine(1929-82-4).
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-(trichloromethyl)pyridine.
  • Occupational Safety and Health Administration (OSHA). 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN).
  • Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
  • Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Chem-Impex. 2-Chloro-6-(trichloromethyl)pyridine.
  • Google Patents. HK1048814B - Process for the preparation of 2-cyanopyridines.
  • Google Patents. (2014). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
  • EPFL. Protocol for quenching reactive chemicals.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Trichloromethyl)pyridine and 2-(Trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridine scaffolds adorned with trihalogenated methyl groups are pivotal intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] Among these, 2-(trichloromethyl)pyridine and 2-(trifluoromethyl)pyridine are two prominent analogues whose reactivity profiles dictate their synthetic utility. This guide provides an in-depth, objective comparison of the chemical behavior of these two compounds, grounded in fundamental principles of organic chemistry and supported by relevant experimental contexts. While direct, side-by-side quantitative comparisons in the literature are scarce, a robust understanding of their reactivity can be derived from their distinct electronic and steric properties.

The Dichotomy of the Trihalomethyl Group: A Tale of Two Halogens

The reactivity of both this compound and 2-(trifluoromethyl)pyridine is fundamentally governed by the properties of the -CCl₃ and -CF₃ groups, respectively. These two substituents, while both being electron-withdrawing, impart vastly different electronic and steric characteristics to the pyridine ring and the benzylic-like carbon.

Electronic Effects:

The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine.[3] This strong inductive effect significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The trichloromethyl group (-CCl₃) is also electron-withdrawing, but to a lesser extent than the -CF₃ group. This difference in electron-withdrawing strength has profound implications for the reactivity of the pyridine ring in nucleophilic aromatic substitution (SNAr) reactions.

Steric Effects:

The chlorine atom is significantly larger than the fluorine atom, leading to a much bulkier trichloromethyl group compared to the trifluoromethyl group. This steric hindrance plays a crucial role in reactions involving nucleophilic attack at the 2-position of the pyridine ring or at the trihalomethyl carbon itself.[4][5]

FeatureThis compound2-(Trifluoromethyl)pyridine
-CX₃ Group -CCl₃-CF₃
Primary Reactivity Site Trichloromethyl CarbonPyridine Ring
Key Reaction Types Nucleophilic Substitution at -CCl₃, HydrolysisNucleophilic Aromatic Substitution (SNAr)
-CX₃ Stability LabileHighly Stable
Steric Hindrance HighModerate
Electron-Withdrawing Effect StrongVery Strong

Reactivity at the Trihalomethyl Group: A Study in Contrasts

The most striking difference in reactivity between the two compounds lies at the trihalomethyl group itself.

This compound: A Precursor to Functionality

The trichloromethyl group in this compound is susceptible to nucleophilic substitution and hydrolysis. The C-Cl bonds can be sequentially or fully displaced by nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

A prime example is its hydrolysis to 2-picolinic acid. This transformation underscores the lability of the C-Cl bonds in the -CCl₃ group.

Experimental Protocol: Hydrolysis of this compound to 2-Picolinic Acid

  • Objective: To demonstrate the susceptibility of the trichloromethyl group to hydrolysis.

  • Procedure:

    • This compound is heated in the presence of a strong acid, such as concentrated sulfuric acid, or a base.

    • The reaction mixture is refluxed for several hours.

    • Upon cooling and neutralization, 2-picolinic acid can be isolated.

  • Causality: The electron-deficient nature of the carbon atom in the -CCl₃ group, coupled with the ability of chloride to act as a leaving group, facilitates nucleophilic attack by water or hydroxide ions. The reaction likely proceeds through a series of substitution and elimination steps.

Another key reaction is the chlorine-fluorine exchange to produce 2-(trifluoromethyl)pyridine, highlighting the utility of the trichloromethyl derivative as a precursor.[6]

Experimental Protocol: Fluorination of this compound

  • Objective: To convert the trichloromethyl group to the more stable trifluoromethyl group.

  • Procedure:

    • This compound is treated with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF).

    • The reaction is typically carried out in the absence of a solvent at elevated temperatures.

    • The volatile 2-(trifluoromethyl)pyridine is then isolated by distillation.

  • Causality: This is a classic halogen exchange reaction (a Finkelstein-type reaction for alkyl halides) driven by the formation of more stable bonds and the volatility of the product.

2-(Trifluoromethyl)pyridine: The Spectator Group

In stark contrast, the trifluoromethyl group is exceptionally stable and generally unreactive towards nucleophilic attack at the carbon atom. The C-F bond is the strongest single bond in organic chemistry, and fluoride is a poor leaving group under SN2 conditions. Consequently, the -CF₃ group in 2-(trifluoromethyl)pyridine typically remains intact during synthetic transformations on the pyridine ring.

Reactivity of the Pyridine Ring: The SNAr Arena

The electron-deficient nature of the pyridine ring, exacerbated by the presence of an electron-withdrawing group at the 2-position, makes both molecules candidates for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring, displacing a leaving group (if present) at positions ortho or para to the nitrogen atom.[7]

Experimental Protocol: General SNAr on a Halogenated Pyridine

  • Objective: To illustrate a typical SNAr reaction on an activated pyridine ring.

  • Procedure:

    • A solution of a halopyridine (e.g., 2-chloro-5-(trifluoromethyl)pyridine) in a polar aprotic solvent (e.g., DMF, DMSO) is prepared.

    • A nucleophile (e.g., sodium methoxide, an amine) is added to the solution.

    • The reaction mixture is stirred, often at elevated temperatures, until the starting material is consumed (monitored by TLC or LC-MS).

    • Workup typically involves quenching the reaction with water and extracting the product with an organic solvent.

  • Causality: The electron-withdrawing group (-CF₃ or -CCl₃) and the ring nitrogen stabilize the negative charge of the Meisenheimer complex, the intermediate formed upon nucleophilic attack.[9] This stabilization lowers the activation energy of the reaction. Fluoropyridines are often more reactive in SNAr reactions than their chloro-analogues because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic, and the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[10]

SNAr_Mechanism

Summary and Outlook

The reactivity of this compound and 2-(trifluoromethyl)pyridine presents a classic case of how the substitution of one halogen for another can dramatically alter the chemical personality of a molecule.

  • This compound is best viewed as a synthetic intermediate whose utility lies in the reactivity of its -CCl₃ group . This group can be readily transformed into other functionalities, most notably the carboxylic acid or the trifluoromethyl group.

  • 2-(Trifluoromethyl)pyridine , in contrast, is characterized by the stability of its -CF₃ group . Its reactivity is dominated by the electron-withdrawing nature of this group, which activates the pyridine ring for nucleophilic aromatic substitution .

For the practicing chemist, the choice between these two reagents is dictated by the synthetic goal. If the aim is to introduce a 2-picolinic acid moiety or to access the 2-trifluoromethylpyridine scaffold itself, the trichloromethyl derivative is the logical starting point. If, however, the objective is to perform substitutions on the pyridine ring while keeping the 2-substituent intact, the trifluoromethyl analogue is the superior choice.

This comparative guide, by elucidating the underlying principles governing the reactivity of these two important building blocks, aims to empower researchers to make more informed decisions in the design and execution of their synthetic strategies.

References

  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google P
  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide - ResearchGate. (URL: [Link])

  • Why nucleophilic substitution in pyridine favours at position-2? - Quora. (URL: [Link])

  • CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google P
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. (URL: [Link])

  • US4221913A - Preparation of 2-(Chloromethyl)
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: [Link])

  • This compound | C6H4Cl3N | CID 123215 - PubChem. (URL: [Link])

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution (SNAr) - YouTube. (URL: [Link])

  • DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google P
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])

  • Why is trichloromethyl carbanion more stable than trifloromethyl carbanion? - Quora. (URL: [Link])

  • Comparison of the charges (in e) of the aromatic rings with and without the presence of hydrogen bonding for the DDAA-AADD motif. The acceptor atom is excluded in the population analysis. … - ResearchGate. (URL: [Link])

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters - ACS Publications. (URL: [Link])

  • (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (URL: [Link])

  • Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (URL: [Link])

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (URL: [Link])

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl) pyridine | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ResearchGate. (URL: [Link])

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • picolinic acid hydrochloride - Organic Syntheses Procedure. (URL: [Link])

  • Selective Trifluoromethylation of Pyridines - ChemistryViews. (URL: [Link])

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G. (URL: [Link])

  • Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors | ACS Omega. (URL: [Link])

  • Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors - PMC - PubMed Central. (URL: [Link])

  • Nucleophilic substitution of pyridine - YouTube. (URL: [Link])

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

  • Nucleophilic Attack Reaction Mechanism Pattern - YouTube. (URL: [Link])

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? | ResearchGate. (URL: [Link])

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. (URL: [Link])

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (URL: [Link])

  • Exploring 2-Chloro-3-(trifluoromethyl)pyridine: Properties and Applications. (URL: [Link])

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Asian Journal of Chemistry. (URL: [Link])

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Technical Guide: Efficacy Comparison of Herbicides Derived from 2-(Trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Pyridine Carboxylic Acid (PCA) herbicide family, specifically those chemically derived from or structurally related to the 2-(trichloromethyl)pyridine scaffold. The primary commercial agents in this lineage—Picloram, Clopyralid, Aminopyralid, and Triclopyr —represent the "Group 4" synthetic auxins.

While sharing a common mode of action (auxin mimicry), these molecules exhibit distinct efficacy profiles driven by their substituent chemistry (chlorination patterns and functional groups).[1] This guide compares their receptor affinity, soil persistence, and spectrum of control, providing a standardized bioassay protocol for validation.

Chemical Lineage & Mechanism of Action

The Structural Scaffold

The this compound moiety serves as a critical synthetic precursor. The trichloromethyl group (-CCl₃) at the 2-position is highly reactive toward hydrolysis, allowing for the efficient generation of the carboxylic acid (-COOH) group essential for auxin activity.

  • Picloram: 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid.[2][3]

  • Clopyralid: 3,6-dichloro-2-pyridinecarboxylic acid.

  • Aminopyralid: 4-amino-3,6-dichloro-2-pyridinecarboxylic acid.[2]

  • Triclopyr: [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid (Structurally distinct ether linkage, but functionally homologous).

Molecular Mechanism (The Auxin Signaling Pathway)

Unlike phenoxy herbicides (e.g., 2,4-D), PCAs demonstrate differential affinity for the TIR1/AFB receptor family. Research indicates that Picloram and Aminopyralid exhibit higher binding affinity for the AFB5 co-receptor compared to TIR1, which may explain their superior efficacy on specific broadleaf species and varying resistance profiles [1].

Upon binding, these herbicides stabilize the interaction between the SCF^TIR1/AFB ubiquitin ligase complex and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the subsequent derepression of ARF (Auxin Response Factor) genes.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by these herbicides.

AuxinPathway Herbicide Pyridine Herbicide (Picloram/Aminopyralid) Receptor SCF(TIR1/AFB5) Complex Herbicide->Receptor Binds with high affinity Repressor Aux/IAA Repressor Receptor->Repressor Recruits Ubiquitin Ubiquitination & 26S Proteasome Degradation Repressor->Ubiquitin Targeted for removal ARF Auxin Response Factors (ARF) Released Ubiquitin->ARF Derepression GeneExp Uncontrolled Gene Expression (Cell Elongation/Epinasty) ARF->GeneExp Activates transcription Death Vascular Collapse & Plant Death GeneExp->Death Physiological disruption

Figure 1: Molecular mechanism of action for Pyridine Carboxylic Acid herbicides involving the SCF-TIR1/AFB5 complex.

Comparative Efficacy Profile

The following data synthesizes field performance and physicochemical properties. Researchers should note the trade-off between persistence (residual control) and mobility (off-target risk).

FeaturePicloram Aminopyralid Clopyralid Triclopyr
Primary Target Woody brush, deep-rooted perennials (Leafy Spurge).[4]Thistles, knapweeds, broadleaf weeds in pastures.[4][5]Thistles, legumes, composites (highly selective).Woody vines, brush, broadleaf weeds.[2][4][5][6]
Potency (Use Rate) Moderate (0.25 - 1.1 kg ae/ha).High (0.05 - 0.12 kg ae/ha).Moderate (0.1 - 0.5 kg ae/ha).Moderate to High (0.5 - 2.0 kg ae/ha).
Soil Half-Life (DT50) High (90–300+ days).High (30–300+ days).Moderate (12–70 days).Low to Moderate (30–45 days).
Selectivity Non-selective to most broadleaves; safe on grasses.Safe on grasses; highly active on Asteraceae/Fabaceae.Very safe on grasses, crucifers, and sugarbeets.Safe on grasses; active on woody species.
Mobility High (Leaching risk).Moderate.High (Water soluble).Moderate.
Key Limitation Long plant-back restrictions; groundwater advisory.Manure persistence (compost contamination).[2]Narrow spectrum (misses many woody species).Volatility (ester formulations); short residual.

Key Insight: Aminopyralid represents a structural optimization of Picloram, maintaining the heavy-hitting efficacy on Asteraceae but at significantly lower environmental loading rates [2]. However, both share the "compost carryover" risk, where residues in manure from grazing animals can damage sensitive crops (e.g., tomatoes, beans) even after composting [3].

Experimental Validation: Standardized GR50 Bioassay

To objectively compare efficacy, researchers must utilize a Whole-Plant Dose-Response Bioassay . This protocol determines the GR50 (dose required to reduce growth by 50%), allowing for the calculation of Relative Potency Factors (RPF).

Experimental Design
  • Test Species: Arabidopsis thaliana (Col-0) for mechanistic screens or Brassica napus (Canola) for agricultural relevance.

  • Design: Randomized Complete Block Design (RCBD) with 4 replications.

  • Dose Range: 0, 1/16x, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x of the recommended field rate.

Protocol Workflow

The following workflow ensures data integrity and reproducibility.

BioassayProtocol Seed 1. Seeding (Standardized Soil Mix) Grow 2. Growth Phase (2-4 True Leaves) Seed->Grow Treat 3. Treatment (Track Sprayer) Grow->Treat Select Uniform Plants Incubate 4. Incubation (14-21 Days, 25°C) Treat->Incubate 200 L/ha Volume Harvest 5. Harvest (Cut at Soil Line) Incubate->Harvest Assess Visual Injury Data 6. Analysis (Dry Weight -> Log-Logistic) Harvest->Data Weigh Biomass

Figure 2: Standardized workflow for determining GR50 values in greenhouse bioassays.

Detailed Methodology
  • Application: Use a laboratory track sprayer calibrated to deliver 200 L/ha at 207 kPa using flat-fan nozzles (e.g., TeeJet 8002E). This mimics field droplet spectra better than hand-held sprayers.

  • Adjuvants: Always include a non-ionic surfactant (0.25% v/v) or methylated seed oil (MSO) if testing ester formulations (e.g., Triclopyr butoxyethyl ester), as lipophilicity drastically alters uptake [4].

  • Data Analysis: Fit the dry weight data to a four-parameter log-logistic model using the drc package in R:

    
    
    
    • 
      : Biomass response
      
    • 
      : Herbicide dose
      
    • 
      : Upper limit (untreated control)
      
    • 
      : Lower limit (complete kill)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Slope at inflection point
      

Resistance Management & Future Outlook

The efficacy of this compound derivatives is threatened by the evolution of resistance.

  • Target Site Resistance: Mutations in the Aux/IAA degron domain (preventing ubiquitination) or the TIR1/AFB receptor itself have been documented in species like Kochia scoparia [5].

  • Metabolic Resistance: Enhanced metabolism via Cytochrome P450s allows weeds to detoxify the herbicide before it reaches the nucleus.

Recommendation: Researchers developing new formulations should prioritize mixtures (e.g., Aminopyralid + Triclopyr) to target multiple binding sites or metabolic pathways simultaneously. The distinct binding preference of Picloram/Aminopyralid (AFB5) vs. 2,4-D (TIR1) suggests that rotating within the Group 4 class is a viable, albeit temporary, resistance management strategy [1].

References

  • The differential binding and biological efficacy of auxin herbicides. Source: Pest Management Science (via NIH/PubMed). URL:[Link]

  • Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides. Source: All Pesticides. URL:[Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Source: Virginia Tech (VTechWorks). URL:[Link]

  • Assessing the Biological Sensitivity of Certain Agricultural Plants to Some Common Herbicides by Using the GR50 Test. Source: Journal of Sustainable Agricultural and Environmental Sciences (ResearchGate). URL:[Link]

  • Herbicide diagnostics reveal multiple patterns of synthetic auxin resistance in kochia. Source: Federal Open Science Repository of Canada. URL:[Link]

Sources

A Comparative Guide to the Synthesis of 2-(Trichloromethyl)pyridine: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates is a critical determinant of a project's overall feasibility and success. Among these, 2-(trichloromethyl)pyridine stands out as a versatile building block, the accessibility of which can significantly impact the economic viability of novel compounds. This guide provides an in-depth, comparative analysis of the prevalent synthetic methodologies for this compound, offering a cost-benefit perspective tailored for researchers, scientists, and professionals in drug development. Our focus extends beyond mere procedural descriptions to unveil the underlying chemical principles and practical considerations that inform rational route selection.

Introduction: The Significance of this compound

This compound and its isomers are crucial intermediates in the synthesis of a wide array of commercial products, including pesticides, herbicides, and pharmaceuticals.[1][2] The trichloromethyl group serves as a versatile handle for further chemical transformations, making its efficient introduction onto the pyridine ring a subject of considerable industrial and academic interest. The choice of synthetic route is a multi-faceted decision, balancing factors such as the cost and availability of starting materials, reaction yield and selectivity, operational safety, and environmental impact.

Comparative Analysis of Synthetic Methodologies

This guide will dissect three primary synthetic routes to this compound and its derivatives:

  • Direct Gas-Phase Chlorination of 2-Picoline: A common industrial method favored for its atom economy.

  • Multi-step Synthesis from 3-Methylpyridine: A pathway offering potentially higher selectivity through a more controlled sequence of reactions.

  • Chlorination of Nicotinic Acid: An alternative route utilizing a different commercially available starting material.

Method 1: Direct Gas-Phase Chlorination of 2-Picoline

This method involves the high-temperature reaction of 2-picoline with chlorine gas, often in the presence of a catalyst, to achieve chlorination of both the pyridine ring and the methyl group.

Reaction Pathway:

2-Picoline 2-Picoline Reaction Reaction 2-Picoline->Reaction Cl2 Cl2 Cl2->Reaction This compound This compound Reaction->this compound Byproducts Byproducts Reaction->Byproducts cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Ring Chlorination cluster_2 Step 3: Side-Chain Chlorination 3-Methylpyridine 3-Methylpyridine N-oxide-3-methylpyridine N-oxide-3-methylpyridine 3-Methylpyridine->N-oxide-3-methylpyridine H2O2, Acetic Acid 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine N-oxide-3-methylpyridine->2-Chloro-5-methylpyridine Benzoyl Chloride 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(trichloromethyl)pyridine Initiator

Caption: Multi-step Synthesis from 3-Methylpyridine.

Experimental Protocol (Representative):

A patented synthetic method outlines the following steps:[3]

  • Synthesis of N-oxide-3-methylpyridine: 3-methylpyridine is reacted with 60% hydrogen peroxide in glacial acetic acid as the solvent.

  • Synthesis of 2-chloro-5-methylpyridine: The N-oxide-3-methylpyridine undergoes oriented chlorination using benzoyl chloride as the chlorinating agent.

  • Synthesis of 2-chloro-5-(trichloromethyl)pyridine: The final step involves the reaction of 2-chloro-5-methylpyridine with an initiator, such as methyl ethyl ketone peroxide.

The final product is purified by column chromatography and recrystallization, with a reported yield of 82.7% and a purity of 99.0%. [3] Cost-Benefit Analysis:

FactorAnalysis
Cost Starting Materials: 3-Methylpyridine is a readily available starting material. The use of multiple reagents, including hydrogen peroxide, benzoyl chloride, and an initiator, increases the overall raw material cost compared to direct chlorination. Purification: The need for column chromatography and recrystallization adds to the processing costs, particularly at a larger scale.
Benefit Selectivity & Purity: This method offers high selectivity, leading to a high-purity final product (99.0%). [3]This can be a significant advantage in pharmaceutical applications where stringent purity requirements are in place. Milder Conditions: While still involving hazardous chemicals, the reaction conditions may be milder than high-temperature gas-phase chlorination.
Safety The use of peroxides as initiators requires careful handling due to their potential for explosive decomposition. Benzoyl chloride is also a corrosive and lachrymatory substance.
Environment The use of multiple solvents and reagents generates a more complex waste stream compared to the direct chlorination method. The environmental impact of solvent usage and waste disposal needs to be carefully managed.
Method 3: Synthesis from Nicotinic Acid

This route utilizes nicotinic acid (Vitamin B3) as a starting material, which is then subjected to high-temperature and high-pressure chlorination.

Reaction Pathway:

Nicotinic Acid Nicotinic Acid Reaction Reaction Nicotinic Acid->Reaction PCl5 PCl5 PCl5->Reaction Product Mixture Product Mixture Reaction->Product Mixture 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine Product Mixture->2-Chloro-5-(trichloromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridine Product Mixture->2,3-Dichloro-5-(trichloromethyl)pyridine

Caption: Synthesis from Nicotinic Acid.

Experimental Protocol (Representative):

A patent describes the reaction of nicotinic acid with phosphorus pentachloride in an autoclave. [4]The mixture is heated to 210°C for 14 hours, leading to a significant pressure increase. The reaction yields a mixture of 2-chloro-5-(trichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine. In one example, the yields were 33% and 60% respectively, based on the starting nicotinic acid. [4] Cost-Benefit Analysis:

FactorAnalysis
Cost Starting Materials: Nicotinic acid is a commercially available bulk chemical, though its price can be higher than that of picolines. [2][5][6][7][8]Phosphorus pentachloride is a corrosive and moisture-sensitive reagent with associated handling and storage costs. [9][10][11]Equipment: The requirement for a high-pressure autoclave represents a significant capital investment.
Benefit Directness: This method offers a relatively direct route from a different starting material. Potential for Further Functionalization: The resulting mixture of chlorinated pyridines can be valuable for accessing a wider range of derivatives.
Safety The reaction is conducted at high temperature and pressure, which poses significant safety risks. Phosphorus pentachloride is highly reactive and releases HCl upon contact with water.
Environment The use of phosphorus pentachloride results in the formation of phosphorus oxychloride as a byproduct, which requires careful handling and disposal. The overall environmental footprint of this method is a concern due to the harsh reaction conditions and byproducts. Pyridine and its derivatives are water-soluble and can pose environmental risks if not handled properly. [1][12][13][14]

Summary of Comparative Data

Synthesis MethodStarting MaterialKey ReagentsReported YieldPurityKey AdvantagesKey Disadvantages
Direct Gas-Phase Chlorination 2-PicolineChlorine>75% [15]VariableHigh throughput, atom economy, scalabilityHigh energy cost, safety concerns with Cl2
Multi-step Synthesis 3-MethylpyridineH2O2, Benzoyl Chloride, Initiator82.7% [3]99.0% [3]High selectivity and purityHigher raw material cost, complex purification
Synthesis from Nicotinic Acid Nicotinic AcidPhosphorus Pentachloride~93% (mixture) [4]MixtureDirect route from an alternative feedstockHigh pressure/temperature, hazardous reagents

Conclusion and Recommendations

The optimal synthesis method for this compound is highly dependent on the specific requirements of the end-user.

  • For large-scale industrial production where cost per kilogram is the primary driver, direct gas-phase chlorination of 2-picoline is often the most economically viable option, despite the significant capital investment in infrastructure and stringent safety protocols. The high throughput and atom economy of this continuous process are major advantages.

  • For pharmaceutical applications where high purity is paramount , the multi-step synthesis from 3-methylpyridine offers a compelling alternative. The superior selectivity and resulting high purity of the final product can justify the increased raw material and purification costs.

  • The synthesis from nicotinic acid represents a more specialized route. While it offers a direct pathway from a different starting material, the harsh reaction conditions and the formation of a product mixture may limit its widespread adoption unless the specific mixture of chlorinated pyridines is desired for subsequent transformations.

Ultimately, the decision-making process for selecting a synthetic route should involve a thorough evaluation of not only the direct production costs but also the capital expenditure, safety infrastructure, and environmental management systems required for each method. This guide serves as a foundational resource to aid researchers and drug development professionals in making informed decisions that align with their specific project goals and constraints.

References

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  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation. (CN103848783A). Google Patents.
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  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. Retrieved from [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega. Retrieved from [Link]

  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). ScienceDirect. Retrieved from [Link]

  • Safety Guideline for Chlorine Applications at Water Treatment Plants. (n.d.). Environment Surveillance Centre & Emergency Response Centre, Bhopal. Retrieved from [Link]

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environmental impact assessment of 2-(trichloromethyl)pyridine vs. alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Impact Assessment: 2-(Trichloromethyl)pyridine vs. Next-Gen Alternatives

Executive Summary: The Efficacy-Toxicity Trade-off

In the domain of agricultural nitrogen stabilization and pharmaceutical synthesis, This compound (commonly known as Nitrapyrin ) remains a benchmark compound. While it demonstrates high efficacy in inhibiting Ammonia Monooxygenase (AMO)—thereby reducing nitrate leaching and nitrous oxide (


) emissions—its environmental profile is complicated by volatility, toxicity to non-target aquatic organisms, and the mobility of its primary metabolite, 6-chloropicolinic acid (6-CPA) .

This guide objectively compares Nitrapyrin against its primary alternatives: 3,4-Dimethylpyrazole phosphate (DMPP) and Dicyandiamide (DCD) .[1][2] The analysis synthesizes experimental data on persistence, leaching potential, and ecotoxicity, providing researchers with a rigorous basis for selection in both product development and environmental risk assessment.

Chemical Profile & Mechanism of Action

Nitrapyrin functions as a bacteriostatic agent targeting Nitrosomonas species, specifically chelating Copper (Cu) at the active site of the AMO enzyme. This inhibition delays the oxidation of ammonium (


) to nitrite (

), keeping nitrogen in the stable, cationic ammonium form.
Comparative Chemical Properties
PropertyNitrapyrin (2-TMP) DMPP DCD
CAS No. 1929-82-4202842-98-6461-58-5
Solubility (Water) Low (40 mg/L)High (>100 g/L)Very High (32 g/L)
Vapor Pressure High (Volatile)Low (Non-volatile)Low (Non-volatile)
Application Rate Low (0.5–1 kg/ha )Low (0.5–1 kg/ha )High (10–20 kg/ha )
Primary Metabolite 6-Chloropicolinic acid (6-CPA)Pyrazole derivativesUrea, Ammonium

Comparative Environmental Impact Assessment

A. Persistence and Degradation Pathways

Nitrapyrin degrades via hydrolysis and microbial action. While the parent compound binds tightly to soil organic matter (


 ~ 400-700), its degradation product, 6-CPA , is highly mobile and persistent, posing a risk of groundwater contamination.
  • Nitrapyrin: Half-life (

    
    ) in soil is temperature-dependent, typically 10–40 days .
    
  • DMPP: Exhibits a similar half-life (12–60 days ) but degrades into less toxic pyrazole derivatives.

  • DCD: Highly mobile but degrades faster in warm soils (

    
    15–30 days ); however, its high application rate imposes a larger chemical load on the soil microbiome.
    

Figure 1: Nitrapyrin Degradation Pathway The following diagram illustrates the hydrolysis of Nitrapyrin to 6-CPA, highlighting the critical environmental transition from an adsorbed parent to a mobile metabolite.

NitrapyrinDegradation Nitrapyrin Nitrapyrin (2-trichloromethylpyridine) [Adsorbed to Soil] Hydrolysis Hydrolysis / Microbial Oxidation (Nitrosomonas europaea) Nitrapyrin->Hydrolysis Slow Release CPA 6-Chloropicolinic Acid (6-CPA) [Mobile & Leachable] Hydrolysis->CPA Major Metabolite Mineralization Mineralization (CO2 + Cl- + NH4+) CPA->Mineralization Slow Degradation

Caption: Pathway showing the conversion of soil-bound Nitrapyrin to the mobile metabolite 6-CPA.[3]

B. Ecotoxicity Profile

Nitrapyrin is classified as "Toxic to aquatic life with long-lasting effects."[4] Its toxicity is significantly higher than that of DMPP or DCD.

Table 1: Comparative Ecotoxicity Data

OrganismEndpointNitrapyrin DMPP DCD
Fish (O. mykiss / Bluegill)

(96h)
3.4 mg/L (Toxic)>100 mg/L (Low Tox)>1000 mg/L (Non-toxic)
Invertebrates (Daphnia magna)

(48h)
2.2 mg/L (Toxic)~100 mg/L>1000 mg/L
Soil Bacteria ImpactInhibits non-target NOBSpecific to AOBGeneral bacteriostatic

Note: While DCD is less toxic, its high application rate can lead to "swamping" effects, altering soil microbial community structure more broadly than the targeted low-dose inhibitors.

C. Leaching & Groundwater Risk[5]
  • Nitrapyrin: The parent compound rarely leaches due to high sorption. However, 6-CPA is anionic and moves with water, having been detected in tile drainage and surface waters.

  • DCD: Extremely mobile. It acts as a tracer for water movement. If heavy rain occurs post-application, DCD washes out before inhibiting nitrification.

  • DMPP: Moderate mobility but generally retained better than DCD and degrades before significant leaching occurs.

Experimental Protocols for Impact Assessment

To validate these profiles in a specific soil matrix or formulation, the following self-validating protocols are recommended.

Protocol A: Soil Leaching Column Assay

Objective: Quantify the leaching potential of the inhibitor and its metabolites under simulated rainfall.

  • Column Setup: Pack PVC columns (30 cm x 5 cm) with air-dried, sieved soil (2 mm). Pack to field bulk density (

    
    ).
    
  • Conditioning: Saturate columns with 0.01 M

    
     upward to remove trapped air; allow to drain to field capacity (24h).
    
  • Application: Apply the inhibitor (Nitrapyrin, DMPP, or DCD) at field-equivalent rates mixed with urea.

    • Control: Urea only.

  • Leaching Event: Simulate rainfall (e.g., 200 mL over 4 hours) every 3 days for 30 days.

  • Eluate Collection: Collect leachate in amber glass bottles (prevent photodegradation of Nitrapyrin).

  • Analysis:

    • Extract Nitrapyrin/6-CPA via Solid Phase Extraction (SPE) using C18 cartridges.

    • Analyze via LC-MS/MS (MRM mode).

    • Validation: Recovery rates must be 80–120%.

Protocol B: Ecotoxicity Screening (Daphnia Acute Immobilization)

Objective: Determine acute toxicity (


) of the inhibitor or synthesis waste stream.
  • Test Organism: Daphnia magna neonates (<24h old).

  • Test Medium: ISO Standard Water (aerated, pH 7.8 ± 0.2).

  • Concentration Range: Prepare 5 concentrations (geometric series). For Nitrapyrin, use solvent carrier (acetone <0.1 ml/L) due to low solubility. Include Solvent Control.

  • Exposure: 20 daphnids per concentration (4 replicates of 5). Incubate at 20°C, 16h:8h light:dark cycle.

  • Observation: Record immobilization at 24h and 48h.

  • Calculation: Use Probit analysis to determine

    
    .
    

Figure 2: Environmental Assessment Workflow This flowchart outlines the logical sequence for assessing a new nitrification inhibitor formulation.

EIA_Workflow cluster_0 Phase 1: Lab Characterization cluster_1 Phase 2: Soil Interaction cluster_2 Phase 3: Ecotoxicity Start New Inhibitor Formulation Solubility Water Solubility & Kow Start->Solubility Volatility Vapor Pressure Test Start->Volatility Incubation Soil Incubation (Half-life Determination) Solubility->Incubation Leaching Soil Column Leaching (Metabolite Tracking) Incubation->Leaching Identify Metabolites Daphnia Acute Tox: Daphnia (48h) Leaching->Daphnia Test Leachate Fish Acute Tox: Fish (96h) Leaching->Fish

Caption: Step-by-step workflow for characterizing the environmental risk of nitrification inhibitors.

Synthesis & Industrial Context

For drug development professionals, this compound is not only an end-product but a versatile intermediate (e.g., for the herbicide Fluazifop or specific pyridine-based pharma scaffolds).

  • Synthesis Route: Chlorination of 2-picoline (2-methylpyridine).

  • Green Chemistry Challenge: The process often involves radical chlorination which can yield mixture isomers (waste).

  • Waste Stream Analysis: EIA of the production phase must account for chlorinated pyridine by-products. High-temperature incineration is typically required for disposal, contributing to the carbon footprint compared to the cleaner synthesis of pyrazole-based alternatives (DMPP).

Conclusion

While Nitrapyrin remains a potent tool for nitrogen management, its environmental footprint is heavier than modern alternatives.

  • Choose Nitrapyrin for cost-effective, broad-spectrum inhibition in systems where volatility can be managed (e.g., injection) and leaching risk of 6-CPA is monitored.

  • Choose DMPP for a better balance of efficacy and environmental safety (lower toxicity, lower application rates).

  • Choose DCD only where cost is the sole driver, acknowledging its poor environmental retention and high application load.

References

  • Vannelli, T., & Hooper, A. B. (1992). Oxidation of Nitrapyrin to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea. Applied and Environmental Microbiology, 58(7), 2321–2325.[5] Link

  • Woodward, K. N. (2010). Nitrapyrin - Evaluation of the toxicological data. FAO/WHO Joint Meeting on Pesticide Residues (JMPR). Link

  • Zerulla, W., et al. (2001). 3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture. Biology and Fertility of Soils, 34, 79–84. Link

  • Barth, G., et al. (2001). Influence of soil parameters on the effect of 3,4-dimethylpyrazole-phosphate as a nitrification inhibitor. Biology and Fertility of Soils, 34, 98–106. Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-6-(trichloromethyl)pyridine. Link

  • Marsden, K. A., et al. (2016). The reduction of N2O emissions from sheep urine by the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) and the soil bacterial community response. Soil Biology and Biochemistry, 95, 106-117. Link

Sources

A Researcher's Guide to Comparative Mechanistic Studies of Substituted Pyridine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher in medicinal chemistry, agrochemicals, or materials science, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties, conferred by the nitrogen heteroatom, make it a versatile building block. However, the true power of the pyridine ring lies in its tunability. The strategic placement of substituents can dramatically alter its reactivity, directing the course of a synthesis or modulating the biological activity of a final compound.

This guide provides a framework for understanding and experimentally probing the reactivity of substituted pyridines. We will move beyond a simple recitation of facts to explore the underlying electronic and steric principles, detail robust experimental designs for comparative analysis, and present data that illuminates the structure-reactivity relationships governing this important class of heterocycles.

Chapter 1: The Electronic Character of Substituted Pyridines

The pyridine ring is isoelectronic with benzene, but the replacement of a CH group with a more electronegative nitrogen atom introduces significant electronic perturbations. The nitrogen atom withdraws electron density from the ring through both inductive (-I) and mesomeric (-M) effects, rendering the ring electron-deficient compared to benzene. This fundamental property dictates its general reactivity: a decreased susceptibility to electrophilic aromatic substitution (SEAr) and an increased propensity for nucleophilic aromatic substitution (SNAr).

Substituents further modulate this electronic landscape. Their effects can be broadly categorized:

  • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups donate electron density to the ring, partially counteracting the deactivating effect of the nitrogen atom. This increases the ring's nucleophilicity and basicity.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and acyl groups further withdraw electron density, exacerbating the ring's electron-deficient nature. This enhances reactivity towards nucleophiles but further deactivates the ring towards electrophiles.

The position of the substituent is also critical. For instance, an EWG at the 2- or 4-position can effectively stabilize the negative charge in the intermediate of a nucleophilic aromatic substitution, thereby accelerating the reaction.

Chapter 2: Probing Reactivity at the Nitrogen: Basicity and Nucleophilicity

The most fundamental chemical property of the pyridine nitrogen is its basicity, quantified by its pKa. This parameter is exquisitely sensitive to the electronic effects of substituents on the ring. The pKa is not just a measure of proton affinity; it is often a reliable proxy for the nucleophilicity of the nitrogen atom in reactions like alkylations and N-oxidations.

Comparative Data: pKa of Substituted Pyridines

The following table summarizes the pKa values for a series of substituted pyridines, illustrating the profound impact of substituents on the basicity of the nitrogen atom.

SubstituentPositionpKaEffect
None-5.25Reference
4-Methoxy46.62Strong EDG
4-Methyl46.02EDG
3-Methyl35.68Weak EDG
4-Chloro43.83EWG
3-Chloro32.84Strong EWG
4-Cyano41.90Very Strong EWG
4-Nitro41.61Very Strong EWG

Data compiled from various sources and are representative values.

As the data clearly show, electron-donating groups at the 4-position increase the basicity (higher pKa) by pushing electron density onto the nitrogen, making the lone pair more available for protonation. Conversely, electron-withdrawing groups significantly decrease basicity by delocalizing the lone pair or inductively withdrawing electron density.

Chapter 3: Experimental Design for Comparative Kinetic Analysis

To move beyond static measures like pKa and quantify the dynamic aspects of reactivity, kinetic studies are indispensable. A common and informative reaction for this purpose is the Menshutkin reaction—the N-alkylation of a pyridine with an alkyl halide. The reaction rate is a direct measure of the nitrogen's nucleophilicity.

Workflow for a Comparative Kinetic Study

Below is a detailed protocol for comparing the rates of N-alkylation for pyridine and 4-dimethylaminopyridine (DMAP), a well-known "super-nucleophilic" pyridine derivative.

Objective: To determine the second-order rate constants for the reaction of pyridine and 4-DMAP with methyl iodide.

Materials:

  • Pyridine, freshly distilled

  • 4-Dimethylaminopyridine (DMAP)

  • Methyl Iodide (MeI)

  • Acetonitrile (anhydrous)

  • UV-Vis Spectrophotometer with temperature control

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of methyl iodide in anhydrous acetonitrile.

    • Prepare 10 mM stock solutions of both pyridine and DMAP in anhydrous acetonitrile.

  • Kinetic Run (Example with Pyridine):

    • Equilibrate the spectrophotometer's cuvette holder to 25.0 °C.

    • In a quartz cuvette, place 2.0 mL of the 10 mM pyridine solution.

    • At time t=0, inject 20 µL of the 0.1 M methyl iodide solution (this creates a pseudo-first-order condition with excess pyridine) and mix rapidly.

    • Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the formation of the N-methylpyridinium iodide product (determined by a prior spectral scan). Collect data every 30 seconds for at least 3 half-lives.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • The second-order rate constant (k2) is calculated as k2 = k_obs / [Pyridine].

  • Repeat for DMAP: Perform the same kinetic run using the DMAP stock solution.

  • Comparison: Compare the calculated second-order rate constants for pyridine and DMAP. The ratio k2(DMAP) / k2(Pyridine) provides a quantitative measure of the relative nucleophilicity.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Kinetic Measurement cluster_analysis Phase 3: Data Analysis A Prepare 0.1 M MeI Stock Solution E Mix Pyridine solution with MeI in cuvette A->E B Prepare 10 mM Pyridine Stock Solution B->E C Prepare 10 mM 4-DMAP Stock Solution G Repeat Steps E & F for 4-DMAP C->G D Equilibrate Spectrophotometer to 25.0 °C D->E D->G F Monitor Absorbance Increase vs. Time E->F H Fit Data to 1st Order Exponential to find k_obs F->H G->H I Calculate k2: k2 = k_obs / [Pyridine] H->I J Compare k2 values: k2(DMAP) vs. k2(Pyridine) I->J

Caption: Workflow for a comparative kinetic study of pyridine N-alkylation.

Chapter 4: Reactivity of the Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution, a reaction that is generally difficult for benzene. This reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Reactivity in SNAr is highly dependent on both the position of the leaving group and the electronic nature of other substituents.

  • Regioselectivity: SNAr on pyridines preferentially occurs when the leaving group is at the 2- or 4-position.[1][2][3][4] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing interaction that is not possible for attack at the 3-position.[4]

  • Substituent Effects: The presence of electron-withdrawing groups on the ring further stabilizes the anionic intermediate and thus accelerates the reaction. Conversely, electron-donating groups retard the reaction. For example, the reaction of 2-chloropyridine with sodium methoxide is significantly slower than the corresponding reaction of 2-chloro-5-nitropyridine.

G cluster_reactivity SNAr Reactivity Trend cluster_nodes SNAr Reactivity Trend Low Low Reactivity High High Reactivity Low->High Increasing Rate -> EDG EDG-Pyridine-LG PYR Pyridine-LG EWG EWG-Pyridine-LG

Caption: Influence of substituents on SNAr reactivity of pyridines.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution on the pyridine ring is considerably more challenging than on benzene.[5] The electronegative nitrogen atom deactivates the ring towards attack by electrophiles.[5][6] Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is protonated.[7] This forms a pyridinium ion, which is even more strongly deactivated.

When SEAr does occur, it is highly regioselective for the 3-position.[5][8] This can be rationalized by examining the resonance structures of the cationic intermediate (the sigma complex). Attack at the 2- or 4-position results in a resonance structure where the positive charge is placed on the nitrogen atom, which is highly unfavorable. Attack at the 3-position avoids this destabilizing arrangement.[5][8]

To enhance the feasibility of SEAr on pyridines, several strategies can be employed:

  • Introduction of EDGs: Attaching strong electron-donating groups to the ring can sufficiently activate it to undergo SEAr under milder conditions.

  • N-Oxide Formation: A powerful strategy is the conversion of the pyridine to its corresponding N-oxide.[9] The N-oxide is more reactive than pyridine itself and directs electrophilic attack to the 4-position. The N-oxide can then be subsequently reduced back to the pyridine.[9]

Conclusion

The reactivity of the pyridine ring is a delicate interplay of inductive and resonance effects, profoundly influenced by the nature and position of its substituents. For researchers engaged in the synthesis of novel pyridine-containing molecules, a thorough understanding of these principles is paramount. By employing systematic and quantitative experimental approaches, such as the kinetic studies detailed herein, one can build predictive models for reactivity that can guide synthetic strategy and accelerate the discovery process. The ability to rationally tune the reactivity of this versatile heterocycle will continue to be a key enabling technology in drug development and materials science.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Quimicafacil.net. Electrophilic substitution on pyridine. [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]

  • ACS Publications. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]

  • Quimicafacil.net. Nucleophilic substitution reactions in pyridine. [Link]

  • ACS Publications. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. [Link]

  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • Filo. Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. [Link]

  • Royal Society of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

  • ACS Publications. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]

  • StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Royal Society of Chemistry. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • ResearchGate. Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. [Link]

  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Royal Society of Chemistry. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. [Link]

  • PubMed. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

Sources

assessing the purity of commercially available 2-(trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to assessing the purity of 2-(trichloromethyl)pyridine (CAS 4377-37-1). Note that while this compound is structurally related to the agricultural agent Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), it is a distinct chemical entity often used as a pharmaceutical intermediate.

The primary challenge in assessing this compound is the lability of the trichloromethyl group (-CCl₃) , which is prone to hydrolysis, yielding picolinic acid (2-pyridinecarboxylic acid). Standard Certificates of Analysis (CoA) often rely solely on Gas Chromatography (GC), which may mask degradation products that do not elute or decompose in the injector port.

Executive Summary & Chemical Profile

The Challenge: Commercial this compound is volatile and hygroscopic. Upon exposure to ambient moisture, the -CCl₃ moiety hydrolyzes to form picolinic acid and HCl. The Trap: A standard GC-FID analysis may report >99% purity even in a degraded sample because the polar degradation product (picolinic acid) often adsorbs irreversibly to the inlet liner or column, remaining undetected. The Solution: A dual-method approach combining GC-FID (for volatile organic impurities) and Reverse-Phase HPLC (specifically for the hydrolysis degradant) is required for pharmaceutical-grade qualification.

Chemical Degradation Pathway

The following diagram illustrates the critical degradation pathway that must be monitored.

degradation_pathway TCMP This compound (Volatile, Lipophilic) Inter Intermediate (Unstable) TCMP->Inter Hydrolysis Water + H₂O (Moisture) Water->Inter Picolinic Picolinic Acid (Polar, Non-Volatile in GC) Inter->Picolinic HCl + 3 HCl Inter->HCl

Figure 1: Hydrolysis of the trichloromethyl group is the primary stability risk. The resulting Picolinic Acid is invisible to standard GC methods.

Comparative Analysis of Assessment Methods

This section compares the three primary methodologies for purity assessment. For drug development applications, Method B (HPLC) is the critical "Stability Indicating" method.

Method Comparison Matrix
FeatureMethod A: GC-FID Method B: RP-HPLC (UV) Method C: qNMR
Primary Utility Quantifying volatile organic impurities (starting materials).Quantifying hydrolysis products (Picolinic acid).Absolute purity determination (Primary Standard Qualification).
Blind Spot Picolinic Acid (often does not elute).Highly non-polar volatiles may elute in void volume.Low sensitivity (LOD ~0.1%).
Precision (RSD) High (< 0.5%)Moderate (< 1.0%)Moderate (< 1.0%)
Sample Prep Risk Low (Direct injection).High (Solvent interaction can induce hydrolysis).Low (Deuterated solvent).
Throughput HighModerateLow
Recommendation Routine QC (Incoming Goods)Stability Testing (Stored Samples)Reference Standard Calibration

Recommended Experimental Protocols

Method A: Gas Chromatography (Volatile Impurity Profiling)

Objective: To quantify the parent compound and non-polar organic impurities (e.g., 2-methylpyridine).

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or ZB-5 (30 m × 0.25 mm × 0.25 µm). Why: A low-polarity phase prevents tailing of the pyridine ring.

  • Inlet: Split mode (50:1), 250°C. Critical: Use a deactivated glass wool liner to prevent thermal degradation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Sample Prep: Dilute 10 µL of sample in 1.5 mL Anhydrous Dichloromethane .

    • Self-Validating Step: Add a small amount of anhydrous

      
       to the vial. If the salt clumps immediately, the solvent or sample is wet, and the assay is compromised.
      
Method B: RP-HPLC (Stability Indicating Assay)

Objective: To detect Picolinic acid (the "invisible" impurity in GC).

  • Instrument: HPLC with UV-Vis / PDA (254 nm and 220 nm).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why: Low pH suppresses ionization of the carboxylic acid, improving retention.

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acid).

    • 2-15 min: 5% → 90% B.

    • 15-20 min: 90% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Sample Prep: Dissolve ~10 mg in 10 mL Acetonitrile. Inject immediately.

    • Caution: Do not use methanol as a diluent; it can undergo transesterification with the trichloromethyl group over time.

Analytical Decision Workflow

Use this logic flow to determine the correct analytical strategy for your specific batch.

decision_tree Start New Batch of This compound Visual Visual Inspection: Crystals or Precipitate? Start->Visual Branch1 Precipitate Present? Visual->Branch1 GC Run GC-FID (Check Organic Purity) Branch1->GC No (Clear Liquid) HPLC Run HPLC-UV (Quantify Picolinic Acid) Branch1->HPLC Yes (Suspect Hydrolysis) GC->HPLC < 98% (Unidentified Peaks) Approve APPROVE (Release for Synthesis) GC->Approve > 98% Purity Titration Chloride Titration (Fast Screen for HCl) HPLC->Titration Confirm Acid Content Reject REJECT BATCH (Significant Hydrolysis) Titration->Reject > 1.0% Acid

Figure 2: Analytical workflow ensuring no "blind spots" in purity assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78108, this compound. Retrieved from [Link]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.[2][3] Asian Journal of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2-(Trichloromethyl)pyridine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides an in-depth, technical comparison and validation protocol for the analysis of 2-(trichloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Ensuring the reliability of analytical methods across different laboratories is crucial for regulatory compliance, product quality control, and consistent research outcomes. This document outlines a robust framework for an inter-laboratory study designed to validate a proposed analytical method, drawing upon established principles of method validation and statistical analysis.

Introduction: The Significance of this compound Analysis

This compound and its derivatives are important building blocks in the chemical industry. Accurate determination of its purity and concentration in various matrices is essential for ensuring the efficacy and safety of final products. Methodological discrepancies between laboratories can lead to inconsistent results, impacting product development timelines and regulatory approvals. An inter-laboratory validation study serves to establish the reproducibility and robustness of an analytical method, providing a high degree of confidence in its use across different sites.

This guide will focus on a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method, a widely accepted technique for the analysis of volatile and semi-volatile organic compounds like pyridine derivatives.[1][2][3]

Comparative Analysis of Analytical Methodologies

While several analytical techniques could be considered for the analysis of this compound, Gas Chromatography (GC) offers significant advantages in terms of resolution, sensitivity, and specificity, particularly when coupled with a Mass Spectrometry (MS) detector.[2]

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for complex mixtures, well-established, and robust.Requires volatile and thermally stable analytes.High: The compound is amenable to GC analysis.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Suitable for non-volatile and thermally labile compounds.May have lower resolution for isomeric impurities compared to capillary GC.Moderate: Could be an alternative, but GC is generally preferred for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, complex for quantitative analysis in trace amounts.Low: Primarily for structural elucidation, not ideal for routine quantitative analysis at low concentrations.

Given its volatility and the need for high sensitivity and specificity, GC-MS is the recommended methodology for the quantitative analysis of this compound.

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a step-by-step protocol for the analysis of this compound using GC-MS. The causality behind experimental choices is explained to ensure a self-validating system.

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted below.

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard_Preparation Prepare Calibration Standards (e.g., 1-100 µg/mL in Ethyl Acetate) Internal_Standard Add Internal Standard (e.g., 4-chlorobenzonitrile) Standard_Preparation->Internal_Standard to each standard Sample_Preparation Accurately weigh sample and dissolve in Ethyl Acetate Sample_Preparation->Internal_Standard to each sample GC_Injection Inject 1 µL into GC Internal_Standard->GC_Injection GC_Separation Separation on a non-polar capillary column GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM mode) GC_Separation->MS_Detection Peak_Integration Integrate peaks for analyte and internal standard MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in the sample Calibration_Curve->Quantification Report_Generation Generate Report Quantification->Report_Generation

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Reagents and Standards:

  • This compound reference standard (purity >98%).

  • Internal Standard (IS): 4-chlorobenzonitrile or another suitable compound with no interference.

  • Solvent: Ethyl acetate, GC grade.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-300 for initial method development and peak identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 197, 162, 127) and the internal standard.

Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Working Solutions: To each calibration standard and sample solution, add a fixed amount of the internal standard to achieve a final concentration of, for example, 20 µg/mL.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve it in a known volume of ethyl acetate to fall within the calibration range, and add the internal standard.

Inter-Laboratory Validation Study Design

The design of the inter-laboratory study is critical for obtaining meaningful data on the method's performance. This section outlines a protocol based on established guidelines such as the ASTM E691 standard.[4][5][6][7][8]

Logical Framework for Inter-Laboratory Validation

The logical flow of the inter-laboratory study is illustrated in the diagram below.

Inter-Lab_Validation_Logic cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Interpretation Protocol Develop Detailed Study Protocol Labs Recruit Participating Laboratories (Minimum of 8 recommended) Protocol->Labs Materials Prepare and Distribute Homogeneous Test Materials at Different Concentrations Labs->Materials Training Provide Method Training and Reference Standards Materials->Training Analysis Laboratories Analyze Samples According to the Protocol Training->Analysis Reporting Submit Raw Data and Calculated Results to the Coordinating Laboratory Analysis->Reporting Outlier_Test Perform Statistical Tests for Outliers (e.g., Cochran's, Grubbs') Reporting->Outlier_Test Precision_Calc Calculate Repeatability (sr) and Reproducibility (sR) Outlier_Test->Precision_Calc Accuracy_Assess Assess Accuracy (Bias) Precision_Calc->Accuracy_Assess Final_Report Prepare Final Validation Report Accuracy_Assess->Final_Report

Caption: Logical framework for the inter-laboratory validation study.

Study Protocol
  • Objective: To determine the precision (repeatability and reproducibility) and accuracy of the GC-MS method for the analysis of this compound.

  • Participating Laboratories: A minimum of eight qualified laboratories should be recruited.[6]

  • Test Materials: A central laboratory will prepare and distribute homogeneous samples of this compound at three different concentration levels (low, medium, and high) within the analytical range. A blank matrix should also be included.

  • Analysis: Each laboratory will perform a specified number of replicate analyses (e.g., n=3) on each sample.

  • Data Reporting: Laboratories will report their individual results, along with raw data (chromatograms and integration reports), to the coordinating laboratory.

Data Analysis and Performance Criteria

The collected data will be statistically analyzed to evaluate the method's performance characteristics.

Statistical Analysis
  • Outlier Analysis: The data will be checked for outliers using Cochran's test (for within-laboratory variance) and Grubbs' test (for between-laboratory means).

  • Precision:

    • Repeatability (sr): The standard deviation of results obtained under the same operating conditions in the same laboratory.

    • Reproducibility (sR): The standard deviation of results obtained in different laboratories.

    • These will be calculated according to the procedures outlined in ASTM E691.

  • Accuracy: The accuracy will be assessed by comparing the mean result from all laboratories to the known concentration of the prepared samples.

Performance Comparison

The following table summarizes the expected performance characteristics of the GC-MS method, which would be populated with the data from the inter-laboratory study.

Performance ParameterAcceptance CriteriaExpected Outcome
Linearity (r²) > 0.995The method is expected to be linear over the specified concentration range.
Accuracy (% Recovery) 90 - 110%High recovery is anticipated due to the specificity of the MS detector.
Repeatability (RSDr) < 5%Good repeatability is expected under controlled laboratory conditions.
Reproducibility (RSDR) < 15%Reproducibility will be a key outcome of the inter-laboratory study.
Limit of Quantitation (LOQ) Signal-to-Noise > 10The LOQ is expected to be in the low µg/mL range.

Conclusion

This guide provides a comprehensive framework for the inter-laboratory validation of a GC-MS method for the analysis of this compound. By following the proposed analytical protocol and inter-laboratory study design, research, development, and quality control laboratories can establish a robust and reliable method for the accurate quantification of this important compound. The successful completion of such a study will provide the necessary data to support regulatory submissions and ensure consistent product quality across different manufacturing and testing sites.

References

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • GOV.UK. (2021). Pyridine slides for discussion. Retrieved from [Link]

  • Kulshreshtha, N. P., & Moldoveanu, S. C. (2003). Analysis of pyridines in mainstream cigarette smoke. Journal of Chromatography A, 985(1-2), 303–312. Retrieved from [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. Retrieved from [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). Diva-portal.org. Retrieved from [Link]

  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.). Google Patents.
  • ASTM E691-19: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ASTM E691-16: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. Retrieved from [Link]

  • Comparison of different statistical methods for evaluation of proficiency test data. (2007). SpringerLink. Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2014). Asian Journal of Chemistry. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. Retrieved from [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Retrieved from [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. (2016). Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • ASTM E691-18: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. R&B Inc.. Retrieved from [Link]

  • Borman, P., et al. (2010). Quality by Design for Analytical Methods: Implications for Method Validation and Transfer. Pharmaceutical Technology. Retrieved from [Link]

  • Pagnacco, G., et al. (2011). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. Retrieved from [Link]

  • ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. (2023). The ANSI Blog. Retrieved from [Link]

  • van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 479–485. Retrieved from [Link]

  • Rozet, E., et al. (2012). Quality by design compliant analytical method validation. Analytical Chemistry, 84(1), 106–112. Retrieved from [Link]

  • ASTM E691-99: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Scribd. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 2-(Trichloromethyl)pyridine

[1][2]

Executive Summary & Operational Directive

2-(Trichloromethyl)pyridine (CAS: 1929-82-4), commonly known as Nitrapyrin, presents a specific set of disposal challenges due to its high chlorine content and nitrogenous heterocycle structure.[1][2] Unlike standard organic waste, improper thermal treatment of this compound releases corrosive Hydrogen Chloride (HCl) gas and toxic Nitrogen Oxides (NOx).[2]

Core Directive: This material must be segregated into Halogenated Organic Waste streams. Under no circumstances should it be mixed with strong oxidizers or disposed of via sanitary sewer systems.[2] Incineration requires specific scrubbing capabilities to neutralize acid gas byproducts.[2]

Chemical Profile & Hazard Logic

To ensure safe handling, researchers must understand the causality behind the hazards.[2] We do not simply list rules; we explain the chemical mechanisms that dictate them.

Table 1: Physicochemical Properties & Disposal Implications[2]
ParameterDataOperational Implication
CAS Number 1929-82-4Use for precise waste manifesting.[1][2]
Physical State Crystalline Solid / Liquid (if dissolved)Solids require dust suppression; liquids require secondary containment.[1][2]
Melting Point ~62–63 °CLow melting point implies risk of phase change during transport/storage if ambient temps are high.[1][2]
Decomposition > 200 °CCritical: Thermal decomposition releases HCl and NOx.[1][2]
Incompatibility Aluminum, Magnesium , Strong OxidizersDo not use aluminum foil for weighing or covering.[1][2] Use glass or PTFE.[2]
Aquatic Toxicity High (Long-term effects)Zero-tolerance policy for drain disposal.[1][2]
The Mechanism of Hazard (Why This Matters)
  • The Aluminum Risk: Chlorinated pyridines can react exothermically with active metals (Al, Mg, Zn) via reductive dechlorination mechanisms.[2] This can lead to rapid heat generation and container failure.[2] Protocol: Use only stainless steel or plastic spatulas.

  • Thermal Decomposition: Upon incineration without scrubbers, the trichloromethyl group (

    
    ) hydrolyzes or oxidizes to release significant volumes of HCl.[2] This corrodes standard incinerator flues and poses an immediate inhalation hazard.[2]
    

Disposal Workflow & Decision Matrix

This protocol utilizes a self-validating system: every step requires a check (e.g., pH check, compatibility check) before proceeding.[2]

DOT Diagram: Disposal Decision Tree[2]

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure or contaminated solids)StateCheck->SolidWasteCrystals/PowderLiquidWasteLiquid Waste(Solvent solutions)StateCheck->LiquidWasteSolutionSegregateSolidSegregate: Solid Hazardous WasteLabel: 'Toxic, Halogenated'SolidWaste->SegregateSolidHalogenCheckSolvent Type CheckLiquidWaste->HalogenCheckSegregateHaloStream A: Halogenated Solvents(DCM, Chloroform mixtures)HalogenCheck->SegregateHaloContains HalogensSegregateNonHaloStream B: Non-Halogenated Solvents(Methanol, Acetone mixtures)HalogenCheck->SegregateNonHaloNo other HalogensFinalStorageStorage: HDPE or Glass ContainerSecondary Containment RequiredSegregateSolid->FinalStorageSegregateHalo->FinalStorageCorrectionCORRECTION REQUIRED:Move to Halogenated StreamSegregateNonHalo->CorrectionContamination RuleCorrection->SegregateHaloDisposalActionFinal Disposal:High-Temp Incineration(Must have HCl Scrubber)FinalStorage->DisposalAction

Figure 1: Decision matrix for segregating this compound waste. Note the mandatory default to "Halogenated" streams even if the solvent carrier is non-halogenated.[1]

Detailed Operational Protocols

Protocol A: Routine Waste Segregation

Objective: Prevent cross-contamination and ensure regulatory compliance (RCRA).

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass.[2] Avoid metal containers due to the corrosion/reaction risk discussed in Section 2.[2]

  • Labeling:

    • Primary Constituent: "Halogenated Solvent Waste" (if liquid) or "Toxic Solid Waste" (if solid).[2]

    • Specific Tag: Must list "this compound" explicitly.[1][2]

    • Hazard Warning: Add "CORROSIVE" and "TOXIC" pictograms.[2]

  • Bulking:

    • Do not bulk this waste with strong bases (NaOH, KOH).[2] The trichloromethyl group is susceptible to hydrolysis under basic conditions, which can generate heat and pressure.[2]

    • Do not bulk with oxidizers (Peroxides, Nitric Acid).[2][3]

Protocol B: Spill Management (Immediate Action)

Scenario: A 50g bottle of solid this compound shatters on the benchtop.

  • Evacuation & PPE:

    • Evacuate the immediate area (radius of 3 meters).[2]

    • Don PPE: Nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).[2]

  • Containment (Dry):

    • Crucial: Do not wet the spill initially.[2][4] Water may spread the contamination or hydrolyze the compound slowly.[2]

    • Cover the spill with a dry absorbent pad or vermiculite to suppress dust.[2]

  • Collection:

    • Use a plastic scoop (remember: no aluminum).[2]

    • Gently sweep the material into a wide-mouth HDPE jar.[1][2]

  • Decontamination:

    • Once solids are removed, clean the surface with a soap/water solution.[2]

    • Collect all cleaning materials (paper towels, gloves) into the same hazardous waste container as the chemical.[2]

Final Disposal Specifications (For Waste Contractors)

When handing over waste to your EHS department or external hauler, provide the following specifications to ensure the incinerator facility is prepared:

  • Incineration Temperature: > 1,100 °C (2,000 °F) residence time > 2 seconds.[2]

  • Scrubbing: The facility must utilize a wet scrubber (caustic soda) to capture Hydrogen Chloride (HCl) gas.[2]

  • Waste Code Guidance:

    • While not always listed under a specific "U" or "P" code (depending on jurisdiction), it defaults to D001 (Ignitable, if in solvent) or generic Halogenated Organic Waste .[2]

    • Check for F001-F005 codes if mixed with listed solvents.[1][2][5]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[2] Pocket Guide to Chemical Hazards: 2-Chloro-6-trichloromethyl pyridine. Centers for Disease Control and Prevention.[2] Retrieved October 26, 2023, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for Nitrapyrin.[2][6] Retrieved October 26, 2023, from [Link][1][2]

Personal protective equipment for handling 2-(Trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4377-37-1 | Formula:


Author:  Senior Application Scientist, Chemical Safety Division[1][2]
Executive Summary & Risk Assessment

Handling 2-(Trichloromethyl)pyridine requires more than standard laboratory caution.[1][2] While often treated similarly to generic halogenated solvents, this compound possesses a latent hydrolysis hazard .[1][2] The trichloromethyl moiety (


) attached to the electron-deficient pyridine ring is susceptible to hydrolysis upon contact with atmospheric moisture or mucosal surfaces, potentially releasing hydrochloric acid (HCl)  in situ.[1][2]

The Scientist’s Directive: Do not treat this merely as a toxic liquid; treat it as a corrosive generator . Your PPE strategy must account for both the organic solvent properties (permeation) and the inorganic acid byproducts (corrosion/inhalation).[2]

Hazard Profile & Physiological Impact[2][3]
Hazard ClassGHS SignalMechanism of Action
Skin Corrosion/Irritation WARNING Lipophilic pyridine ring facilitates dermal absorption; subsequent hydrolysis releases HCl, causing delayed chemical burns.[1][2]
Serious Eye Damage DANGER Immediate lachrymatory effect.[2] Vapors react with lacrimal fluid (tears) to lower pH rapidly, risking corneal opacification.[1][2]
Acute Toxicity (Oral) WARNING Systemic toxicity typical of halogenated pyridines; potential for hepatic burden.[2]
STOT - Single Exposure WARNING Respiratory tract irritation.[1][2] Inhalation of vapors triggers coughing/spasms due to acid gas formation in the upper respiratory tract.[1][2]
Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, selecting equipment based on chemical resistance data for chlorinated pyridines and hydrochloric acid .

A. Hand Protection (The "Double-Shell" Protocol)

Standard nitrile gloves offer insufficient breakthrough times (<15 mins) for halogenated pyridines.[2]

ApplicationPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Routine Handling (Aliquot/Weighing)Nitrile (4 mil) Nitrile (Extended Cuff, 8 mil) Creates a sacrificial outer layer.[1][2] If outer glove is splashed, strip immediately.[1][2][3][4] Total protection: ~30 mins.[1][2]
Stock Transfer / Spill Cleanup Nitrile (4 mil) Silver Shield® (Laminate) or Viton Laminate films provide >480 min breakthrough time against chlorinated aromatics.[1][2]
B. Respiratory & Eye Protection

Standard Organic Vapor (OV) cartridges are unsafe due to the HCl hydrolysis risk.[2]

ComponentSpecificationScientific Justification
Respirator Half-mask with OV/AG Cartridge Yellow/Magenta Band. You must filter both the organic vapor (pyridine skeleton) and the Acid Gas (HCl hydrolysis product).[1][2]
Eye Protection Unvented Chemical Goggles Safety glasses allow vapor entry.[2] Unvented goggles prevent acid vapors from dissolving in eye moisture.[1][2]
Face Shield 8-inch Polycarbonate Required during synthesis or high-volume transfer (>50mL) to prevent splash burns to the neck/chin.[2]
Operational Workflow: The "Dry-System" Approach

To minimize the hydrolysis risk, all handling should occur in a moisture-controlled environment.[1][2]

Step 1: Engineering Controls & Setup
  • Work Area: Fume hood operating at face velocity of 80–100 fpm.

  • Quenching Bath: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution nearby. This is your "Neutralization Station" for contaminated tips/glassware.
    
  • Inert Atmosphere: If possible, dispense under Nitrogen or Argon to prevent atmospheric moisture ingress into the stock bottle.[1][2]

Step 2: Transfer Protocol
  • Don PPE: Follow the "Double-Shell" glove protocol.

  • Inspect Glassware: Use only oven-dried glassware. Micro-cracks can harbor moisture, triggering localized HCl release.[1][2]

  • Pipetting: Use positive-displacement pipettes if the liquid is viscous.[1][2] Avoid air-displacement pipettes to prevent vapor creep into the pipette shaft.[2]

  • Post-Transfer: Immediately wipe the bottle threads with a dry Kimwipe, then dispose of the wipe into a solid hazardous waste bin (do not leave it on the bench).[1]

Step 3: Decontamination [1]
  • Glassware: Rinse contaminated glassware with acetone first (into organic waste), then submerge in the Sodium Bicarbonate bath to neutralize residual acidity before final washing.[1][2]

  • Doffing: Remove outer gloves inside the hood.[1][2] Check inner gloves for discoloration.[1][2]

Visualization: Decision Logic & Safety Pathways[1]
A. PPE Selection Logic

This diagram illustrates the decision process for selecting the correct glove and respirator combination based on the volume and duration of exposure.[5]

PPE_Logic Start Task Assessment Volume Volume > 10mL or > 15 min exposure? Start->Volume LowRisk Routine Handling Volume->LowRisk No HighRisk High Risk / Spill Clean Volume->HighRisk Yes Hydrolysis Moisture Present? LowRisk->Hydrolysis PPE_Low PPE: Double Nitrile + Safety Goggles + Fume Hood HighRisk->Hydrolysis PPE_High PPE: Silver Shield/Viton + Unvented Goggles + Face Shield + OV/AG Respirator Hydrolysis->PPE_Low No (Dry) AcidRisk High HCl Risk: Add Acid Gas Cartridge Hydrolysis->AcidRisk Yes (Humid) AcidRisk->PPE_High

Figure 1: Decision tree for selecting PPE based on exposure volume and environmental moisture (hydrolysis risk).[1][2]

B. Emergency Spill Response

A logical flow for neutralizing a spill while managing the acid-generation hazard.[2]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Allow vapors to clear) Spill->Evacuate PPE_Don 2. Don Viton/Laminate Gloves + Respirator (OV/AG) Evacuate->PPE_Don Cover 3. Cover with Dry Absorbent (Vermiculite/Sand) PPE_Don->Cover Neutralize 4. Apply NaHCO3 Powder (Neutralize HCl) Cover->Neutralize Collect 5. Collect as Halogenated Waste Neutralize->Collect

Figure 2: Step-by-step spill response protocol emphasizing neutralization of potential acid byproducts.

Waste Disposal & Deactivation[1][2]

Disposal Classification: Halogenated Organic Waste (High BTU).[1][2]

  • Segregation: Do NOT mix with strong oxidizers or aqueous basic waste in the primary accumulation container (exothermic reaction risk).[1][2]

  • Labeling: Tag must explicitly state: "Contains Halogenated Pyridines - Potential HCl Off-gassing."[1][2]

  • Container: Use High-Density Polyethylene (HDPE) or glass.[1][2] Avoid metal containers due to corrosion risk from hydrolysis.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123215, this compound. Retrieved from [Link]

  • Ansell.Chemical Permeation & Degradation Resistance Guide (8th Edition).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.